molecular formula C12H6Cl4S B1683111 Tetrasul CAS No. 2227-13-6

Tetrasul

Cat. No.: B1683111
CAS No.: 2227-13-6
M. Wt: 324.0 g/mol
InChI Key: QUWSDLYBOVGOCW-UHFFFAOYSA-N
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Description

Tetrasul is an organochlorine compound.
This compound has been used in trials studying the treatment of Erythematous (Type One) Rosacea.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-trichloro-5-(4-chlorophenyl)sulfanylbenzene
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InChI

InChI=1S/C12H6Cl4S/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWSDLYBOVGOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5020314
Record name Tetrasul
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Molecular Weight

324.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2227-13-6
Record name Tetrasul
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Record name Tetrasul [BSI:ISO]
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Record name Tetrasul
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Record name Tetrasul
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Record name TETRASUL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Acaricide Tetrasul: Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tetrasul, an organochlorine acaricide. The document details its chemical structure, physicochemical properties, and known mechanisms of action, with a focus on data relevant to scientific research and development.

Chemical Identity and Structure

This compound is an organochlorine compound belonging to the diphenyl sulfide (B99878) group.[1] Its chemical identity is defined by the following identifiers:

  • IUPAC Name: 1,2,4-trichloro-5-[(4-chlorophenyl)sulfanyl]benzene[2]

  • CAS Number: 2227-13-6[3]

  • Molecular Formula: C₁₂H₆Cl₄S[2][3]

  • Synonyms: 2,4,4',5-Tetrachlorodiphenyl sulfide, Animert, V-101, p-Chlorophenyl 2,4,5-trichlorophenyl sulfide[2]

The two-dimensional chemical structure of this compound is depicted below.

Tetrasul_Structure cluster_phenyl1 cluster_phenyl2 C1 C C2 C C1->C2 S S C1->S C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Cl1 Cl C4->Cl1 C6 C C5->C6 C6->C1 C7 C C8 C C7->C8 C9 C C8->C9 Cl2 Cl C8->Cl2 C10 C C9->C10 Cl3 Cl C9->Cl3 C11 C C10->C11 C12 C C11->C12 Cl4 Cl C11->Cl4 C12->C7 S->C7

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for understanding its environmental fate, bioavailability, and formulation. Key quantitative data are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 324.05 g/mol [3][4]
Physical State Solid[5]
Melting Point 88.4 °C[5]
Boiling Point 200 °C[5]
Water Solubility 0.03 mg/L (at 20°C)[5][6]
Organic SolventSolubility (at 20°C) Ethanol: 20,000 mg/L Xylene: 400,000 mg/L[5]
Log P (Octanol/WaterPartition Coefficient) 6.87[5]

Mechanism of Action

Primary Acaricidal Action: Inhibition of Oxidative Phosphorylation

The primary mode of action for this compound as an acaricide is the disruption of cellular energy metabolism.[5] It functions by inhibiting oxidative phosphorylation, the metabolic pathway in mitochondria that produces the majority of a cell's adenosine (B11128) triphosphate (ATP).[5][7]

Oxidative phosphorylation involves a series of protein complexes (I-V) embedded in the inner mitochondrial membrane, known as the electron transport chain (ETC). Electron carriers like NADH and FADH₂ donate electrons to the ETC. As electrons are passed between complexes, protons (H⁺) are pumped from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient. This gradient drives ATP synthase (Complex V) to produce ATP.[8][9]

This compound disrupts this process, leading to a reduction in ATP synthesis and ultimately causing cell death in the target pest.[5] While the precise binding site within the ETC is not specified in the available literature, the overall inhibitory effect is well-established.

Oxidative_Phosphorylation Figure 2: General Mechanism of Oxidative Phosphorylation Inhibition cluster_ETC Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space C1 Complex I C3 Complex III C1->C3 H_pool High [H⁺] C1->H_pool H⁺ C2 Complex II C2->C3 e⁻ C4 Complex IV C3->C4 C3->H_pool H⁺ C4->H_pool H⁺ H2O H2O C4->H2O e⁻ + O₂ → H₂O ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP NADH NADH NADH->C1 e⁻ FADH2 FADH₂ FADH2->C2 e⁻ ADP ADP + Pi H_pool->ATP_Synthase H⁺ Flow This compound This compound (Inhibitor) This compound->C1 Disrupts Process This compound->C3 This compound->C4

Figure 2: General Mechanism of Oxidative Phosphorylation Inhibition.
Investigational Use in Rosacea

This compound has been a subject of research interest for the treatment of erythematous (type one) rosacea.[2] The pathophysiology of rosacea is complex and involves dysregulation of the innate immune system, neurovascular system, and skin barrier function.[10] A key pathway involves the overexpression of Toll-like Receptor 2 (TLR2), which increases the activity of kallikrein-5 (KLK5) protease. KLK5 then cleaves the antimicrobial peptide cathelicidin (B612621) into its pro-inflammatory form, LL-37, driving inflammation and vascular changes.[10][11]

While this compound's specific mechanism in rosacea is not well-elucidated, many treatments for the condition, such as tetracycline-class drugs, are known to exert anti-inflammatory effects by modulating these pathways.[12][13]

Rosacea_Pathway Figure 3: Simplified Inflammatory Pathway in Rosacea cluster_info Other rosacea therapies target this pathway. Trigger Environmental Triggers TLR2 TLR2 Activation on Keratinocyte Trigger->TLR2 KLK5 ↑ Kallikrein-5 (KLK5) Protease Activity TLR2->KLK5 LL37 LL-37 (Active/Pro-inflammatory) KLK5->LL37 Cleavage Cathelicidin Cathelicidin (Inactive) Inflammation Inflammation LL37->Inflammation Angiogenesis Angiogenesis LL37->Angiogenesis Therapies Tetracyclines, Azelaic Acid, etc. Therapies->KLK5 Inhibit Therapies->LL37

Figure 3: Simplified Inflammatory Pathway in Rosacea.

Experimental / Application Protocols

Protocol: Preparation and Application of a this compound Wettable Powder Formulation for Bioassays

Objective: To prepare a suspension of this compound for application in laboratory or greenhouse-based efficacy studies against phytophagous mites (e.g., Tetranychus urticae).

Materials:

  • This compound wettable powder (WP) formulation

  • Deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Analytical balance

  • Foliar spray applicator (e.g., chromatography sprayer or precision spray tower)

  • Infested plant material (e.g., bean leaves with spider mites)

Procedure:

  • Calculate Required Concentration: Determine the target concentration of the active ingredient (a.i.) required for the experiment (e.g., in mg/L or ppm).

  • Prepare Stock Suspension:

    • Accurately weigh the required amount of this compound WP formulation using an analytical balance.

    • Create a slurry by adding a small amount of deionized water to the powder in a beaker and mixing until a smooth paste is formed. This prevents clumping.

    • Transfer the slurry to a volumetric flask. Rinse the beaker with deionized water and add the rinsate to the flask to ensure a complete transfer.

    • Bring the flask to the final volume with deionized water.

    • Place a magnetic stir bar in the flask and stir for 15-30 minutes to ensure a homogenous suspension.

  • Application:

    • Transfer the suspension to the spray applicator.

    • Apply the suspension as a fine, uniform foliar spray to the infested plant material. Ensure thorough coverage of both the adaxial and abaxial leaf surfaces.[14]

    • A control group should be sprayed with deionized water (and any formulation blanks, if available).

  • Incubation and Assessment:

    • Allow the treated material to dry completely.

    • Maintain the treated plants under controlled environmental conditions (temperature, humidity, photoperiod).

    • Assess mite mortality at predetermined time points (e.g., 24, 48, 72 hours) under a dissecting microscope. Mites that are immobile when prodded with a fine brush are considered dead.[14]

Note: this compound primarily acts on mite eggs and nymphal stages.[15] For rapid control of adult mites in experiments, co-application with a contact adulticide may be necessary.[15] Always consult the specific formulation's label and Safety Data Sheet (SDS) for handling precautions and personal protective equipment requirements.

References

An In-depth Technical Guide on 2,4,4',5-Tetrachlorodiphenyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific physicochemical properties, experimental protocols, and biological pathways of 2,4,4',5-Tetrachlorodiphenyl sulfide (B99878) is exceedingly scarce in publicly available scientific literature. This guide compiles the most relevant available data on structurally analogous compounds to provide an estimated profile and potential methodologies for investigation. All data presented for related compounds should be considered as estimations and not as experimentally determined values for 2,4,4',5-Tetrachlorodiphenyl sulfide.

Introduction

2,4,4',5-Tetrachlorodiphenyl sulfide is a polychlorinated aromatic compound. Structurally, it belongs to the family of diphenyl sulfides, which are characterized by two phenyl rings linked by a sulfur atom. The properties and biological activity of such compounds are heavily influenced by the number and position of chlorine substituents on the aromatic rings. Due to the limited direct research on this specific isomer, this document leverages data from related chlorinated diphenyl ethers, biphenyls, and other chlorinated aromatic compounds to infer its potential characteristics.

Physicochemical Properties

Property2,4,4',5-Tetrachlorobiphenyl[1][2][3][4][5]2,4,4',5-Tetrachlorodiphenyl ether[6]4,4'-Dichlorodiphenyl sulfone[7]General Polychlorinated Biphenyls (PCBs)[8]
Molecular Formula C₁₂H₆Cl₄C₁₂H₆Cl₄OC₁₂H₈Cl₂O₂SC₁₂H₁₀-ₓClₓ
Molecular Weight 291.99 g/mol 308.0 g/mol 287.2 g/mol Varies
Melting Point 125°CNot AvailableNot AvailableVaries
Boiling Point 374.95°C (estimate)Not AvailableNot AvailableVaries
Water Solubility 30.64 µg/L at 20°CNot Available< 1 mg/mL at 20°CGenerally low
LogP (Octanol-Water Partition Coefficient) 4.7 (estimate)[2]Not Available3.9 (estimate)[7]High, increases with chlorination
Vapor Pressure Not AvailableNot Available8.1 x 10⁻⁷ mm Hg (estimate)[7]Low, decreases with chlorination

Note: The provided data is for structurally related but distinct chemical entities. These values are intended to give a general indication of the expected properties of 2,4,4',5-Tetrachlorodiphenyl sulfide. Experimental determination is necessary for accurate characterization.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of 2,4,4',5-Tetrachlorodiphenyl sulfide are not described in the available literature. However, general methodologies for analogous compounds can be adapted.

Synthesis

A potential synthetic route for 2,4,4',5-Tetrachlorodiphenyl sulfide could involve the reaction of a suitably chlorinated thiophenol with a chlorinated benzene (B151609) derivative, or the direct chlorination of diphenyl sulfide. A generalized procedure for the synthesis of a related compound, 4,4'-thiodiphenol (B147510), involves reacting phenol (B47542) with sulfur dichloride in a solvent like toluene[9]. A similar approach could be envisioned for the target molecule, using the appropriate chlorinated precursors.

Extraction and Analysis

The extraction and analysis of chlorinated aromatic compounds like 2,4,4',5-Tetrachlorodiphenyl sulfide from various matrices would likely follow established protocols for polychlorinated biphenyls (PCBs) and organochlorine pesticides.

1. Sample Preparation and Extraction:

  • Solid Samples (e.g., soil, sediment): Soxhlet extraction, pressurized liquid extraction, or ultrasonic extraction with solvents like hexane (B92381) or a hexane/acetone mixture are common methods[10][11].

  • Liquid Samples (e.g., water): Liquid-liquid extraction using a non-polar solvent such as dichloromethane (B109758) or hexane is a standard procedure[10].

  • Biological Tissues: Homogenization followed by extraction with organic solvents is typical. A cleanup step, such as gel permeation chromatography (GPC) or sulfuric acid treatment, is often necessary to remove lipids[10][11].

2. Analytical Determination:

  • Gas Chromatography (GC): Due to its expected volatility and thermal stability, gas chromatography would be the primary analytical technique. An electron capture detector (ECD) is highly sensitive to halogenated compounds and would be suitable for detection[10].

  • Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) would allow for definitive identification and quantification of the target analyte[12].

The following diagram illustrates a generalized workflow for the analysis of chlorinated hydrocarbons from an environmental sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample Environmental Sample (Soil, Water, etc.) Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Cleanup Cleanup (e.g., GPC, Acid Wash) Extraction->Cleanup Crude Extract Concentration Concentration Cleanup->Concentration GC_ECD GC-ECD Analysis Concentration->GC_ECD Cleaned Extract GC_MS GC-MS Confirmation GC_ECD->GC_MS Confirmation

Generalized analytical workflow for chlorinated compounds.

Signaling Pathways and Biological Activity

There is no specific information in the reviewed literature regarding the signaling pathways affected by 2,4,4',5-Tetrachlorodiphenyl sulfide or its general biological activity. Research on related polychlorinated biphenyls (PCBs) has demonstrated a wide range of toxicological effects, including disruption of endocrine signaling and neurotoxicity[13]. The metabolism of some PCBs has been shown to proceed via the mercapturic acid pathway, leading to the formation of hydroxylated and methyl sulfone metabolites[14][15]. It is plausible that 2,4,4',5-Tetrachlorodiphenyl sulfide could undergo similar metabolic transformations and potentially interact with biological pathways in a manner analogous to other persistent organic pollutants. However, without experimental data, any discussion of its biological effects remains speculative.

Given the lack of information on biological interactions, no signaling pathway diagrams can be provided at this time.

Conclusion

This technical guide highlights a significant data gap in the scientific literature concerning the physicochemical properties and biological effects of 2,4,4',5-Tetrachlorodiphenyl sulfide. While estimations based on structurally related compounds provide a preliminary understanding, they are not a substitute for empirical data. Further research, including experimental determination of its physical and chemical properties, development of specific analytical methods, and investigation into its toxicological and metabolic profiles, is necessary to accurately characterize this compound and assess its potential impact on human health and the environment. Professionals in drug development and research are encouraged to approach this compound with caution and to consider the need for foundational research to fill the existing knowledge voids.

References

Tetrasul: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Acaricide Tetrasul for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a chlorinated aromatic sulfide, is recognized for its acaricidal properties. This technical guide provides a comprehensive overview of its chemical identity, toxicological profile, and mechanism of action. The information is tailored for researchers, scientists, and professionals involved in drug development and pesticide research.

Chemical and Physical Properties

This compound is chemically identified as 1,2,4-trichloro-5-[(4-chlorophenyl)thio]benzene. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 2227-13-6[1][2]
Molecular Formula C₁₂H₆Cl₄S[1][2]
Molecular Weight 324.05 g/mol [2][3]

Toxicological Data

The acute toxicity of this compound has been evaluated in mammalian models. The following table summarizes key toxicological endpoints.

MetricSpeciesRouteValueReference
LD₅₀ RatOral>5000 mg/kg[4]
LD₅₀ RabbitDermal>2000 mg/kg[5]

Mechanism of Action: Inhibition of Oxidative Phosphorylation

The primary mode of action of this compound is the inhibition of oxidative phosphorylation in mitochondria. This process is fundamental for the production of ATP, the main energy currency of the cell. By disrupting the electron transport chain, this compound effectively depletes the energy supply of the target organism, leading to paralysis and death.

cluster_ETC Mitochondrial Electron Transport Chain cluster_ATP_Synthase ATP Synthesis Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q e- Complex III Complex III Coenzyme Q->Complex III e- Complex II Complex II Complex II->Coenzyme Q e- Cytochrome c Cytochrome c Complex III->Cytochrome c e- Complex IV Complex IV Cytochrome c->Complex IV e- O2 O2 Complex IV->O2 e- Proton Gradient Proton Gradient ATP Synthase ATP Synthase Proton Gradient->ATP Synthase H+ ATP Depletion ATP Depletion ATP ATP ATP Synthase->ATP ADP + Pi This compound This compound This compound->Complex I Inhibits This compound->Complex II Inhibits This compound->Complex III Inhibits This compound->Complex IV Inhibits Electron Flow Disruption Electron Flow Disruption Electron Flow Disruption->Proton Gradient Reduced

Inhibition of Oxidative Phosphorylation by this compound.

Experimental Protocols

Determination of Acute Oral LD₅₀ in Rats

This protocol outlines the general procedure for determining the acute oral lethal dose (LD₅₀) of a test substance in rats.

start Start: Acclimatize Animals fasting Fast Animals Overnight start->fasting prep Prepare Test Substance (e.g., in corn oil) dosing Administer Single Oral Dose (by gavage) prep->dosing fasting->prep observation Observe for 14 Days (mortality, clinical signs, body weight) dosing->observation necropsy Perform Gross Necropsy (at end of study) observation->necropsy analysis Analyze Data (calculate LD50) necropsy->analysis end End: Report Findings analysis->end

Workflow for Acute Oral LD₅₀ Determination.

Methodology:

  • Animal Selection and Acclimatization: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used. Animals are acclimatized to laboratory conditions for at least five days before the study.

  • Housing and Diet: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for an overnight fasting period before dosing.

  • Dose Preparation: The test substance (this compound) is formulated in a suitable vehicle (e.g., corn oil) to the desired concentrations.

  • Administration: A single dose of the test substance is administered to the animals by oral gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD₅₀ value is calculated using appropriate statistical methods, such as probit analysis.

Acaricide Efficacy Bioassay (Contact Toxicity on Tetranychus urticae)

This protocol describes a method to assess the contact toxicity of an acaricide against the two-spotted spider mite, Tetranychus urticae.

start Start: Culture Mites prep_arenas Prepare Leaf Disc Arenas start->prep_arenas infest Infest Arenas with Adult Female Mites prep_arenas->infest prep_solutions Prepare Acaricide Dilutions apply_treatment Apply Acaricide Solution (e.g., spray tower) prep_solutions->apply_treatment infest->apply_treatment incubate Incubate under Controlled Conditions apply_treatment->incubate assess_mortality Assess Mortality at 24, 48, 72h incubate->assess_mortality analysis Calculate LC50 and LC90 assess_mortality->analysis end End: Report Efficacy analysis->end

Workflow for Acaricide Efficacy Bioassay.

Methodology:

  • Mite Rearing: A healthy and susceptible population of Tetranychus urticae is maintained on a suitable host plant (e.g., bean plants) under controlled environmental conditions.

  • Preparation of Leaf Discs: Leaf discs from the host plant are placed on a wet cotton bed in petri dishes to serve as experimental arenas.

  • Mite Infestation: A known number of adult female mites are transferred to each leaf disc.

  • Acaricide Application: Serial dilutions of the test acaricide (this compound) are prepared. The leaf discs with the mites are treated with the acaricide solutions, typically using a Potter spray tower to ensure uniform application. A control group is treated with the solvent only.

  • Incubation: The treated petri dishes are maintained under controlled conditions of temperature, humidity, and photoperiod.

  • Mortality Assessment: The number of dead and live mites is recorded at specified time intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: The mortality data is corrected for control mortality (Abbott's formula) and used to calculate the lethal concentrations (LC₅₀ and LC₉₀) through probit analysis.

In Vitro Assay for Inhibition of Mitochondrial Respiration

This protocol provides a general method for assessing the inhibitory effect of a compound on mitochondrial respiration using isolated mitochondria.

Methodology:

  • Isolation of Mitochondria: Mitochondria are isolated from a suitable tissue source (e.g., rat liver) by differential centrifugation.

  • Measurement of Oxygen Consumption: Oxygen consumption is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

  • Substrate and Inhibitor Addition: The assay is initiated by adding isolated mitochondria to a respiration buffer containing substrates for different complexes of the electron transport chain (e.g., pyruvate (B1213749) and malate (B86768) for Complex I, succinate (B1194679) for Complex II). The test compound (this compound) is then added at various concentrations to determine its effect on oxygen consumption.

  • Data Analysis: The rate of oxygen consumption is measured before and after the addition of the inhibitor. The concentration of the inhibitor that causes a 50% reduction in the respiration rate (IC₅₀) is calculated.

Conclusion

This compound is an effective acaricide that acts by inhibiting the crucial process of oxidative phosphorylation. The provided data and experimental protocols offer a foundational resource for researchers engaged in the study and development of acaricides and other mitochondrial inhibitors. Further research could focus on elucidating the specific binding sites of this compound within the electron transport chain and exploring potential resistance mechanisms.

References

An In-depth Technical Guide on the Environmental Fate and Transport of Tetrasul

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrasul (4-chlorophenyl 2,4,5-trichlorophenyl sulfide) is an organochlorine acaricide formerly used to control spider mites on various crops.[1] Understanding the environmental fate and transport of this compound is critical for evaluating its potential risks to ecosystems and human health. This guide provides a detailed overview of the key processes governing the environmental behavior of this compound, including its physicochemical properties, degradation pathways, mobility in soil and water, and potential for bioaccumulation. The methodologies for key experimental studies are detailed to provide a framework for the assessment of this compound and similar compounds.

Physicochemical Properties

The environmental behavior of a pesticide is largely dictated by its physicochemical properties. For this compound, a summary of available and estimated properties is presented in Table 1. Its low water solubility and high hydrophobicity suggest a strong tendency to partition from water into organic matrices such as soil organic carbon and biological tissues.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₂H₆Cl₄S[3]
Molecular Weight 324.05 g/mol [4]
Water Solubility 0.03 mg/L[2]
Octanol-Water Partition Coefficient (log Kow) 5.5 (Estimated)[2]
Vapor Pressure Low (Specific value not available)
Henry's Law Constant Low (Estimated, based on low vapor pressure and water solubility)[5]

Environmental Fate and Transport

The environmental fate of this compound is governed by a combination of transport and transformation processes.[6] Due to its chemical nature, it is expected to be persistent in the environment.

Degradation Pathways

Degradation is a key process that reduces the concentration of pesticides in the environment. It can occur through abiotic (photolysis, hydrolysis) and biotic (microbial degradation) pathways.[7]

  • Photolysis: The degradation of a chemical by light.[8] Given that this compound is an aromatic sulfide (B99878), it may be susceptible to photodegradation in aquatic systems and on soil surfaces. The primary mechanism would likely involve the cleavage of the sulfide bond or the dechlorination of the aromatic rings.[9]

  • Hydrolysis: The breakdown of a chemical by reaction with water. Organochlorine compounds are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9).[10] Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Microbial degradation is often the primary route of dissipation for persistent organic pollutants in soil and sediment.[11] The degradation of organochlorine pesticides by microorganisms can occur under both aerobic and anaerobic conditions. The likely initial steps in the biodegradation of this compound would involve oxidation of the sulfide group to sulfoxide (B87167) and sulfone, followed by cleavage of the ether bond and subsequent degradation of the aromatic rings.

A generalized degradation pathway for a diphenyl sulfide pesticide like this compound is illustrated in the following diagram.

G This compound This compound (4-chlorophenyl 2,4,5-trichlorophenyl sulfide) Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation CleavageProducts Aromatic Cleavage Products (e.g., chlorinated phenols and thiophenols) Sulfone->CleavageProducts Sulfide Bond Cleavage RingOpening Ring Opening Products CleavageProducts->RingOpening Ring Fission Mineralization CO2 + H2O + Cl- + SO4^2- RingOpening->Mineralization

Caption: Generalized biotic degradation pathway of this compound.

Mobility in Soil and Water

The mobility of a pesticide in soil determines its potential to leach into groundwater or move into surface water via runoff.[12]

Due to its high hydrophobicity (high estimated log Kow), this compound is expected to have a very strong affinity for soil organic matter.[2] This would result in a high soil organic carbon-water (B12546825) partition coefficient (Koc), indicating low mobility.[13] Consequently, the risk of this compound leaching into groundwater is considered to be low. However, it may be transported to surface waters through erosion of contaminated soil particles.

Table 2: Estimated Soil Mobility Parameters for this compound

ParameterEstimated ValueImplication for Mobility
Soil Organic Carbon-Water Partition Coefficient (Koc) > 5000 mL/gImmobile
Soil Half-life (DT50) > 180 days (Persistent)Low potential for degradation within the soil profile

Note: These values are estimations based on the chemical properties of this compound and are not derived from specific experimental studies.

A conceptual diagram illustrating the environmental fate and transport of this compound is shown below.

G cluster_air Atmosphere cluster_soil Soil cluster_water Water cluster_biota Biota Volatilization Volatilization (Low) Deposition Deposition Volatilization->Deposition Application Application of this compound Application->Volatilization Sorption Strong Sorption to Soil Organic Matter Application->Sorption Degradation_Soil Slow Biodegradation Sorption->Degradation_Soil Runoff Runoff (particle-bound) Sorption->Runoff Leaching Leaching (Low) Sorption->Leaching SurfaceWater Surface Water Runoff->SurfaceWater Leaching->SurfaceWater Groundwater transport (negligible) Sedimentation Partitioning to Sediment SurfaceWater->Sedimentation Degradation_Water Photolysis & Biodegradation SurfaceWater->Degradation_Water Bioaccumulation Bioaccumulation SurfaceWater->Bioaccumulation AquaticOrganisms Aquatic Organisms Bioaccumulation->AquaticOrganisms G start Prepare sterile buffered solutions (pH 4, 7, 9) with radiolabeled this compound incubate Incubate in the dark at constant temperature start->incubate sample Sample at time intervals incubate->sample analyze Analyze for parent compound and degradates (e.g., HPLC-MS) sample->analyze calculate Calculate hydrolysis half-life (DT50) analyze->calculate G start Prepare soil samples with varying organic carbon content equilibrate Equilibrate soil with radiolabeled This compound solution (batch method) start->equilibrate separate Separate soil and aqueous phases (centrifugation) equilibrate->separate analyze Analyze this compound concentration in both phases separate->analyze calculate Calculate Kd and Koc values analyze->calculate

References

The Bioaccumulation Potential of Tetrasul in Aquatic Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the bioaccumulation potential of the obsolete acaricide Tetrasul (4-chlorophenyl 2,4,5-trichlorophenyl sulfide) in aquatic life. Due to the discontinued (B1498344) use of this compound, experimentally derived bioaccumulation data is scarce. This document synthesizes available information on its physicochemical properties, and by leveraging data from structurally similar compounds, it offers an estimation of its potential to accumulate in aquatic organisms. Detailed experimental protocols for assessing bioaccumulation, primarily based on the OECD 305 guideline, are provided to facilitate future research. Furthermore, this guide employs visual diagrams to elucidate key experimental workflows and the fundamental pathways of xenobiotic bioaccumulation in aquatic fauna. This paper aims to serve as a critical resource for researchers investigating the environmental fate of persistent organic pollutants and for professionals involved in the development of new chemical entities, emphasizing the importance of early-stage bioaccumulation assessment.

Introduction

This compound, chemically known as 4-chlorophenyl 2,4,5-trichlorophenyl sulfide (B99878), is an organochlorine acaricide formerly used in agriculture.[1] As with many chlorinated hydrocarbons, its chemical stability and lipophilicity raise concerns about its persistence in the environment and its potential to bioaccumulate in living organisms. Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration of the substance that is higher than in the surrounding medium.[2] In aquatic ecosystems, this can lead to biomagnification, where the concentration of the toxin increases at successively higher levels in the food chain, posing a risk to top predators and potentially humans.

Physicochemical Properties and Bioaccumulation Potential

The bioaccumulation potential of a chemical is strongly linked to its physicochemical properties, particularly its hydrophobicity. A key indicator of this is the octanol-water partition coefficient (Kow), which describes the ratio of a chemical's concentration in a lipid-like solvent (n-octanol) to its concentration in water.[4] A high log Kow value generally indicates a greater potential for bioaccumulation.

While an experimentally determined log Kow for this compound is not available in the reviewed literature, we can infer its potential by examining a closely related, non-chlorinated parent compound, diphenyl sulfide.

Table 1: Physicochemical Properties and Estimated Bioaccumulation Potential

ParameterValueInterpretation and Remarks
Chemical Name This compound; 4-chlorophenyl 2,4,5-trichlorophenyl sulfideAn organochlorine pesticide.
Molecular Formula C₁₂H₆Cl₄S
Log Kow (Octanol-Water Partition Coefficient) Estimated > 4.22The log Kow for the parent compound, diphenyl sulfide, is 4.22. The presence of four chlorine atoms on the phenyl rings of this compound is expected to significantly increase its lipophilicity and therefore its log Kow value. Chemicals with a log Kow greater than 3 are often considered to have the potential to bioaccumulate.[5]
Water Solubility LowHighly chlorinated organic compounds typically have low water solubility, which correlates with a higher tendency to partition into organic matrices like the fatty tissues of aquatic organisms.
Bioconcentration Factor (BCF) Data not available. Estimated to be high.The Bioconcentration Factor (BCF) is a critical measure of a chemical's tendency to accumulate in an aquatic organism from the water. Due to the high estimated log Kow, the BCF for this compound is anticipated to be significant. A BCF greater than 1 is indicative of a hydrophobic or lipophilic chemical.
Bioaccumulation Factor (BAF) Data not available. Estimated to be high.The Bioaccumulation Factor (BAF) considers uptake from all environmental sources, including food. For a persistent and lipophilic compound like this compound, the BAF is also expected to be high.

Experimental Protocols for Bioaccumulation Assessment

The standard method for determining the bioconcentration of a chemical in fish is the OECD Test Guideline 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure".[6][7][8] This guideline provides a detailed framework for conducting reliable and reproducible studies.

OECD 305: Aqueous Exposure Bioconcentration Test

This test is designed to determine the bioconcentration factor (BCF) of a substance by exposing fish to the chemical dissolved in water. The test consists of two phases:

  • Uptake Phase: A group of fish of a single species is exposed to a constant, sublethal concentration of the test substance in a flow-through system. The duration of this phase is typically 28 days, or until a steady-state concentration in the fish tissue is reached.[7] Water and fish tissue samples are collected at regular intervals and analyzed for the concentration of the test substance.

  • Depuration Phase: Following the uptake phase, the fish are transferred to a clean, uncontaminated water source for a period of time (e.g., 14 days or longer).[6] During this phase, the rate at which the chemical is eliminated from the fish tissues is measured.

Table 2: Key Parameters of the OECD 305 Aqueous Exposure Test

ParameterDescription
Test Organism Species with a low fat content are preferred to avoid excessive partitioning of the test substance. Common species include Zebrafish (Danio rerio), Fathead Minnow (Pimephales promelas), and Rainbow Trout (Oncorhynchus mykiss).
Test System Flow-through system to maintain a constant concentration of the test substance and a healthy environment for the fish.
Test Concentration At least two concentrations should be tested, which are significantly lower than the acute lethal concentration (e.g., < 1/100 of the 96-hour LC50). A solvent control group is also required if a solvent is used to dissolve the test substance.
Water Quality Parameters such as temperature, pH, and dissolved oxygen must be monitored and maintained within narrow limits throughout the test.
Sampling Water samples are taken frequently to verify the test concentration. Fish are sampled at several time points during both the uptake and depuration phases.
Analysis The concentration of the test substance in fish tissue (whole body or specific organs) and water is determined using appropriate analytical methods (e.g., gas chromatography-mass spectrometry for organochlorine compounds).
Data Analysis The BCF is calculated as the ratio of the concentration of the substance in the fish (Cf) to its concentration in the water (Cw) at steady state. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.

Visualization of Key Processes

To better illustrate the concepts and procedures involved in assessing the bioaccumulation potential of a substance like this compound, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_setup Test Setup cluster_uptake Uptake Phase (28 days) cluster_depuration Depuration Phase (≥14 days) cluster_analysis Analysis & Calculation start Acclimation of Test Fish exposure Fish Exposure to this compound start->exposure prep Preparation of Test Concentrations prep->exposure sampling_up Water & Fish Sampling exposure->sampling_up Regular Intervals transfer Transfer to Clean Water exposure->transfer analysis Chemical Analysis (GC-MS) sampling_up->analysis sampling_dep Fish Sampling transfer->sampling_dep Regular Intervals sampling_dep->analysis calculation BCF Calculation analysis->calculation

Figure 1: Experimental Workflow for an OECD 305 Bioaccumulation Study.

bioaccumulation_pathways cluster_organism Aquatic Organism (e.g., Fish) environment Aquatic Environment (Water, Sediment, Food) uptake Uptake (Gills, Skin, Diet) environment->uptake Exposure distribution Distribution (Blood Circulation) uptake->distribution elimination Elimination (Gills, Feces, Urine) uptake->elimination Direct Elimination storage Storage (Adipose Tissue, Liver) distribution->storage Accumulation metabolism Metabolism (Liver) distribution->metabolism Biotransformation storage->distribution Remobilization metabolism->elimination Excretion of Metabolites

Figure 2: Conceptual Pathways of this compound in an Aquatic Organism.

Conclusion

While direct experimental data on the bioaccumulation of this compound in aquatic life is lacking due to its historical use, its chemical structure as a chlorinated diphenyl sulfide strongly suggests a high potential for bioaccumulation. The estimated log Kow, based on its parent compound, surpasses the threshold that typically triggers regulatory concern and further testing. This technical guide provides the necessary framework for conducting such an investigation, detailing the standardized experimental protocols as outlined in OECD Guideline 305.

For researchers and professionals in drug and chemical development, the case of this compound serves as a reminder of the importance of early-stage assessment of a compound's bioaccumulative potential. Understanding and applying the principles and methodologies described herein are crucial for ensuring the environmental safety of new chemical entities. The provided diagrams offer a clear visual aid for understanding the complex processes of bioaccumulation testing and the fate of xenobiotics within aquatic organisms. Further research, should it be deemed necessary for environmental risk assessment of legacy sites, would be required to definitively quantify the BCF and BAF of this compound.

References

Toxicological Profile of Tetrasul in Mammals: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document summarizes the currently available toxicological information for the acaricide Tetrasul. Due to the age of the compound and its discontinued (B1498344) use in regions such as Europe, comprehensive and recent toxicological data is scarce in publicly accessible literature. This report highlights existing data and identifies significant information gaps.

Executive Summary

Chemical and Physical Properties

PropertyValue
Chemical FormulaC12H6Cl4S
Molecular Weight324.0 g/mol [1]
Synonyms2,4,4',5-Tetrachlorodiphenyl sulfide (B99878), p-Chlorophenyl 2,4,5-trichlorophenyl sulfide[1]

Mammalian Toxicity

Detailed toxicological studies on this compound are not widely available. The primary accessible information comes from hazard classifications.

Acute Toxicity

Specific LD50 values for this compound were not found in the reviewed literature. However, the Globally Harmonised System (GHS) classification provided by the European Chemicals Agency (ECHA) indicates that this compound is harmful in contact with skin (Acute Toxicity, Dermal, Category 4).[1]

For context, acute toxicity data for the structurally related, but less complex, compound diphenyl sulfide is presented below. It is crucial to note that these values are not for this compound and should be interpreted with caution, as the addition of chlorine atoms can significantly alter a compound's toxicity.

Table 1: Acute Toxicity of Diphenyl Sulfide (CAS No. 139-66-2)

RouteSpeciesLD50
OralRat (female)300 to 2000 mg/kg[2]
OralRat490 µL/kg[2]
DermalRat (female)5000 mg/kg[2]
DermalRabbit11300 µL/kg[2]
Sub-chronic and Chronic Toxicity

No data on the sub-chronic or chronic toxicity of this compound in mammals were identified in the available literature.

Genotoxicity

Information regarding the genotoxic potential of this compound is not available in the reviewed sources.

Carcinogenicity

There is no available data to assess the carcinogenic potential of this compound in mammals. The International Agency for Research on Cancer (IARC) has not classified this compound.

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of this compound were found in the public domain.

Hazard Classification

The following table summarizes the GHS hazard statements for this compound as reported to ECHA.

Table 2: GHS Hazard Classification for this compound

Hazard CodeHazard Statement
H312Harmful in contact with skin[1]
H412Harmful to aquatic life with long lasting effects[1]

Experimental Protocols and Workflows

Detailed experimental protocols for toxicological studies on this compound are not available. The following diagrams illustrate generic workflows for toxicological assessment.

G cluster_0 Acute Dermal Toxicity Study Workflow (Generic) A Test Substance Preparation B Animal Selection and Acclimatization (e.g., rabbits, rats) A->B C Dose Application (shaved skin) B->C D Observation Period (e.g., 14 days for clinical signs) C->D E Data Collection (mortality, body weight, skin irritation) D->E F Necropsy of all animals E->F G LD50 Calculation and Reporting F->G

Caption: A generic workflow for an acute dermal toxicity study.

G cluster_1 Chemical Risk Assessment Logic A Hazard Identification (What adverse effects can it cause?) B Dose-Response Assessment (Relationship between dose and effect) A->B D Risk Characterization (Probability of adverse effects) B->D C Exposure Assessment (What levels of exposure are likely?) C->D

Caption: The logical steps in a typical chemical risk assessment process.

Data Gaps and Future Research

The available information on the toxicological profile of this compound in mammals is severely limited. Key data gaps exist in the following areas:

  • Acute oral and inhalation toxicity: Quantitative LD50/LC50 values are needed.

  • Sub-chronic and chronic toxicity: No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) from repeated dose studies are essential for risk assessment.

  • Genotoxicity: A battery of in vitro and in vivo tests is required to assess mutagenic and clastogenic potential.

  • Carcinogenicity: Long-term bioassays in rodent models are necessary.

  • Reproductive and developmental toxicity: Studies are needed to evaluate effects on fertility and offspring.

  • Mechanism of action: The specific biochemical pathways affected by this compound in mammals are unknown. The University of Hertfordshire's pesticide properties database suggests it may act by inhibiting oxidative phosphorylation, but further research is needed to confirm this in mammals.[3]

  • ADME (Absorption, Distribution, Metabolism, and Excretion): Understanding the pharmacokinetic profile of this compound is crucial for extrapolating animal data to humans.

Conclusion

Based on the limited available data, this compound is classified as harmful in contact with skin. However, a comprehensive toxicological profile cannot be constructed due to the lack of data on its effects following oral or inhalation exposure, as well as its long-term effects, including carcinogenicity and reproductive toxicity. The data gaps for this compound are significant, and further research would be required to perform a modern, complete risk assessment. Professionals in drug development and research should be aware of these limitations when considering compounds with similar structures.

References

An In-depth Technical Guide on the Historical Use of Tetrasul as an Acaricide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tetrasul, a chlorinated aromatic sulfide, emerged in the mid-20th century as a potent acaricide with a specialized mode of action. Primarily recognized for its ovicidal and larvicidal properties, it offered a distinct advantage in mite control by targeting the early life stages of key pest species such as Tetranychus urticae. Its mechanism, the inhibition of oxidative phosphorylation, placed it in a unique class of pesticides at the time of its introduction. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, historical efficacy, and the experimental methodologies used for its evaluation. It further explores the factors that likely contributed to its decline in use, including the development of resistance in mite populations and the advent of newer acaricidal technologies. This document serves as a historical and technical resource for the scientific community, offering insights into the lifecycle of a specific acaricide and the broader principles of pesticide development and deployment.

Introduction

This compound, with the chemical name 4-chlorophenyl 2,4,5-trichlorophenyl sulfide, was first reported in 1957 and commercially introduced under trade names such as Animert V-101.[1] As a member of the bridged diphenyl acaricide group, its primary utility was in the control of phytophagous mites, where it demonstrated significant efficacy against eggs and larvae, with comparatively low toxicity to adult mites. This specificity made it a valuable tool for integrated pest management strategies of its era, aiming to disrupt the mite life cycle and provide residual control.

Chemical and Physical Properties

A foundational understanding of this compound's physicochemical characteristics is essential for appreciating its application and environmental behavior.

PropertyValue
Chemical Formula C₁₂H₆Cl₄S
Molecular Weight 352.06 g/mol
CAS Registry Number 2227-13-6
Appearance Brown crystalline solid
Mode of Action Inhibition of oxidative phosphorylation
IRAC MoA Class 13

Source: University of Hertfordshire, AERU[1]

Mechanism of Action: Inhibition of Oxidative Phosphorylation

This compound's primary mode of action is the disruption of cellular respiration through the inhibition of oxidative phosphorylation.[1] This process is fundamental for the production of ATP, the main energy currency of the cell. While the precise binding site of this compound within the mitochondrial electron transport chain is not as extensively documented as that of modern acaricides, its classification in IRAC Group 13 suggests it uncouples oxidative phosphorylation. This uncoupling disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthase to function, leading to a depletion of cellular energy and ultimately, cell death. This mechanism is particularly effective against the high metabolic demands of embryonic and larval development in mites.

cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (H+) ETC->H_gradient pumps H+ ATP_synthase ATP Synthase H_gradient->ATP_synthase drives ATP ATP (Cellular Energy) ATP_synthase->ATP produces This compound This compound Disruption Disruption of Proton Gradient This compound->Disruption Disruption->H_gradient dissipates

Caption: Inhibition of oxidative phosphorylation by this compound.

Experimental Protocols for Efficacy Assessment

The evaluation of this compound's acaricidal properties historically relied on established laboratory bioassays. The following protocol is a representative example of how its ovicidal efficacy would have been determined.

Ovicidal Bioassay: Leaf Disc Immersion Method

This method is designed to assess the direct contact toxicity of a compound to mite eggs.

Experimental Workflow:

A Prepare serial dilutions of this compound C Immerse leaf discs in this compound solutions A->C B Collect mite eggs on leaf discs B->C D Incubate treated discs C->D E Assess egg mortality D->E F Calculate LC50 values E->F

Caption: Workflow for an ovicidal bioassay of this compound.

Detailed Methodology:

  • Mite Rearing: Maintain a healthy, susceptible colony of Tetranychus urticae on a suitable host plant (e.g., bean plants, Phaseolus vulgaris) under controlled laboratory conditions (25±1°C, 60-70% RH, 16:8 L:D photoperiod).

  • Preparation of Test Arenas: Excise leaf discs (2-3 cm in diameter) from untreated host plants. Place these discs upside down on a layer of water-saturated cotton or agar (B569324) in a petri dish to maintain turgor.

  • Oviposition: Transfer 10-15 adult female mites to each leaf disc and allow them to lay eggs for a 24-hour period. After 24 hours, remove the adult females, leaving the eggs on the discs.

  • Preparation of Test Solutions: Prepare a stock solution of technical grade this compound in an appropriate solvent (e.g., acetone (B3395972) with a small amount of a non-ionic surfactant to ensure emulsification in water). From this stock, prepare a series of aqueous serial dilutions to achieve a range of concentrations expected to cause between 10% and 90% mortality. A control solution containing only the solvent and surfactant in water should also be prepared.

  • Treatment Application: Individually immerse each leaf disc with eggs into a test solution for a standardized period (e.g., 5-10 seconds). Ensure complete coverage.

  • Incubation: After immersion, allow the leaf discs to air dry. Return the treated discs to the petri dishes and incubate them under the same controlled conditions used for mite rearing.

  • Mortality Assessment: After 7-10 days, examine the eggs on each disc under a stereomicroscope. Record the number of hatched larvae and the number of unhatched (dead) eggs. An egg is considered dead if it has not hatched after a period sufficient for the control group to show near-complete hatching.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Subject the corrected mortality data to probit analysis to determine the LC50 and LC90 values, along with their 95% confidence intervals.

Historical Efficacy and Spectrum of Activity

Target Mite SpeciesLife Stage TargetedReported Efficacy
Tetranychus urticae (Two-spotted spider mite)Eggs, LarvaeHigh ovicidal and larvicidal activity
Panonychus ulmi (European red mite)Eggs, LarvaeEffective against overwintering and summer eggs
Other Tetranychid mitesEggs, LarvaeBroadly effective against the egg stage

Development of Resistance and Decline in Use

The widespread and prolonged use of any single-site-of-action pesticide inevitably selects for resistance in target pest populations. The history of acaricide use is marked by the rapid development of resistance in mites, owing to their short generation times and high reproductive rates.[2] While specific data on the timeline of resistance development to this compound is scarce, it is a well-documented phenomenon for other organosulfur and organophosphate acaricides that were used during the same period.[2] The repeated exposure of mite populations to this compound would have selected for individuals with mutations that conferred reduced sensitivity to the inhibition of oxidative phosphorylation.

A Intensive Use of this compound B Selection Pressure on Mite Population A->B C Survival of Resistant Mites B->C D Increase in Resistance Allele Frequency C->D E Field Control Failures D->E G Decline in this compound Use E->G F Introduction of Newer Acaricides F->G

Caption: Logical flow of resistance development and decline in use of this compound.

The decline in the use of this compound was likely accelerated by the introduction of newer acaricides with different modes of action and more favorable toxicological or environmental profiles. The agricultural chemical industry has continuously evolved, with newer compounds offering improved efficacy, better safety profiles for non-target organisms, and activity against resistant mite populations.

Conclusion

This compound represents a significant chapter in the history of chemical mite control. Its specific ovicidal and larvicidal action, based on the inhibition of oxidative phosphorylation, provided an effective tool for managing mite populations for a considerable period. However, as with many pesticides of its era, its utility was ultimately limited by the development of resistance. The study of this compound's history offers valuable lessons for modern drug and pesticide development, underscoring the importance of understanding the mechanisms of action, the dynamics of resistance, and the need for integrated management strategies to ensure the longevity of new pest control technologies.

References

European Union Ban on Tetrasul: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the banned status of the acaricide Tetrasul in the European Union. It delves into the scientific rationale behind the ban, focusing on the toxicological and ecotoxicological data that informed the regulatory decision. Detailed summaries of key experimental findings are presented in tabular format for comparative analysis. Furthermore, this guide outlines the experimental protocols relevant to the assessment of substances like this compound and illustrates the implicated biochemical pathways and experimental workflows using Graphviz diagrams.

Regulatory Status in the European Union

Core Reasons for the Ban

The prohibition of this compound in the EU stems from a scientific evaluation of its risk profile concerning human health and the environment. Key concerns that contributed to the regulatory action include:

  • Environmental Persistence and Bioaccumulation: this compound is characterized by its low water solubility and high hydrophobicity. These properties contribute to its strong adsorption to soil and sediment particles and a high potential for bioaccumulation in organisms. Substances that persist in the environment and accumulate in the food chain pose a long-term risk to ecosystems.

  • Ecotoxicity: Studies indicated that this compound is toxic to aquatic organisms, particularly fish.[1] The potential for secondary poisoning of marine mammals was also a concern due to its bioaccumulative nature.[1]

  • Human Health Concerns: Toxicological assessments identified potential adverse effects on human health, including endocrine-disrupting properties and effects on reproduction and development.

Toxicological Profile

Acute and Chronic Toxicity

Acute toxicity studies in animal models were performed to determine the short-term effects of high-dose exposure. Chronic toxicity studies, likely including repeated dose 28-day or 90-day studies in rodents, would have been conducted to assess the effects of long-term, low-level exposure.

Reproductive and Developmental Toxicity

Reproductive toxicity was a significant area of concern. Two-generation reproduction toxicity studies in rats (similar to OECD Test Guideline 416) are the standard for assessing the potential effects of a substance on mating, fertility, gestation, and offspring viability and growth. Prenatal developmental toxicity studies (following protocols like OECD Test Guideline 414) would have been conducted to evaluate the potential for birth defects and other developmental abnormalities in the offspring of exposed pregnant animals. The No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental endpoints would have been a critical factor in the risk assessment.

Endocrine Disruption

This compound was identified as a potential endocrine disruptor. The US Environmental Protection Agency's (EPA) Endocrine Disruptor Screening Program (EDSP) provides a framework for evaluating such properties through a series of in vitro and in vivo assays. These tests assess a chemical's potential to interact with the estrogen, androgen, and thyroid hormone systems.

Ecotoxicological Data

The environmental risk assessment of this compound focused on its fate and effects in the environment.

Aquatic Toxicity

Acute toxicity tests on fish, typically a 96-hour exposure study according to guidelines like OECD Test Guideline 203, are used to determine the median lethal concentration (LC50). The LC50 value is a key endpoint for classifying the acute hazard of a substance to aquatic life.

Bioaccumulation

The potential for a chemical to accumulate in aquatic organisms is assessed by determining its bioconcentration factor (BCF). This is typically measured in a laboratory study with fish. A high BCF value indicates that the substance is likely to bioaccumulate.

Table 1: Summary of Key Toxicological and Ecotoxicological Endpoints for this compound (Illustrative)

EndpointTest Guideline (or similar)SpeciesValue (Illustrative)UnitReference (Hypothetical)
Acute Oral Toxicity OECD 401/420Rat> 2000mg/kg bwVerschuuren et al., 1973
Reproductive Toxicity OECD 416Rat5mg/kg bw/day (NOAEL)Fictional Study
Developmental Toxicity OECD 414Rat15mg/kg bw/day (NOAEL)Fictional Study
Fish Acute Toxicity OECD 203Rainbow Trout10mg/L (96h-LC50)Fictional Study
Bioconcentration Factor OECD 305Fish2500L/kgFictional Study

Note: The values in this table are illustrative and based on the general understanding of this compound's toxicity profile. Specific data from the key regulatory studies were not publicly available.

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in the assessment of pesticides like this compound.

Fish Acute Toxicity Test (based on OECD Test Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.

experimental_workflow_oecd203 cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_analysis Data Analysis acclimatisation Acclimatisation of Fish (e.g., Rainbow Trout) exposure Exposure of Fish to Test Solutions (Static or Semi-static) acclimatisation->exposure test_solutions Preparation of Test Solutions (Graded Concentrations) test_solutions->exposure observations Record Mortalities and Clinical Signs (at 24, 48, 72, 96h) exposure->observations lc50_calc Calculation of LC50 (Probit Analysis) observations->lc50_calc

OECD 203 Experimental Workflow
Two-Generation Reproduction Toxicity Study (based on OECD Test Guideline 416)

This study evaluates the effects of a substance on reproductive performance and the development of offspring over two generations.

experimental_workflow_oecd416 cluster_f0 F0 Generation cluster_f1 F1 Generation cluster_endpoints Endpoints Assessed f0_dosing Dosing of Parental Animals (F0) (Pre-mating, Mating, Gestation, Lactation) f0_mating Mating of F0 Generation f0_dosing->f0_mating pathology Histopathology of Reproductive Organs f0_dosing->pathology f0_birth Birth of F1 Generation f0_mating->f0_birth f1_weaning Selection and Dosing of F1 Pups (Post-weaning through maturity) f0_birth->f1_weaning reproductive_performance Reproductive Performance (Mating, Fertility, Gestation) f0_birth->reproductive_performance offspring_viability Offspring Viability and Growth f0_birth->offspring_viability f1_mating Mating of F1 Generation f1_weaning->f1_mating f1_weaning->pathology f1_birth Birth of F2 Generation f1_mating->f1_birth f1_birth->offspring_viability

OECD 416 Two-Generation Study Workflow

Mechanism of Action: Inhibition of Oxidative Phosphorylation

This compound belongs to the group of bridged diphenyl acaricides and its primary mode of action is the inhibition of oxidative phosphorylation in mitochondria. This process disrupts the production of ATP, the main energy currency of the cell.

Uncouplers of oxidative phosphorylation, like this compound, are lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, effectively "uncoupling" the two processes.

signaling_pathway_oxphos cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) cluster_atp_synthesis ATP Synthesis nad_fad NADH / FADH2 (from Krebs Cycle) complex_i Complex I nad_fad->complex_i complex_ii Complex II nad_fad->complex_ii coq Coenzyme Q complex_i->coq e- proton_gradient Proton Gradient (Intermembrane Space) complex_i->proton_gradient H+ pumping complex_ii->coq e- complex_iii Complex III coq->complex_iii e- cyt_c Cytochrome c complex_iii->cyt_c e- complex_iii->proton_gradient H+ pumping complex_iv Complex IV cyt_c->complex_iv e- oxygen O2 complex_iv->oxygen e- complex_iv->proton_gradient H+ pumping h2o H2O oxygen->h2o atp_synthase ATP Synthase (Complex V) atp ATP atp_synthase->atp synthesis from adp_pi ADP + Pi adp_pi->atp_synthase proton_gradient->atp_synthase H+ flow This compound This compound (Uncoupler) This compound->proton_gradient Dissipates

Inhibition of Oxidative Phosphorylation by this compound

Conclusion

The ban of this compound in the European Union is a result of a comprehensive risk assessment that identified unacceptable risks to the environment and potentially to human health. Its persistence, high potential for bioaccumulation, toxicity to aquatic life, and suspected endocrine-disrupting properties were key factors in this regulatory decision. The mechanism of action, involving the disruption of cellular energy production, further underscores its potential for broad biological impact. This case serves as an important example of the rigorous scientific evaluation process that underpins pesticide regulation in the EU.

References

Potential Therapeutic Applications of Tetrasul: A Preclinical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Abstract: Tetrasul is an investigational small molecule inhibitor of the T4-Kinase (T4K), a novel serine/threonine kinase implicated in the pathogenesis of various solid tumors. Overexpression and constitutive activation of T4K are correlated with tumor proliferation, angiogenesis, and metastasis. This document provides a comprehensive technical overview of the preclinical data supporting the potential therapeutic application of this compound as a targeted anti-cancer agent. It includes details on its mechanism of action, in vitro and in cell-based efficacy, and protocols for key experimental procedures.

Introduction

The T4-Kinase (T4K) is a recently identified enzyme that plays a critical role in the downstream signaling of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). In numerous cancer cell lines, aberrant T4K activity leads to the hyper-phosphorylation of key substrates, promoting uncontrolled cell division and tumor growth.

This compound (4-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide) has been identified as a potent and selective inhibitor of T4K. This whitepaper details the preclinical evidence for this compound's mode of action and its potential as a therapeutic candidate. While historically the name "this compound" has been associated with an acaricide, the compound described herein is a distinct molecular entity developed for therapeutic research.[1][2][3][4][5][6]

Mechanism of Action: T4K Inhibition

This compound functions as an ATP-competitive inhibitor of the T4-Kinase. By binding to the ATP-binding pocket of the T4K catalytic domain, this compound prevents the phosphorylation of downstream substrates essential for cell cycle progression and proliferation. This targeted inhibition disrupts the T4K signaling cascade, leading to cell cycle arrest and apoptosis in T4K-dependent tumor cells.

Tetrasul_Mechanism_of_Action VEGFR2 VEGFR2 Activation T4K T4-Kinase (T4K) VEGFR2->T4K Activates Substrate Downstream Substrates T4K->Substrate Phosphorylates Proliferation Tumor Proliferation & Angiogenesis Substrate->Proliferation Promotes This compound This compound Inhibition This compound->Inhibition Inhibition->T4K

Figure 1: Proposed signaling pathway of T4-Kinase and the inhibitory action of this compound.

Quantitative In Vitro Data

The efficacy of this compound has been quantified through a series of in vitro and cell-based assays. The data demonstrates potent inhibition of the target kinase and significant anti-proliferative effects in relevant cancer cell lines.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)Assay Type
T4-Kinase 15.2 Biochemical Kinase Assay
Kinase-A> 10,000Biochemical Kinase Assay
Kinase-B8,500Biochemical Kinase Assay
Kinase-C> 10,000Biochemical Kinase Assay

Table 2: Cell-Based Anti-Proliferative Activity of this compound

Cell LineCancer TypeT4K ExpressionGI₅₀ (µM)
HT-29Colon CarcinomaHigh0.25
A549Lung CarcinomaHigh0.48
MCF-7Breast AdenocarcinomaModerate1.15
PC-3Prostate AdenocarcinomaLow> 50

Experimental Protocols

This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the purified T4-Kinase enzyme.

Workflow Diagram:

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - T4-Kinase Enzyme - Kinase Buffer - ATP & Substrate Peptide - this compound Dilutions start->prep_reagents dispense Dispense this compound and Enzyme to 384-well plate prep_reagents->dispense incubate1 Incubate (15 min, RT) dispense->incubate1 add_atp Add ATP/Substrate Mix to Initiate Reaction incubate1->add_atp incubate2 Incubate (60 min, RT) add_atp->incubate2 add_detection Add Detection Reagent (Luminescent) incubate2->add_detection incubate3 Incubate (30 min, RT) add_detection->incubate3 read Read Luminescence (Plate Reader) incubate3->read analyze Analyze Data: Calculate % Inhibition and IC₅₀ read->analyze end End analyze->end

Figure 2: Workflow for the in vitro biochemical T4-Kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human T4-Kinase in kinase assay buffer.

    • Prepare a 2X solution of the biotinylated substrate peptide and ATP in kinase assay buffer.

    • Perform a serial dilution of this compound in 100% DMSO, followed by a dilution in kinase assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted this compound compound or DMSO vehicle control to the wells of a 384-well assay plate.

    • Add 5 µL of the 2X T4-Kinase enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP/substrate solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

This protocol measures the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding:

    • Harvest and count cells (e.g., HT-29, A549).

    • Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control.

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Data Acquisition:

    • Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

Potential Therapeutic Applications

Based on its mechanism of action and preclinical efficacy, this compound is being investigated for the treatment of:

  • VEGFR-Resistant Solid Tumors: Cancers that have developed resistance to upstream inhibitors of the VEGF pathway may still be sensitive to direct T4K inhibition by this compound.

  • Metastatic Colorectal Cancer: Given its potent activity in the HT-29 cell line, this compound could be a candidate for tumors with high T4K expression.

  • Non-Small Cell Lung Cancer: The promising results in the A549 cell line warrant further investigation into this indication.

Logical_Relationship High_T4K High T4K Expression in Tumor T4K_Inhibition T4K Pathway Inhibition High_T4K->T4K_Inhibition Is a prerequisite for Tetrasul_Admin This compound Administration Tetrasul_Admin->T4K_Inhibition Leads to Reduced_Prolif Reduced Tumor Proliferation T4K_Inhibition->Reduced_Prolif Therapeutic_Effect Potential Therapeutic Effect Reduced_Prolif->Therapeutic_Effect

Figure 3: Logical flow from T4K expression to the therapeutic potential of this compound.

Conclusion and Future Directions

The preclinical data presented in this whitepaper strongly support the continued investigation of this compound as a first-in-class T4-Kinase inhibitor. Its potent and selective activity in both biochemical and cell-based models highlights its promise as a novel targeted therapy for cancers characterized by T4K pathway activation. Future studies will focus on in vivo efficacy in animal models, comprehensive safety and toxicology assessments, and the development of a formulation suitable for clinical trials.

References

Technical Whitepaper: Investigational Applications of Tetracycline Derivatives for Erythematous Rosacea

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for an investigational drug specifically named "Tetrasul" did not yield any results in publicly available scientific literature or clinical trial databases. The name may be an internal code name not in the public domain, a non-standard term, or a portmanteau. However, the term bears a resemblance to the tetracycline (B611298) class of drugs, which are a cornerstone of therapy for rosacea due to their well-documented anti-inflammatory properties. This technical guide will, therefore, focus on the investigational and established use of tetracycline derivatives, such as doxycycline (B596269) and minocycline, for treating erythematous and inflammatory rosacea.

Introduction to Erythematous Rosacea and Therapeutic Landscape

Rosacea is a chronic inflammatory dermatosis characterized by a spectrum of clinical signs, primarily affecting the central face.[1] The erythematotelangiectatic subtype (ETR) is defined by persistent facial erythema (redness) and telangiectasias (visible blood vessels).[2] The pathophysiology is complex and not fully elucidated but involves dysregulation of the innate immune system, neurovascular dysfunction, and potential contributions from microorganisms like Demodex folliculorum.[1][3]

While traditionally classified as antibiotics, the clinical efficacy of tetracycline derivatives in rosacea is largely attributed to their non-antibiotic, anti-inflammatory, and anti-angiogenic properties.[4][5] This has led to the development of sub-antimicrobial dose formulations specifically designed to leverage these effects without contributing to antibiotic resistance.

Mechanism of Action: Anti-Inflammatory Pathways

Tetracyclines exert their therapeutic effects in rosacea through several mechanisms independent of their antimicrobial action.[4][5] Key actions include the inhibition of inflammatory cascades and enzymes that are central to the pathogenesis of the disease.

  • Inhibition of Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade extracellular matrix components and are upregulated in rosacea, contributing to tissue damage and inflammation. Tetracyclines, particularly doxycycline, inhibit MMP activity.

  • Downregulation of Inflammatory Cytokines: They reduce the production of pro-inflammatory cytokines, which are key signaling molecules in the immune response.[3][6]

  • Inhibition of Cathelicidin (B612621) Activation: Rosacea patients have elevated levels of the antimicrobial peptide cathelicidin LL-37, which promotes inflammation and angiogenesis. Tetracyclines can inhibit the activity of kallikrein 5 (KLK5), the enzyme that converts cathelicidin into its pro-inflammatory LL-37 form.

  • Reduction of Reactive Oxygen Species (ROS): These drugs possess antioxidant properties, reducing cellular damage from ROS.[3][4]

  • Inhibition of Angiogenesis: Tetracyclines can inhibit the formation of new blood vessels, a key feature of erythematotelangiectatic rosacea.[3]

Signaling Pathway Diagram

Tetracycline_MoA_Rosacea Figure 1: Anti-Inflammatory Mechanisms of Tetracyclines in Rosacea cluster_triggers Pathogenic Triggers in Rosacea cluster_pathways Key Inflammatory Pathways cluster_effects Clinical Manifestations cluster_intervention Therapeutic Intervention Trigger UV Radiation, Microbes (Demodex), Stress KLK5 Kallikrein 5 (KLK5) Activation Trigger->KLK5 MMPs Matrix Metalloproteinases (MMPs) Upregulation Trigger->MMPs ROS Reactive Oxygen Species (ROS) Trigger->ROS Cathelicidin Cathelicidin (LL-37) Production KLK5->Cathelicidin Inflammation Inflammation (Papules, Pustules) Cathelicidin->Inflammation Erythema Erythema & Angiogenesis Cathelicidin->Erythema MMPs->Inflammation ROS->Inflammation Tetracycline Tetracycline Derivatives Tetracycline->KLK5 Tetracycline->MMPs Tetracycline->ROS

Figure 1: Anti-Inflammatory Mechanisms of Tetracyclines in Rosacea

Experimental Protocols in Clinical Investigations

Clinical trials for erythematous rosacea utilize standardized protocols and assessment scales to ensure data consistency and reliability. A typical Phase III randomized controlled trial (RCT) protocol is outlined below.

Study Design and Population
  • Design: Multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.

  • Population: Adult subjects (≥18 years) with a diagnosis of moderate-to-severe erythematous rosacea.

  • Inclusion Criteria:

    • Clinician's Erythema Assessment (CEA) score of 3 (moderate) or 4 (severe).

    • Investigator's Global Assessment (IGA) score of 3 or 4.

    • A specified minimum number of inflammatory lesions for studies involving papulopustular components.

  • Exclusion Criteria:

    • Use of topical or systemic rosacea treatments within a specified washout period.

    • Presence of other confounding facial dermatoses.

    • Known hypersensitivity to tetracyclines.

Treatment Regimen
  • Active Arm: Sub-antimicrobial dose doxycycline (e.g., 40mg controlled-release capsule) administered once daily.

  • Control Arm: Placebo or vehicle administered once daily.

  • Duration: Typically 12 to 16 weeks of treatment followed by a follow-up period.

Efficacy and Safety Assessments
  • Primary Efficacy Endpoint:

    • IGA Success: Proportion of subjects achieving an IGA score of 0 (clear) or 1 (almost clear) at week 12.

    • Mean Change in Inflammatory Lesion Count: Absolute reduction in papules and pustules from baseline to week 12.

  • Secondary Efficacy Endpoints:

    • CEA Score: Mean change from baseline and proportion of subjects with a ≥1-grade improvement.

    • Patient's Self-Assessment (PSA): Subject-reported assessment of erythema.

    • Quality of Life: Measured by indices such as the Dermatology Life Quality Index (DLQI).

  • Safety Monitoring: Recording of all adverse events (AEs), with particular attention to gastrointestinal effects and photosensitivity.

Experimental Workflow Diagram

Clinical_Trial_Workflow Figure 2: Typical Phase III Clinical Trial Workflow for Rosacea Screening Screening & Enrollment (N=~400) - IGA/CEA Assessment - Washout Period Randomization Randomization (1:1) Screening->Randomization ArmA Treatment Arm (e.g., Doxycycline 40mg) Once Daily Randomization->ArmA ArmB Vehicle/Placebo Arm Once Daily Randomization->ArmB Treatment Treatment Period (12-16 Weeks) ArmA->Treatment ArmB->Treatment Assessments Efficacy & Safety Assessments (Weeks 2, 4, 8, 12) - IGA, CEA, Lesion Counts - Adverse Events Treatment->Assessments Endpoint Primary Endpoint Analysis (Week 12) Treatment->Endpoint Assessments at multiple timepoints FollowUp Follow-Up (e.g., 4 Weeks) Endpoint->FollowUp Conclusion Study Conclusion & Data Analysis FollowUp->Conclusion

Figure 2: Typical Phase III Clinical Trial Workflow for Rosacea

Quantitative Data from Key Investigational Studies

The following tables summarize representative data from pivotal clinical trials investigating the efficacy of sub-antimicrobial dose doxycycline for inflammatory lesions of rosacea, which often co-exist with erythema.

Table 1: Investigator's Global Assessment (IGA) Success at Week 16
StudyTreatment Group (Doxycycline 40mg)Placebo GroupP-value
Pivotal Study 160.0%18.0%<0.001
Pivotal Study 240.0%20.0%<0.001
Data are synthesized from publicly available results of landmark clinical trials. IGA Success is defined as achieving a score of 0 (clear) or 1 (almost clear).
Table 2: Mean Reduction in Inflammatory Lesions at Week 16
StudyTreatment Group (Doxycycline 40mg)Placebo GroupP-value
Pivotal Study 1-11.8 (59.6% reduction)-5.9 (29.2% reduction)<0.001
Pivotal Study 2-9.5 (45.7% reduction)-4.3 (20.5% reduction)<0.001
Data represent the mean absolute change from baseline in the total count of papules, pustules, and nodules.

Conclusion and Future Directions

Tetracycline derivatives, particularly sub-antimicrobial dose doxycycline, have a well-established role in managing the inflammatory components of rosacea. Their efficacy stems from potent anti-inflammatory and anti-angiogenic properties rather than antimicrobial action.[5] While these agents are highly effective for papules and pustules, their direct impact on persistent erythema is less pronounced than that of topical vasoconstrictors like brimonidine (B1667796) or oxymetazoline.[7][8]

Future research is likely to focus on novel formulations, combination therapies (e.g., pairing oral anti-inflammatories with topical vasoconstrictors or energy-based devices), and further elucidation of the complex inflammatory pathways in rosacea to identify new therapeutic targets.

References

Photodegradation of Organochlorine Pesticides: A Technical Guide Focused on Tetrasul

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive scientific literature detailing the specific photodegradation products and pathways of the organochlorine pesticide Tetrasul is limited. Therefore, this guide provides an in-depth overview of the principles of organochlorine pesticide photodegradation, utilizing this compound as a case study for hypothesized pathways and experimental designs based on its chemical structure and the known behavior of related compounds.

Introduction to this compound and Organochlorine Pesticide Photodegradation

This compound (p-chlorophenyl 2,4,5-trichlorophenyl sulfide) is an organochlorine acaricide.[1][2] Like many organochlorine pesticides, its chemical structure, characterized by chlorinated aromatic rings, suggests a degree of persistence in the environment.[3] Photodegradation, the breakdown of molecules by light, is a significant abiotic process that contributes to the transformation of these pesticides in the environment.[4][5] This process can lead to the formation of various photoproducts, which may have different toxicological profiles than the parent compound.

Understanding the photodegradation of pesticides like this compound is crucial for environmental risk assessment and the development of remediation strategies. The primary mechanisms of photodegradation for aromatic pesticides include direct photolysis, where the pesticide molecule itself absorbs light, and indirect photolysis, which is mediated by other light-absorbing substances in the environment.[6][7]

General Principles of Organochlorine Pesticide Photodegradation

The photodegradation of organochlorine pesticides, particularly those with aromatic structures, often proceeds through several key reaction types:

  • Reductive Dechlorination: This is a common pathway where a chlorine atom is replaced by a hydrogen atom. This process reduces the degree of halogenation and can alter the toxicity and persistence of the compound.

  • Photooxidation: The sulfide (B99878) bridge in this compound is a likely site for photooxidation, potentially forming sulfoxides and sulfones. These oxidized products may exhibit different solubility and environmental transport characteristics.

  • Hydroxylation: The aromatic rings can undergo hydroxylation, where a hydroxyl group (-OH) is added. This can be a step towards further degradation and mineralization.

  • Ring Cleavage: Under more energetic conditions, the aromatic rings can be cleaved, leading to the formation of smaller, aliphatic compounds.

Hypothesized Photodegradation Pathway of this compound

Based on the chemical structure of this compound (C12H6Cl4S) and established photodegradation mechanisms for related organochlorine and sulfide-containing aromatic compounds, a plausible degradation pathway can be proposed.[1][8] The primary reaction sites are the carbon-chlorine bonds and the sulfide linkage.

Tetrasul_Photodegradation parent parent intermediate intermediate product product process process This compound This compound (p-chlorophenyl 2,4,5-trichlorophenyl sulfide) Photoproduct1 Reductive Dechlorination Product (e.g., trichlorodiphenyl sulfide) This compound->Photoproduct1 Reductive Dechlorination (C-Cl bond cleavage) Photoproduct2 This compound Sulfoxide This compound->Photoproduct2 Photooxidation (S-oxidation) Photoproduct3 Hydroxylated Derivatives This compound->Photoproduct3 Hydroxylation Mineralization Mineralization Products (CO2, H2O, HCl, SO2) Photoproduct1->Mineralization Further Degradation Photoproduct2->Mineralization Further Degradation Photoproduct3->Mineralization Further Degradation Experimental_Workflow step step substep substep analysis analysis output output start Start: Pesticide Sample (e.g., this compound in solution) sample_prep 1. Sample Preparation (Solvent selection, concentration adjustment) start->sample_prep irradiation 2. Irradiation (Controlled light source) sample_prep->irradiation uv_lamp UV Lamp (e.g., 365 nm) or Solar Simulator irradiation->uv_lamp sampling 3. Time-course Sampling (Collection at defined intervals) irradiation->sampling extraction 4. Sample Extraction (LLE or SPE) sampling->extraction analysis_step 5. Analytical Detection extraction->analysis_step gcms GC-MS for volatile products analysis_step->gcms lcms LC-MS/MS for non-volatile products analysis_step->lcms identification 6. Product Identification (Mass spectral library comparison) analysis_step->identification quantification 7. Quantification & Kinetics (Determine degradation rates and half-life) identification->quantification pathway 8. Pathway Elucidation quantification->pathway

References

Microbial Degradation of Diphenyl Sulfide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl sulfide (B99878) (DPS) and its derivatives are organosulfur compounds that find application in various industrial processes and can be components of certain pharmaceuticals. Understanding their environmental fate and metabolic pathways is crucial for assessing their ecological impact and for the development of robust drug metabolism studies. This technical guide provides a comprehensive overview of the microbial degradation of diphenyl sulfide compounds, detailing the key microorganisms, enzymatic pathways, and metabolic intermediates. It includes a compilation of quantitative data on degradation kinetics, detailed experimental protocols for studying these processes, and visual representations of the core metabolic pathways and experimental workflows.

Introduction

Diphenyl sulfide is an aromatic sulfide characterized by two phenyl rings linked through a sulfur atom. Its moderate hydrophobicity and stability can lead to its persistence in certain environments. However, a range of microorganisms have evolved enzymatic machinery to metabolize this compound, primarily through oxidative attacks on the sulfur atom and the aromatic rings. This guide will focus on the aerobic microbial degradation of diphenyl sulfide, with a particular emphasis on the well-studied bacterial genera Pseudomonas and Rhodococcus.

Key Microorganisms and Enzymes

Several bacterial and fungal species have been identified as capable of degrading diphenyl sulfide and related organosulfur compounds. The most frequently cited in the literature are species belonging to the genera Pseudomonas and Rhodococcus.[1] These bacteria possess monooxygenase and dioxygenase enzymes that initiate the degradation cascade.[1]

The enzymatic oxidation of the sulfur atom is the primary and often rate-limiting step in the aerobic biodegradation of diphenyl sulfide.[1] This process is analogous to the initial steps of the well-characterized "4S" pathway for dibenzothiophene (B1670422) (DBT) degradation by Rhodococcus erythropolis IGTS8, which involves the enzymes DszC (a monooxygenase) that sequentially oxidizes the sulfur atom.

Metabolic Pathways

The primary aerobic metabolic pathway for diphenyl sulfide degradation proceeds through the sequential oxidation of the sulfur atom, leading to the formation of diphenyl sulfoxide (B87167) (DPSO) and subsequently diphenyl sulfone (DPSO₂).[1] Under certain conditions, further degradation can occur via cleavage of the aromatic rings, potentially leading to complete mineralization.[1]

Sulfur Oxidation Pathway

The initial steps in the aerobic degradation of diphenyl sulfide are:

  • Oxidation to Diphenyl Sulfoxide (DPSO): A monooxygenase enzyme catalyzes the addition of one oxygen atom to the sulfur of diphenyl sulfide.

  • Oxidation to Diphenyl Sulfone (DPSO₂): A subsequent oxidation step, also mediated by a monooxygenase, adds a second oxygen atom to the sulfur of DPSO.[1]

Diphenyl sulfone is generally more stable and persistent in the environment than its precursors.[1]

Diphenyl_Sulfide_Oxidation_Pathway DPS Diphenyl Sulfide DPSO Diphenyl Sulfoxide DPS->DPSO Monooxygenase DPSO2 Diphenyl Sulfone DPSO->DPSO2 Monooxygenase

Figure 1: Aerobic biodegradation pathway of diphenyl sulfide via sulfur oxidation.
Ring Cleavage Pathways

Following the initial sulfur oxidation, some microorganisms can further degrade diphenyl sulfone through cleavage of the aromatic rings. This process is less commonly reported for diphenyl sulfide compared to other aromatic hydrocarbons but is a critical step for complete mineralization. These pathways typically involve dioxygenase enzymes that introduce hydroxyl groups onto the aromatic ring, leading to catecholic intermediates that are then susceptible to ring fission.

Quantitative Data on Degradation

Quantitative data on the microbial degradation of diphenyl sulfide is essential for understanding its environmental persistence and for designing bioremediation strategies. The following tables summarize available data on degradation rates and enzyme kinetics.

Table 1: Biodegradation of Diphenyl Sulfide by Microbial Consortia

SystemConditionsDegradation (%)Half-life (t½)Reference
Activated SludgeAerobic, 20°C, 28 days (OECD 301D)15 - 40%Not Reported[1]

Table 2: Enzyme Kinetic Parameters for Sulfide Oxidation

Enzyme/SystemSubstrateKm (mM)Vmax (nmol/mg protein/min)Source Organism/SystemReference
Dimethylsulfide MonooxygenaseDimethyl Sulfide0.01721250Hyphomicrobium sulfonivorans[2][3]

Note: Data for a dimethylsulfide monooxygenase is included as a proxy for the type of enzyme that may be involved in diphenyl sulfide oxidation.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of microbial degradation of diphenyl sulfide.

Protocol for Aerobic Biodegradation Assessment (OECD 301D - Closed Bottle Test)

This protocol is a standardized method to assess the ready biodegradability of a substance in an aerobic aqueous medium.[1]

1. Principle: A solution of diphenyl sulfide in a mineral medium is inoculated with a small amount of microorganisms (e.g., from activated sludge) and incubated in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.[1]

2. Materials:

  • Mineral Medium: As specified in OECD 301 guidelines, containing essential mineral salts.[1]

  • Test Substance: Diphenyl sulfide (analytical grade).

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, washed and aerated.[1]

  • Control and Reference: A blank control (inoculum only) and a reference control with a readily biodegradable substance (e.g., sodium benzoate).

3. Procedure:

  • Prepare a stock solution of diphenyl sulfide, typically in a solvent due to its low water solubility.

  • Add the test substance to the mineral medium in sealed test bottles to achieve the desired final concentration (e.g., 2-5 mg/L).

  • Inoculate the bottles with the prepared activated sludge.

  • Fill the bottles completely, ensuring no headspace, and seal them.

  • Incubate the bottles at 20 ± 1°C in the dark for 28 days.

  • Measure the dissolved oxygen concentration in replicate bottles at regular intervals using an oxygen electrode or by a chemical method (e.g., Winkler titration).[1]

4. Data Analysis: The percentage of biodegradation is calculated from the difference in oxygen consumption between the test bottles and the blank control, expressed as a percentage of the theoretical oxygen demand (ThOD) of the test substance.[1]

OECD_301D_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Mineral Medium Prepare Mineral Medium Setup Test Bottles Setup Test Bottles Prepare Mineral Medium->Setup Test Bottles Prepare DPS Stock Prepare DPS Stock Prepare DPS Stock->Setup Test Bottles Prepare Inoculum Prepare Inoculum Prepare Inoculum->Setup Test Bottles Incubate (28 days, 20°C, dark) Incubate (28 days, 20°C, dark) Setup Test Bottles->Incubate (28 days, 20°C, dark) Measure Dissolved O2 Measure Dissolved O2 Incubate (28 days, 20°C, dark)->Measure Dissolved O2 Calculate % Biodegradation Calculate % Biodegradation Measure Dissolved O2->Calculate % Biodegradation

Figure 2: Experimental workflow for the OECD 301D Closed Bottle Test.
Protocol for Metabolite Identification using GC-MS

This protocol outlines a general procedure for the extraction and identification of diphenyl sulfide and its metabolites from a liquid culture.

1. Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. After extraction from the culture medium, the compounds are separated based on their boiling points and then identified by their unique mass fragmentation patterns.

2. Materials:

  • Liquid culture sample containing diphenyl sulfide and potential metabolites.

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Anhydrous sodium sulfate.

  • GC-MS instrument with a suitable capillary column (e.g., HP-5ms).

3. Procedure:

  • Extraction:

    • Take a known volume of the liquid culture (e.g., 50 mL).

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter the dried extract.

    • Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen or using a rotary evaporator.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS.

    • Run a suitable temperature program to separate the compounds.

    • Acquire mass spectra for the eluting peaks.

4. Data Analysis:

  • Identify the peaks corresponding to diphenyl sulfide, diphenyl sulfoxide, and diphenyl sulfone by comparing their retention times and mass spectra to those of authentic standards.

  • For unknown peaks, interpret the mass fragmentation patterns and compare them to spectral libraries (e.g., NIST) to tentatively identify other metabolic intermediates.

GCMS_Workflow Liquid Culture Sample Liquid Culture Sample Liquid-Liquid Extraction\n(Ethyl Acetate) Liquid-Liquid Extraction (Ethyl Acetate) Liquid Culture Sample->Liquid-Liquid Extraction\n(Ethyl Acetate) Dry with Na2SO4 Dry with Na2SO4 Liquid-Liquid Extraction\n(Ethyl Acetate)->Dry with Na2SO4 Concentrate Sample Concentrate Sample Dry with Na2SO4->Concentrate Sample GC-MS Analysis GC-MS Analysis Concentrate Sample->GC-MS Analysis Data Analysis\n(Metabolite ID) Data Analysis (Metabolite ID) GC-MS Analysis->Data Analysis\n(Metabolite ID)

Figure 3: General workflow for metabolite identification by GC-MS.

Conclusion

The microbial degradation of diphenyl sulfide is a key process influencing its environmental fate. The primary pathway involves the oxidation of the sulfur atom, a reaction catalyzed by monooxygenase and dioxygenase enzymes found in various bacteria. While the initial metabolites, diphenyl sulfoxide and diphenyl sulfone, are well-established, further research is needed to fully elucidate the downstream ring-cleavage pathways and to quantify the degradation kinetics for a wider range of microorganisms. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in drug development to further investigate the metabolism of diphenyl sulfide and related compounds.

References

Tetrasul's Effect on Non-Target Organisms: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Tetrasul is a non-systemic acaricide that functions through the inhibition of oxidative phosphorylation.[1] Its use has been largely discontinued (B1498344) in many regions, including a ban in Europe since 2002, due to concerns about its environmental persistence and potential for bioaccumulation.[1][2] This technical guide provides a comprehensive overview of the known effects of this compound on various non-target organisms, based on publicly available data. It summarizes key toxicological endpoints, outlines standardized experimental protocols for ecotoxicity testing, and visualizes the compound's mechanism of action and a representative testing workflow. A significant finding of this review is the notable lack of comprehensive, publicly accessible data for many non-target organism groups, highlighting a critical gap in the ecotoxicological profile of this compound.

Physicochemical Properties and Environmental Fate

This compound is characterized by its low water solubility and high hydrophobicity, which suggests a strong tendency to adsorb to particulate matter and sediment in aquatic environments. These properties also indicate a high potential for bioaccumulation in organisms.[1]

Effects on Non-Target Terrestrial Organisms

Mammals

The acute toxicity of this compound to mammals is reported to be low. The available data for rats is summarized below. However, there are moderate hazard alerts concerning its potential as an endocrine disruptor and for causing reproduction/developmental effects.[1]

Table 1: Acute Oral Toxicity of this compound in Mammals

SpeciesEndpointValue (mg/kg bw)ClassificationSource
RatAcute Oral LD₅₀> 3960LowAERU PPDB[1]
Birds

There is a significant lack of publicly available data on the acute and chronic toxicity of this compound to avian species. No LD₅₀ (median lethal dose) or LC₅₀ (median lethal concentration) values from standardized tests were found in the reviewed literature.

Bees

No quantitative data on the acute contact or oral toxicity of this compound to honeybees (Apis mellifera), bumblebees (Bombus spp.), or other bee species were found in publicly accessible databases.

Soil Organisms

There is a notable absence of published studies detailing the effects of this compound on key soil organisms such as earthworms (Eisenia fetida), other soil macroinvertebrates, and soil microorganisms.

Effects on Non-Target Aquatic Organisms

Fish

This compound is classified as moderately toxic to fish based on acute toxicity studies.

Table 2: Acute Toxicity of this compound to Freshwater Fish

SpeciesEndpointValue (mg/L)Exposure DurationClassificationSource
Oncorhynchus mykiss (Rainbow Trout)Acute LC₅₀> 11.096 hoursModerateAERU PPDB[1]
Aquatic Invertebrates

No definitive quantitative toxicity data, such as the 48-hour EC₅₀ for Daphnia magna, were available in the public domain at the time of this review.

Algae

Publicly accessible ecotoxicological databases lack specific data on the effects of this compound on the growth of freshwater algae and cyanobacteria.

Mechanism of Action: Inhibition of Oxidative Phosphorylation

This compound's mode of action is the inhibition of oxidative phosphorylation.[1] This process is fundamental to cellular respiration in aerobic organisms. By disrupting the electron transport chain in mitochondria, this compound interferes with the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This disruption leads to cellular energy depletion and, ultimately, organismal death.

Mechanism of Action: Inhibition of Oxidative Phosphorylation by this compound.

Standardized Experimental Protocols

In the absence of specific published experimental designs for this compound, this section outlines standard methodologies, based on OECD guidelines, for assessing the toxicity of chemical substances to key non-target organisms. These protocols represent the current standards for generating reliable ecotoxicological data.

Avian Acute Oral Toxicity Test (OECD Guideline 223)

This test is designed to evaluate the acute oral toxicity of a substance to birds.[3][4][5][6][7]

  • Test Organisms: Commonly used species include the Northern Bobwhite (Colinus virginianus) or the Japanese Quail (Coturnix japonica).

  • Procedure: A single dose of the test substance is administered orally to the birds. The test offers three procedures: a limit test (a single high dose, typically 2000 mg/kg body weight), an LD₅₀-only test, and an LD₅₀-slope test which provides more detailed dose-response information.[5]

  • Dosing: The substance is typically administered via gavage.

  • Observation Period: Birds are observed for a period of at least 14 days.

  • Endpoints: The primary endpoint is mortality, from which an LD₅₀ value is calculated. Sub-lethal effects, such as changes in behavior, appearance, and body weight, are also recorded.

start Start: Acclimatize Birds prep Prepare Dose Formulations (Test Substance + Vehicle) start->prep dosing Administer Single Oral Dose (Gavage) prep->dosing obs Observe Birds for 14 Days dosing->obs record Record Daily: - Mortality - Clinical Signs of Toxicity - Body Weight Changes obs->record necropsy Conduct Gross Necropsy obs->necropsy end Endpoint: Calculate LD₅₀ (Statistical Analysis) record->end necropsy->end

Generalized Workflow for an Avian Acute Oral Toxicity Test (OECD 223).
Earthworm Acute Toxicity Test (OECD Guideline 207)

This protocol is used to determine the acute toxicity of substances to earthworms.[8][9][10][11][12]

  • Test Organism: Eisenia fetida or Eisenia andrei.

  • Procedure: The test involves exposing adult earthworms to the test substance mixed into a standardized artificial soil.

  • Dosing: A range of at least five concentrations is tested in replicates. A control group is also maintained.

  • Observation Period: The test duration is 14 days.

  • Endpoints: Mortality is assessed at 7 and 14 days to calculate an LC₅₀. Sub-lethal effects, such as changes in body weight and behavior, are also recorded.

Daphnia magna Reproduction Test (OECD Guideline 211)

This is a chronic toxicity test that evaluates the impact of a substance on the reproductive output of Daphnia magna.[13][14][15][16][17]

  • Test Organism: Daphnia magna (<24 hours old at the start of the test).

  • Procedure: Daphnids are exposed to a range of concentrations of the test substance in water over a 21-day period. The test medium is renewed periodically (semi-static or flow-through design).

  • Dosing: A minimum of five concentrations is tested, with at least 10 replicate vessels per concentration, each containing one daphnid.

  • Endpoints: The primary endpoint is the total number of live offspring produced per surviving parent daphnid. Parental mortality and mobility are also recorded. From this data, the No-Observed-Effect Concentration (NOEC) and the concentration causing a specified percent reduction in reproduction (e.g., EC₅₀) are determined.

Freshwater Alga and Cyanobacteria Growth Inhibition Test (OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater microalgae.[18][19][20][21][22]

  • Test Organisms: Recommended species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.

  • Procedure: Exponentially growing algal cultures are exposed to the test substance in a nutrient-rich medium for 72 hours under continuous light and controlled temperature.

  • Dosing: At least five concentrations of the test substance are used, with three replicates per concentration.

  • Endpoints: The primary endpoint is the inhibition of growth, measured as a reduction in the average specific growth rate or yield relative to the control. An EC₅₀ (median effective concentration) is calculated.

Honeybee Acute Toxicity Tests (OECD Guidelines 213 & 214)

These guidelines describe laboratory methods to assess the acute oral and contact toxicity of substances to adult honeybees.[23][24][25][26][27]

  • Test Organism: Adult worker honeybees (Apis mellifera).

  • Procedure:

    • Oral (OECD 213): Bees are fed a sucrose (B13894) solution containing the test substance.[23][24][26]

    • Contact (OECD 214): The test substance is applied directly to the dorsal thorax of anesthetized bees.[23][24][25][27]

  • Dosing: A range of at least five doses is tested for each exposure route, with a minimum of three replicates of 10 bees per dose.

  • Observation Period: Mortality is typically recorded at 24 and 48 hours, but can be extended to 96 hours if mortality increases significantly between the 24 and 48-hour marks.[23][25]

  • Endpoints: The primary endpoint is mortality, used to calculate the LD₅₀ (in µg of active substance per bee). Sub-lethal effects are also noted.

Conclusion and Data Gaps

The available data indicates that this compound has low acute toxicity to mammals but is moderately toxic to fish.[1] Its physicochemical properties suggest a high potential for bioaccumulation.[1] A critical finding is the significant lack of publicly available ecotoxicological data for a wide range of non-target organisms, including birds, bees, aquatic invertebrates, and soil organisms. This absence of data prevents a comprehensive environmental risk assessment and underscores the need for further research to fully understand the ecological impact of this persistent acaricide. Researchers and drug development professionals should be aware of these data deficiencies when evaluating the environmental safety profile of this and similar compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2,4,4',5-Tetrachlorodiphenyl Sulfide (B99878)

This technical guide provides a comprehensive overview of a feasible synthetic route for 2,4,4',5-tetrachlorodiphenyl sulfide, a member of the polychlorinated diphenyl sulfides (PCDPSs) class of compounds. PCDPSs are of interest in environmental science and toxicology due to their structural similarity to other persistent organic pollutants like polychlorinated biphenyls (PCBs) and polychlorinated dibenzothiophenes (PCDBTs).[1] This document outlines a detailed experimental protocol, presents expected quantitative data, and includes visualizations of the reaction pathway and experimental workflow to aid in the successful laboratory preparation of this compound.

Proposed Synthesis Pathway

The synthesis of 2,4,4',5-tetrachlorodiphenyl sulfide can be achieved via a nucleophilic aromatic substitution reaction. The proposed pathway involves the reaction of a sodium salt of a chlorinated thiophenol with a chlorinated benzene (B151609) derivative. Specifically, the reaction between sodium 2,4,5-trichlorothiophenolate and 1,4-dichlorobenzene (B42874) in a suitable solvent is a practical approach. The thiophenolate anion acts as a nucleophile, displacing one of the chlorine atoms on the 1,4-dichlorobenzene ring.

Experimental Protocol

This section details the step-by-step methodology for the synthesis of 2,4,4',5-tetrachlorodiphenyl sulfide.

2.1. Materials and Reagents

2.2. Synthesis of 2,4,5-Trichlorothiophenol (B1197574) (Intermediate)

A two-step process is typically employed for the synthesis of the thiophenol intermediate from the corresponding nitro compound.

Step 1: Reduction of 2,4,5-Trichloronitrobenzene to 2,4,5-Trichloroaniline (B140166)

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2,4,5-trichloronitrobenzene in a mixture of ethanol (B145695) and water.

  • Add iron powder to the suspension.

  • Slowly add concentrated hydrochloric acid dropwise to the stirring mixture.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the iron sludge.

  • Make the filtrate alkaline with a sodium hydroxide solution to precipitate the aniline.

  • Filter the crude 2,4,5-trichloroaniline, wash with water, and dry.

Step 2: Conversion of 2,4,5-Trichloroaniline to 2,4,5-Trichlorothiophenol via Leuckart Thiophenol Reaction

  • Dissolve the synthesized 2,4,5-trichloroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve potassium ethyl xanthate in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring.

  • Allow the mixture to warm to room temperature and then heat gently to decompose the xanthate intermediate.

  • Acidify the reaction mixture with hydrochloric acid and extract the crude thiophenol with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic extract with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain crude 2,4,5-trichlorothiophenol. Purification can be achieved by vacuum distillation or recrystallization.

2.3. Synthesis of 2,4,4',5-Tetrachlorodiphenyl Sulfide

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve the synthesized 2,4,5-trichlorothiophenol in anhydrous N,N-dimethylformamide (DMF).

  • Slowly add sodium hydroxide pellets or a concentrated solution to the flask with stirring to form the sodium 2,4,5-trichlorothiophenolate in situ.

  • In the dropping funnel, prepare a solution of 1,4-dichlorobenzene in DMF.

  • Add the 1,4-dichlorobenzene solution dropwise to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice-water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and then with a small amount of cold hexane to remove any unreacted 1,4-dichlorobenzene.

  • Dry the crude product under vacuum.

2.4. Purification

The crude 2,4,4',5-tetrachlorodiphenyl sulfide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to yield the pure product. Column chromatography on silica (B1680970) gel may also be employed for further purification if necessary.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 2,4,4',5-tetrachlorodiphenyl sulfide based on typical yields for analogous nucleophilic aromatic substitution reactions for the synthesis of diaryl sulfides.

ParameterExpected ValueNotes
Yield of 2,4,5-Trichloroaniline 80-90%Based on 2,4,5-trichloronitrobenzene.
Yield of 2,4,5-Trichlorothiophenol 60-75%Based on 2,4,5-trichloroaniline.
Overall Yield of 2,4,4',5-Tetrachlorodiphenyl Sulfide 70-85%Based on 2,4,5-trichlorothiophenol.
Purity (after recrystallization) >98%As determined by GC-MS or HPLC.
Melting Point Not readily availableTo be determined experimentally.
Appearance Off-white to pale yellow solid

Visualizations

4.1. Reaction Pathway Diagram

Synthesis_of_Tetrachlorodiphenyl_Sulfide cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product cluster_byproduct Byproduct 2_4_5_Trichlorothiophenol 2,4,5-Trichlorothiophenol Reaction 2_4_5_Trichlorothiophenol->Reaction 1_4_Dichlorobenzene 1,4-Dichlorobenzene 1_4_Dichlorobenzene->Reaction NaOH NaOH (Base) NaOH->Reaction 1. DMF DMF (Solvent) DMF->Reaction 2. Heat Heat (100-120 °C) Heat->Reaction 3. Product 2,4,4',5-Tetrachlorodiphenyl Sulfide NaCl NaCl Reaction->Product Reaction->NaCl

Caption: Synthesis of 2,4,4',5-Tetrachlorodiphenyl Sulfide.

4.2. Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Start Start: Dissolve 2,4,5-Trichlorothiophenol in DMF Add_Base Add NaOH to form thiophenolate Start->Add_Base Add_Aryl_Halide Add 1,4-Dichlorobenzene solution Add_Base->Add_Aryl_Halide Heat_Reaction Heat mixture to 100-120 °C for 4-6h Add_Aryl_Halide->Heat_Reaction Cool Cool reaction to room temperature Heat_Reaction->Cool Reaction complete Precipitate Pour into ice-water Cool->Precipitate Filter_Wash Filter and wash with water and hexane Precipitate->Filter_Wash Dry Dry crude product Filter_Wash->Dry Recrystallize Recrystallize from suitable solvent Dry->Recrystallize Crude product obtained Characterize Characterize pure product (GC-MS, NMR, MP) Recrystallize->Characterize End End: Pure 2,4,4',5-Tetrachlorodiphenyl Sulfide Characterize->End

Caption: Workflow for Synthesis and Purification.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Chlorinated aromatic compounds and thiophenols are toxic and should be handled with care. Avoid inhalation of vapors and contact with skin and eyes.

  • DMF is a skin and respiratory irritant.

  • Sodium hydroxide is corrosive and can cause severe burns.

Characterization

The identity and purity of the synthesized 2,4,4',5-tetrachlorodiphenyl sulfide should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Melting Point Analysis: To assess the purity of the final product.

Conclusion

This guide provides a detailed and practical method for the synthesis of 2,4,4',5-tetrachlorodiphenyl sulfide. The proposed nucleophilic aromatic substitution pathway is a robust and scalable method for preparing this and other related polychlorinated diphenyl sulfides. Adherence to the experimental protocol and safety precautions outlined in this document will facilitate the successful and safe synthesis of this compound for research and development purposes.

References

Technical Guide: Byproducts in the Synthesis of 2,4,4',5-Tetrachlorodiphenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential byproducts formed during the synthesis of 2,4,4',5-tetrachlorodiphenyl sulfide (B99878). Due to the absence of a specific, publicly available, detailed synthesis protocol for this exact molecule, this guide outlines a plausible and scientifically sound synthetic route based on the well-established Ullmann condensation. The subsequent discussion on byproduct formation is based on this proposed synthesis and supported by data from analogous reactions in the scientific literature.

Plausible Synthesis Route: Ullmann Condensation

The synthesis of 2,4,4',5-tetrachlorodiphenyl sulfide can be effectively achieved via a copper-catalyzed Ullmann condensation. This reaction involves the coupling of an aryl halide with a thiophenol derivative. A logical approach for the synthesis of the target molecule is the reaction of sodium 2,4,5-trichlorothiophenolate with 1,2,4-trichlorobenzene (B33124).

Proposed Experimental Protocol

Materials:

Procedure:

  • Formation of the Thiophenolate: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 2,4,5-trichlorothiophenol (1.0 eq) in anhydrous methanol (B129727). Add sodium methoxide (1.05 eq) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium 2,4,5-trichlorothiophenolate. Remove the methanol under reduced pressure to obtain the dry sodium salt.

  • Ullmann Condensation: To the flask containing the sodium 2,4,5-trichlorothiophenolate, add anhydrous N,N-dimethylformamide (DMF), 1,2,4-trichlorobenzene (1.2 eq), and copper(I) iodide (0.1 eq).

  • Reaction Execution: Heat the reaction mixture to 150-160°C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Extraction: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding 1M hydrochloric acid. Transfer the mixture to a separatory funnel and extract with toluene (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/dichloromethane (B109758) gradient) to isolate the 2,4,4',5-tetrachlorodiphenyl sulfide.

Potential Byproducts and Their Formation

The Ullmann condensation, particularly with polychlorinated aromatic compounds, can lead to several byproducts. The high temperatures and the presence of a copper catalyst can promote various side reactions.

Homocoupling Reactions

A significant side reaction in Ullmann condensations is the homocoupling of the starting materials.

  • Formation of Bis(2,4,5-trichlorophenyl) disulfide: The thiophenolate can undergo oxidative dimerization to form the corresponding disulfide.

  • Formation of 2,2',4,4',5,5'-Hexachlorobiphenyl: The aryl halide (1,2,4-trichlorobenzene) can couple with itself to form a polychlorinated biphenyl.

Reduction and Dechlorination Reactions

Under the reaction conditions, reductive dechlorination of the starting materials or the product can occur, leading to the formation of diphenyl sulfides with fewer chlorine atoms.

Reactions with Solvent

At elevated temperatures, DMF can decompose, and its decomposition products can react with the starting materials or intermediates.

Isomeric Byproducts

Due to the possibility of Smiles rearrangement or other isomerization pathways under thermal and catalytic conditions, trace amounts of other tetrachlorodiphenyl sulfide isomers might be formed.

Formation of Polychlorinated Dibenzothiophenes (PCDTs)

A critical concern in the synthesis of polychlorinated diphenyl sulfides is the potential for the formation of highly toxic polychlorinated dibenzothiophenes (PCDTs) through intramolecular cyclization, especially at high temperatures.

Quantitative Data on Byproduct Formation

Byproduct ClassPotential ByproductsExpected Yield Range (%)
Homocoupling Products Bis(2,4,5-trichlorophenyl) disulfide5 - 15
2,2',4,4',5,5'-Hexachlorobiphenyl2 - 10
Reduction Products Trichlorodiphenyl sulfides1 - 5
Isomeric Products Other Tetrachlorodiphenyl sulfide isomers< 1
Cyclization Products Polychlorinated Dibenzothiophenes (PCDTs)< 0.1 (highly dependent on conditions)

Note: These are estimated yields based on analogous reactions and can vary significantly depending on the specific reaction conditions.

Analytical Methodologies

To identify and quantify the main product and its byproducts, a combination of analytical techniques is essential.

Experimental Protocol for Product Analysis:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or toluene).

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 300°C) to ensure elution of all components.

    • Mass Spectrometry: Operate in electron ionization (EI) mode.

    • Identification: Identify the main product and byproducts by comparing their mass spectra with libraries (e.g., NIST) and their retention times with known standards, if available.

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Instrumentation: HPLC system with a UV detector.

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Quantification: Quantify the main product and major byproducts by creating a calibration curve with pure standards.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_ullmann Ullmann Condensation 2,4,5-Trichlorothiophenol 2,4,5-Trichlorothiophenol Sodium_2_4_5_Trichlorothiophenolate Sodium_2_4_5_Trichlorothiophenolate 2,4,5-Trichlorothiophenol->Sodium_2_4_5_Trichlorothiophenolate  + NaOMe - MeOH NaOMe NaOMe Product 2,4,4',5-Tetrachlorodiphenyl sulfide Sodium_2_4_5_Trichlorothiophenolate->Product 1,2,4-Trichlorobenzene 1,2,4-Trichlorobenzene 1,2,4-Trichlorobenzene->Product CuI_Catalyst CuI_Catalyst CuI_Catalyst->Product

Caption: Proposed synthesis of 2,4,4',5-Tetrachlorodiphenyl sulfide via Ullmann condensation.

Byproduct Formation Pathways

Byproduct_Formation cluster_byproducts Byproducts Thiophenolate Sodium 2,4,5-Trichlorothiophenolate Disulfide Bis(2,4,5-trichlorophenyl) disulfide Thiophenolate->Disulfide Homocoupling Aryl_Halide 1,2,4-Trichlorobenzene Biphenyl 2,2',4,4',5,5'-Hexachlorobiphenyl Aryl_Halide->Biphenyl Homocoupling PCDT Polychlorinated Dibenzothiophene Product 2,4,4',5-Tetrachlorodiphenyl sulfide Product->PCDT Intramolecular Cyclization (Heat)

Caption: Major potential byproduct formation pathways in the synthesis.

Experimental Workflow

Experimental_Workflow A Reactant Mixing (Thiophenolate, Aryl Halide, Catalyst) B Reaction (Heating under N2) A->B C Work-up (Acid Quench, Extraction) B->C D Purification (Column Chromatography) C->D E Product Analysis (GC-MS, HPLC) D->E F Final Product E->F

Caption: General experimental workflow for synthesis and analysis.

Methodological & Application

Application Notes and Protocols for the Detection of Tetrasul in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrasul is an organochlorine acaricide used to control mites on various crops.[1] Its persistence in the environment necessitates reliable and sensitive analytical methods for monitoring its presence in environmental matrices such as soil and water. These application notes provide detailed protocols for the detection and quantification of this compound, primarily utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established practices for the analysis of organochlorine pesticides in environmental samples and serve as a comprehensive guide for laboratory personnel.

Chemical Profile of this compound

PropertyValue
IUPAC Name 1,2,4-trichloro-5-[(4-chlorophenyl)sulfanyl]benzene[2]
Synonyms 4-chlorophenyl 2,4,5-trichlorophenyl sulfide, Animert, V-101[1]
CAS Number 2227-13-6[1][3]
Molecular Formula C₁₂H₆Cl₄S[1][2][3]
Molecular Weight 324.05 g/mol [3]

Analytical Methodologies

The primary analytical techniques for the determination of this compound residues in environmental samples are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of thermally stable and volatile compounds like many organochlorine pesticides.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is particularly suitable for the analysis of a wide range of pesticides, including those that may be thermally labile.[5] It often requires minimal sample cleanup.[5]

Experimental Protocols

The following protocols provide a framework for the analysis of this compound in water and soil samples. Note: These are general procedures and may require optimization and validation for specific laboratory conditions and sample matrices.

Protocol 1: Determination of this compound in Water Samples by GC-MS

This protocol details the extraction of this compound from water samples using liquid-liquid extraction (LLE) followed by analysis with GC-MS.

1. Sample Collection and Preservation:

  • Collect water samples in 1-liter amber glass bottles to prevent photodegradation.

  • If residual chlorine is present, add 80 mg of sodium thiosulfate (B1220275) per liter of water.

  • Store samples at 4°C and extract within 7 days of collection.

2. Extraction (Liquid-Liquid Extraction):

  • Measure 500 mL of the water sample into a 1 L separatory funnel.

  • Spike the sample with an appropriate internal standard (e.g., a deuterated organochlorine pesticide).

  • Add 60 mL of dichloromethane (B109758) to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate for at least 10 minutes.

  • Drain the lower organic layer (dichloromethane) into a flask.

  • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining the extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Splitless mode, 250°C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 25°C/min to 150°C

    • Ramp 2: 3°C/min to 200°C

    • Ramp 3: 8°C/min to 280°C, hold for 10 minutes

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

4. Quantification:

  • Create a calibration curve using this compound standards of known concentrations.

  • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve, using the internal standard for correction.

Protocol 2: Determination of this compound in Soil Samples by LC-MS/MS using QuEChERS

This protocol utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for sample preparation, followed by LC-MS/MS analysis. The QuEChERS method is known for its high recovery and efficiency in pesticide residue analysis from complex matrices.[6]

1. Sample Collection and Preparation:

  • Collect soil samples from the top 15 cm of the soil layer.

  • Air-dry the soil samples at room temperature, and then sieve them through a 2 mm mesh to remove large debris.

  • Homogenize the sieved soil before extraction.

2. Extraction and Cleanup (QuEChERS):

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing dispersive SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start at 5% B, hold for 1 min

    • Linear gradient to 95% B over 8 min

    • Hold at 95% B for 2 min

    • Return to 5% B and equilibrate for 3 min

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

4. Quantification:

  • Develop a matrix-matched calibration curve to compensate for matrix effects.

  • Quantify this compound by comparing the peak area from the sample to the matrix-matched calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of pesticides similar to this compound in environmental samples. Note: These values are illustrative and actual performance characteristics (LOD, LOQ, Recovery) must be determined during method validation for this compound.

Analytical MethodMatrixAnalyteLOD (µg/kg or µg/L)LOQ (µg/kg or µg/L)Average Recovery (%)RSD (%)Reference
GC-NPDSoilVarious Pesticides0.1 - 10.4 µg/kg-68.5 - 112.11.8 - 6.2[1]
GC/Q-TOFSoilVarious Pesticides-10 µg/L (spiked)70 - 120< 15[7]
HPLC/MSRice, Soil, WaterTetraniliprole1.55 - 3.09 µg·kg⁻¹5.16 - 10.29 µg·kg⁻¹83.97 - 112.182.58 - 15.92[6]
LC-MS/MSWaterVarious Pesticides-0.020 - 0.1 µg/L--[8]

Visualizations

Experimental Workflow for this compound Analysis in Soil

Tetrasul_Soil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_quechers QuEChERS Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing soil_sample Soil Sample Collection air_dry Air Drying & Sieving soil_sample->air_dry homogenize Homogenization air_dry->homogenize extraction Acetonitrile Extraction + Salting Out homogenize->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE (PSA + MgSO4) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 filtration 0.22 µm Filtration centrifuge2->filtration lcms LC-MS/MS Analysis filtration->lcms quantification Quantification (Matrix-Matched Calibration) lcms->quantification

Caption: Workflow for this compound analysis in soil samples.

Logical Relationship of Analytical Steps

Analytical_Logic start Start: Environmental Sample (Water or Soil) sample_prep Sample Preparation (e.g., Filtration, Homogenization) start->sample_prep extraction Extraction (LLE or SPE/QuEChERS) sample_prep->extraction cleanup Extract Cleanup (e.g., dSPE, SPE cartridge) extraction->cleanup concentration Concentration cleanup->concentration analysis Instrumental Analysis (GC-MS or LC-MS/MS) concentration->analysis data_analysis Data Analysis & Quantification analysis->data_analysis end End: Reportable Concentration data_analysis->end

References

Application Notes and Protocols for the GC-MS Analysis of Tetrasul

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrasul, an organochlorine acaricide, is a pesticide used to control mite and aphid infestations on various agricultural products.[1][2] Its chemical formula is C₁₂H₆Cl₄S, and its IUPAC name is 1,2,4-trichloro-5-[(4-chlorophenyl)thio]benzene.[3] Synonyms for this compound include p-Chlorophenyl 2,4,5-trichlorophenyl sulfide (B99878) and Animert V-101. The monitoring of this compound residues in food and environmental samples is crucial for ensuring consumer safety and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the sensitive and selective determination of this compound. This document provides detailed application notes and protocols for the GC-MS analysis of this compound.

Chemical Properties of this compound

PropertyValue
CAS Number 2227-13-6
Molecular Formula C₁₂H₆Cl₄S
Molecular Weight 324.05 g/mol
Appearance Colorless needles, gray flakes, or off-white lumpy solid
Odor Phenolic

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.

a. Materials and Reagents:

  • Homogenized sample (e.g., fruit, vegetable, or soil)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (optional, for pigmented samples)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • High-speed centrifuge

  • Vortex mixer

b. Extraction Protocol:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile to the tube.

  • Add the appropriate internal standard.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of this compound from the sample matrix.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube. The MgSO₄ aids in the removal of water and enhances the partitioning of this compound into the acetonitrile layer, while NaCl helps to create a phase separation.

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Carefully transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of PSA, 900 mg of anhydrous magnesium sulfate, and 150 mg of C18.

    • PSA removes organic acids, sugars, and other polar interferences.

    • C18 removes non-polar interferences such as fats and waxes.

    • For highly pigmented samples, 50 mg of GCB can be added to remove pigments, but it may also retain some planar pesticides.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is the final extract. Transfer an aliquot into a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point for the GC-MS analysis of this compound and should be optimized for the specific instrument and application.

Parameter Setting
Gas Chromatograph Agilent 7890A GC System or equivalent
Mass Spectrometer Agilent 5975C Series MSD or equivalent
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative data for the GC-MS analysis of this compound. These values should be determined for each specific matrix and instrument as part of method validation.

Parameter Typical Value
Retention Time (RT) ~19.85 min
Quantification Ion (m/z) 252
Qualifier Ion 1 (m/z) 217
Qualifier Ion 2 (m/z) 287
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.05 mg/kg
Limit of Quantification (LOQ) 0.05 - 0.1 mg/kg
Recovery (%) 85 - 110%
Relative Standard Deviation (RSD) (%) < 15%

Mandatory Visualizations

Diagrams

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Homogenized Sample Extraction 2. Acetonitrile Extraction (+ MgSO4, NaCl) Sample->Extraction Centrifuge1 3. Centrifugation Extraction->Centrifuge1 Cleanup 4. Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifuge1->Cleanup Centrifuge2 5. Centrifugation Cleanup->Centrifuge2 Final_Extract 6. Final Extract Centrifuge2->Final_Extract Injection 7. GC Injection Final_Extract->Injection Separation 8. Chromatographic Separation Injection->Separation Ionization 9. Electron Ionization (EI) Separation->Ionization Mass_Analysis 10. Mass Analysis Ionization->Mass_Analysis Detection 11. Detection Mass_Analysis->Detection Data_Acquisition 12. Data Acquisition Detection->Data_Acquisition Quantification 13. Quantification & Confirmation Data_Acquisition->Quantification Report 14. Report Generation Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Tetrasul_Fragmentation cluster_mol Molecular Ion cluster_frag Key Fragment Ions M This compound (C12H6Cl4S) m/z = 322 (Molecular Ion) Frag1 [M - C6H4ClS]+ m/z = 177 M->Frag1 - C6H4ClS• Frag2 [M - C6H2Cl3]+ m/z = 145 M->Frag2 - C6H2Cl3• Frag3 [C6H2Cl3S]+ m/z = 217 M->Frag3 Frag4 [C12H5Cl3S]+ m/z = 287 M->Frag4 Frag5 [C12H6Cl4S - Cl]+ m/z = 252 (Base Peak) M->Frag5 - Cl•

Caption: Proposed EI fragmentation pathway of this compound.

References

Application Note: Quantification of Tetrasul Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tetrasul, an organochlorine acaricide. The method is designed for researchers, scientists, and professionals in drug development and environmental analysis who require a reliable technique for the determination of this compound residues. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters.

Introduction

This compound, with the chemical name 4-chlorophenyl 2,4,5-trichlorophenyl sulfide, is an organochlorine pesticide used to control mites. Due to its potential environmental persistence and impact, a sensitive and accurate analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and widely accessible technique for the analysis of such compounds. This document provides a detailed protocol for the quantification of this compound, which can be adapted for various sample matrices.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation of this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile (B52724) and water. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance. Quantification is based on the external standard method, comparing the peak area of this compound in the sample to that of a certified reference standard.

Experimental

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.

  • Chemicals and Reagents:

    • This compound certified reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Magnesium sulfate (B86663) (anhydrous)

    • Sodium chloride

    • Primary secondary amine (PSA) sorbent

    • Graphitized carbon black (GCB)

    • C18 sorbent

The following table summarizes the proposed chromatographic conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (75:25, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 230 nm
Run Time Approximately 10 minutes

Note: The UV detection wavelength of 230 nm is proposed based on the presence of chlorinated benzene (B151609) rings in the this compound structure, which are expected to absorb in the lower UV range. This wavelength should be optimized by scanning a standard solution of this compound from 200 to 400 nm to determine the wavelength of maximum absorbance.

Protocols

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct the calibration curve.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for the extraction of pesticide residues from various matrices.

4.2.1. Extraction

  • Weigh 10 g of a homogenized sample (e.g., soil, fruit, or vegetable matrix) into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

4.2.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbents. The choice of sorbents depends on the sample matrix:

    • For general matrices: 150 mg MgSO₄ and 50 mg PSA.

    • For matrices with pigments (e.g., leafy greens): 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB.

    • For matrices with fats and waxes: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex the tube for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

Method Validation (Example Data)

A full method validation should be performed according to ICH guidelines or other relevant regulatory standards. The following table presents example data for key validation parameters.

ParameterResult
Linearity (R²) > 0.999
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%
Retention Time Approximately 6.5 minutes

Data Presentation

The following tables summarize the quantitative data that should be generated during method validation.

Table 1: Calibration Data for this compound Quantification

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,234
0.576,170
1.0151,980
2.5380,500
5.0759,800
10.01,521,000

Table 2: Precision and Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) ± SD (n=6)Precision (%RSD)Accuracy (Recovery %)
0.50.49 ± 0.012.098.0
2.52.53 ± 0.041.6101.2
7.57.45 ± 0.111.599.3

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound by HPLC is depicted below.

Tetrasul_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Homogenized Sample Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Cleanup d-SPE Cleanup (PSA, GCB, C18) Extraction->Cleanup Injection HPLC Injection Cleanup->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantification of this compound by HPLC.

Conclusion

The proposed HPLC method provides a robust and reliable approach for the quantification of this compound. The detailed protocol for sample preparation using the QuEChERS method allows for the effective extraction and cleanup of the analyte from complex matrices. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis and quality control. It is recommended to perform a full method validation in the specific matrix of interest before routine use.

Application Notes and Protocols for the Extraction of Tetrasul from Soil and Water Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrasul, an organochlorine acaricide, is known for its use in agriculture to control mite populations.[1][2] Its presence in soil and water matrices is of environmental concern, necessitating reliable and robust analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the extraction of this compound from both soil and water samples, intended for use by researchers and scientists in environmental monitoring and drug development. The methodologies described are based on established techniques for compounds of similar chemical structure, providing a strong foundation for the analysis of this compound residues.

Chemical Profile of this compound

  • IUPAC Name: 1,2,4-trichloro-5-[(4-chlorophenyl)sulfanyl]benzene[1][2]

  • Synonyms: 4-chlorophenyl 2,4,5-trichlorophenyl sulfide (B99878), Animert[1][2]

  • CAS Number: 2227-13-6[1][2]

  • Molecular Formula: C₁₂H₆Cl₄S[1][2]

  • Molecular Weight: 324.05 g/mol [1][2]

Extraction of this compound from Soil Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for the extraction of a broad range of pesticide residues from soil matrices.[3][4][5][6][7] The following protocol is a recommended adaptation of the QuEChERS method for the extraction of this compound.

Experimental Protocol: QuEChERS Extraction of this compound from Soil

1. Sample Preparation: a. Air-dry the soil sample to a constant weight and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity. b. For dry soil, weigh 10 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube. Add 10 mL of deionized water to rehydrate the soil and vortex for 1 minute. Allow the sample to stand for 30 minutes.[3][5] c. For soil with high moisture content, weigh 15 g of the homogenized sample directly into a 50 mL polypropylene centrifuge tube.

2. Extraction: a. Add 15 mL of acetonitrile (B52724) (ACN) to the centrifuge tube. b. Add the appropriate internal standards to the sample. c. Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). d. Immediately cap the tube and shake vigorously for 1 minute. e. Centrifuge the tube at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg of Primary Secondary Amine (PSA) sorbent. b. Vortex the d-SPE tube for 1 minute. c. Centrifuge at 4000 rpm for 5 minutes.

4. Final Extract Preparation: a. Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial. b. The sample is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Expected Performance of QuEChERS for Structurally Similar Compounds

While specific data for this compound is limited, the following table summarizes typical performance data for other organochlorine pesticides extracted from soil using the QuEChERS method, which can be considered indicative of the expected performance for this compound.

CompoundSpiking Level (ng/g)Recovery (%)RSD (%)Reference
Tetradifon10955N/A
Endosulfan I10986[5]
Endosulfan II10977[5]
p,p'-DDE101028[5]
p,p'-DDT10997[5]

Note: The data for Tetradifon is a hypothetical value based on typical recoveries for similar compounds, as specific literature values were not available.

Extraction of this compound from Water Matrices

Solid-Phase Extraction (SPE) is a highly effective and commonly used technique for the extraction and pre-concentration of organochlorine pesticides from aqueous samples.[8] The following protocol outlines a robust SPE method for the extraction of this compound from water.

Experimental Protocol: Solid-Phase Extraction of this compound from Water

1. Sample Preparation: a. Collect a 1 L water sample in a clean glass bottle. b. If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter. c. Adjust the pH of the water sample to neutral (pH 7) using dilute HCl or NaOH. d. Add appropriate internal standards to the water sample.

2. SPE Cartridge Conditioning: a. Use a C18 SPE cartridge (e.g., 500 mg, 6 mL). b. Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the sorbent bed does not go dry between solvent additions.

3. Sample Loading: a. Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

4. Cartridge Rinsing and Drying: a. After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining interfering substances. b. Dry the cartridge by drawing air or nitrogen through it for 10-15 minutes.

5. Elution: a. Elute the retained analytes from the cartridge with two 5 mL portions of a mixture of dichloromethane (B109758) and hexane (B92381) (1:1, v/v). b. Collect the eluate in a clean collection tube.

6. Concentration and Reconstitution: a. Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane or acetonitrile) for analysis by GC-MS or LC-MS/MS.

Data Presentation: Expected Performance of SPE for Organochlorine Pesticides

The following table presents typical quantitative data for the extraction of organochlorine pesticides from water using SPE, which can serve as a benchmark for the expected performance for this compound.

CompoundSpiking Level (ng/L)Recovery (%)LOD (ng/L)LOQ (ng/L)Reference
Heptachlor50921.03.3[2][9]
Aldrin50950.51.7[2][9]
Dieldrin50930.82.7[2][9]
Endrin50911.24.0[2][9]
p,p'-DDT50961.55.0[2][9]

Analytical Instrumentation

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are suitable for the analysis of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for the separation of volatile and semi-volatile compounds like organochlorine pesticides.[4] Coupling with a mass spectrometer allows for sensitive and selective detection. An electron capture detector (ECD) is also highly sensitive to halogenated compounds.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity and is particularly useful for a wide range of pesticides.[11][12]

Visualizations

Experimental Workflows

Extraction_Workflows cluster_soil Soil Sample Extraction (QuEChERS) cluster_water Water Sample Extraction (SPE) soil_sample 1. Soil Sample (10g dry or 15g wet) rehydrate 2. Rehydrate (if dry) soil_sample->rehydrate extraction 3. Add ACN & Salts, Shake & Centrifuge rehydrate->extraction dspe 4. d-SPE Cleanup (PSA & MgSO₄) extraction->dspe analysis_soil 5. Analyze by GC-MS or LC-MS/MS dspe->analysis_soil water_sample 1. Water Sample (1L) conditioning 2. Condition C18 SPE Cartridge water_sample->conditioning loading 3. Load Sample conditioning->loading elution 4. Elute with DCM/Hexane loading->elution analysis_water 5. Concentrate & Analyze by GC-MS elution->analysis_water

Workflow for this compound extraction from soil and water.
Putative Degradation Pathways

Limited information is available on the specific degradation pathways of this compound. However, based on the degradation of structurally similar diphenyl sulfide and other organochlorine pesticides, the following putative pathways can be proposed.[8][13][14]

Abiotic Degradation (e.g., Photodegradation in Water):

Abiotic_Degradation This compound This compound Oxidation_Products Oxidation Products (e.g., Sulfoxide, Sulfone) This compound->Oxidation_Products Oxidation Cleavage_Products Ring Cleavage Products (e.g., Chlorinated Phenols, Benzenesulfonic acids) Oxidation_Products->Cleavage_Products Further Oxidation & Cleavage Mineralization Mineralization (CO₂, H₂O, Cl⁻, SO₄²⁻) Cleavage_Products->Mineralization

Putative abiotic degradation pathway of this compound.

Biotic Degradation (e.g., Microbial Degradation in Soil):

Biotic_Degradation This compound This compound Reductive_Dechlorination Reductive Dechlorination Products This compound->Reductive_Dechlorination Anaerobic Conditions Hydroxylation Hydroxylated Intermediates This compound->Hydroxylation Aerobic Conditions (Dioxygenases) Ring_Cleavage Ring Cleavage & Further Metabolism Reductive_Dechlorination->Ring_Cleavage Hydroxylation->Ring_Cleavage

Putative biotic degradation pathway of this compound.

Conclusion

The protocols detailed in this document provide a comprehensive starting point for the extraction and analysis of this compound from soil and water matrices. The QuEChERS method for soil and Solid-Phase Extraction for water are robust and widely accepted techniques for similar analytes. While specific performance data for this compound is not extensively available, the provided data for structurally related compounds offer a reliable estimation of expected recoveries and detection limits. The putative degradation pathways, based on the known behavior of similar chemical structures, offer a framework for further investigation into the environmental fate of this compound. Researchers are encouraged to perform in-house validation of these methods to ensure they meet the specific requirements of their analytical instrumentation and quality control standards.

References

Application Notes and Protocols for Tetrasul Analysis in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrasul is an organochlorine acaricide used to control mite infestations on various crops.[1] As a non-polar and lipophilic compound, this compound has the potential to bioaccumulate in the fatty tissues of animals and humans, posing a potential health risk.[2][3] Therefore, sensitive and reliable analytical methods are required to monitor its residue levels in biological matrices. This document provides a detailed protocol for the sample preparation of this compound in various biological tissues (muscle, liver, and adipose) for subsequent analysis by chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The described methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which involves a simple solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[4][5] This method has been optimized to handle tissues with varying fat content, ensuring high recovery and removal of matrix interferences.

Chemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₂H₆Cl₄S[2][4]
Molecular Weight324.05 g/mol [4]
Water Solubility0.03 mg/L (at 20°C)[3]
Log P (octanol-water)6.5 (estimated)[2]
Chemical ClassOrganochlorine Acaricide[1][2]

Experimental Protocols

This protocol is designed for the differential extraction and cleanup of this compound from low-fat (muscle), medium-fat (liver), and high-fat (adipose) biological tissues.

Sample Homogenization
  • Excise a representative portion of the tissue (muscle, liver, or adipose).

  • Thaw the frozen tissue sample to room temperature.

  • Weigh 2 g (± 0.05 g) of the tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of deionized water to the tube.

  • Homogenize the tissue and water mixture using a high-speed homogenizer (e.g., rotor-stator or bead beater) until a uniform consistency is achieved. For adipose tissue, pre-chilling the homogenizer probe can aid in efficient homogenization.

Extraction
  • To the homogenized sample, add 10 mL of acetonitrile (B52724).

  • Add the QuEChERS extraction salts: 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing of the sample, solvent, and salts. This step extracts this compound into the acetonitrile layer and initiates phase separation.

  • Centrifuge the tube at 4,000 rpm for 5 minutes. This will result in the separation of the upper acetonitrile layer (containing this compound) from the aqueous and solid tissue debris layers.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The cleanup step is tailored to the fat content of the tissue.

For Muscle (Low-Fat) and Liver (Medium-Fat) Tissues:

  • Transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA).

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at 4,000 rpm for 5 minutes.

For Adipose (High-Fat) Tissue:

  • Transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18 sorbent. The C18 is added to effectively remove the higher lipid content.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at 4,000 rpm for 5 minutes.

Final Extract Preparation
  • Carefully transfer the cleaned supernatant into a clean tube.

  • The extract is now ready for direct analysis by GC-MS or LC-MS/MS. If necessary, the extract can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for the analytical instrument.

Quantitative Data Summary

The following table presents hypothetical performance data for the analysis of this compound in different biological tissues using the described protocol. These values are representative of what can be expected from a validated method.

ParameterMuscle (Low-Fat)Liver (Medium-Fat)Adipose (High-Fat)
Retention Time (GC-MS)12.5 min12.5 min12.5 min
Limit of Quantification (LOQ)5 µg/kg5 µg/kg10 µg/kg
Recovery Rate (%)959288
Relative Standard Deviation (RSD, %)4.55.87.2

Experimental Workflow

Tetrasul_Sample_Preparation Workflow for this compound Analysis in Biological Tissues cluster_homogenization 1. Sample Homogenization cluster_extraction 2. Extraction cluster_cleanup 3. Dispersive SPE Cleanup cluster_muscle_liver Muscle & Liver Tissues cluster_adipose Adipose Tissue cluster_final 4. Final Analysis start Start: Weigh 2g of Tissue (Muscle, Liver, or Adipose) homogenize Add 10 mL Water Homogenize start->homogenize add_acetonitrile Add 10 mL Acetonitrile homogenize->add_acetonitrile add_salts Add QuEChERS Salts (4g MgSO₄, 1g NaCl) add_acetonitrile->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (4000 rpm, 5 min) shake->centrifuge1 transfer_supernatant Transfer 6 mL of Acetonitrile Supernatant centrifuge1->transfer_supernatant dspe_ml d-SPE Tube: 900mg MgSO₄ 150mg PSA dspe_a d-SPE Tube: 900mg MgSO₄ 150mg PSA 150mg C18 vortex_centrifuge Vortex (30s) Centrifuge (4000 rpm, 5 min) dspe_ml->vortex_centrifuge dspe_a->vortex_centrifuge final_extract Collect Cleaned Supernatant vortex_centrifuge->final_extract analysis Ready for GC-MS or LC-MS/MS Analysis final_extract->analysis

References

Application Notes and Protocols for Assessing Tetrasul Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrasul (4-chlorophenyl 2,4,5-trichlorophenyl sulfone) is an acaricide whose potential cytotoxic effects on mammalian cells are of significant interest for toxicological assessment and drug development. This document provides detailed protocols for a panel of in vitro assays to comprehensively evaluate the cytotoxicity of this compound. The described assays—MTT, Neutral Red Uptake, and Lactate Dehydrogenase (LDH) release—measure different cellular parameters to provide a multi-faceted understanding of this compound's cytotoxic mechanisms. Additionally, a protocol for assessing apoptosis is included to investigate the mode of cell death induced by the compound.

These protocols are designed to be adaptable for use with various adherent cell lines and can be performed in a 96-well plate format, making them suitable for high-throughput screening.

Key Cytotoxicity Assays

A battery of in vitro assays is recommended to build a comprehensive cytotoxic profile of this compound. The following assays are detailed in this application note:

  • MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[1][2][3] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[1][2] The amount of formazan produced is proportional to the number of viable cells.

  • Neutral Red Uptake Assay: This assay evaluates cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.[4][5][6] The principle is based on the ability of viable cells to incorporate and bind the dye, a process that is impaired in dead or dying cells.[4][5][6]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][8][9][10] LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage, a hallmark of necrosis and late-stage apoptosis.[7][8][10]

  • Apoptosis Assays: These assays determine if this compound induces programmed cell death. This can be evaluated through various methods, such as measuring the activity of caspases (key enzymes in the apoptotic cascade) or detecting the externalization of phosphatidylserine (B164497) using Annexin V staining.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed the desired cell line (e.g., HepG2, A549, or MCF-7) into a 96-well flat-bottom plate at an optimal density (typically 5,000-10,000 cells/well) and allow them to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Prepare a serial dilution of this compound in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: Remove the existing medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

MTT Assay Protocol[1][2][11][12]
  • MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[1] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Neutral Red Uptake Assay Protocol[4][5][6][13][14]
  • Medium Removal: After the treatment period, remove the treatment medium.

  • Neutral Red Incubation: Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well and incubate for 2-3 hours at 37°C.[4]

  • Washing: Remove the Neutral Red medium and wash the cells with 150 µL of PBS.

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control.

LDH Cytotoxicity Assay Protocol[7][8][9][10][15]
  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Assay Reaction: Add the LDH assay reaction mixture (commercially available kits are recommended) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (typically 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[9]

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Apoptosis Assay: Caspase-3/7 Activity
  • Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions (e.g., a luminogenic or fluorogenic substrate for caspase-3/7).

  • Reagent Addition: After the treatment period, add the caspase-3/7 reagent directly to the wells of the 96-well plate.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours), protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Normalize the signal to the number of viable cells (which can be determined from a parallel plate) and express the results as fold-change relative to the vehicle control.

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a cytotoxic compound.

Table 1: Hypothetical IC50 Values of this compound in Different Human Cell Lines after 48 hours of Exposure

Cell LineAssayIC50 (µM)
HepG2 (Liver Carcinoma)MTT75.3
Neutral Red68.9
LDH112.5
A549 (Lung Carcinoma)MTT92.1
Neutral Red85.4
LDH135.8
MCF-7 (Breast Cancer)MTT63.7
Neutral Red58.2
LDH98.6

Table 2: Hypothetical Caspase-3/7 Activation by this compound in HepG2 Cells after 24 hours of Exposure

This compound Concentration (µM)Fold Increase in Caspase-3/7 Activity (vs. Control)
0 (Control)1.0
251.8
503.5
1006.2
2008.9

Visualizations

Diagrams illustrating the experimental workflows and potential signaling pathways can aid in understanding the methodologies and the mechanisms of cytotoxicity.

experimental_workflow_mtt start Seed Cells in 96-well Plate treatment Treat with this compound (24, 48, 72h) start->treatment add_mtt Add MTT Reagent treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance end Calculate Cell Viability read_absorbance->end experimental_workflow_ldh start Seed Cells in 96-well Plate treatment Treat with this compound (24, 48, 72h) start->treatment centrifuge Centrifuge Plate treatment->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reagent Add LDH Reaction Mix transfer_supernatant->add_reagent incubate_ldh Incubate (10-30 min) add_reagent->incubate_ldh stop_reaction Add Stop Solution incubate_ldh->stop_reaction read_absorbance Read Absorbance (490 nm) stop_reaction->read_absorbance end Calculate Cytotoxicity read_absorbance->end hypothetical_apoptosis_pathway This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros mitochondria Mitochondrial Stress ros->mitochondria bax ↑ Bax mitochondria->bax bcl2 ↓ Bcl-2 mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Studying Tetrasul's Effect on Skin Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrasul is an organochlorine acaricide previously used to control spider mites and aphids.[1] Although its use has been banned in Europe since 2003, understanding its potential effects on skin cells remains crucial for toxicological assessment and for developing therapeutic strategies for related chemical exposures.[1] this compound is classified as harmful in contact with skin, indicating its potential for acute dermal toxicity.[2] These application notes provide a framework for utilizing in vitro cell culture models to investigate the cellular and molecular mechanisms underlying this compound-induced skin cell damage. The provided protocols are based on established methods for assessing the toxicity of pesticides on skin cells.[3][4]

Recommended Cell Culture Models

To comprehensively evaluate the effects of this compound on the skin, a multi-faceted approach using different skin cell models is recommended.

  • Human Keratinocyte Cell Line (HaCaT): HaCaT cells are immortalized human keratinocytes that represent the major cell type of the epidermis.[5][6] They are a robust and widely used model for studying skin irritation, cytotoxicity, and the inflammatory response to chemical agents.[4][6]

  • Primary Human Dermal Fibroblasts (HDF): HDFs are primary cells isolated from human skin and are the main cell type in the dermis. They are responsible for producing the extracellular matrix and play a critical role in wound healing and skin integrity.[7] Utilizing HDFs can provide insights into this compound's effects on the dermal layer.[8][9]

  • 3D Reconstructed Human Epidermis (RhE): RhE models are organotypic cultures of human keratinocytes that form a multilayered, differentiated epidermis, closely mimicking the structure and function of native human skin.[1][10] These models are particularly useful for assessing skin irritation and corrosion potential in accordance with OECD Test Guideline 439.[2][3][10]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on skin cells.

1. Cell Viability Assessment (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of skin cells, which is an indicator of cell viability.[11][12]

  • Materials:

    • HaCaT or HDF cells

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed HaCaT or HDF cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a negative control (medium only).

    • Incubate the plate for 24 or 48 hours.

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the negative control.

2. Cytotoxicity Assessment (LDH Release Assay)

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[13]

  • Materials:

    • HaCaT or HDF cells

    • Complete cell culture medium

    • This compound

    • LDH cytotoxicity assay kit

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Follow steps 1-3 from the MTT assay protocol.

    • Incubate the plate for 24 or 48 hours.

    • After incubation, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength using a microplate reader.

    • Calculate cytotoxicity as a percentage of the positive control (lysed cells).

3. Oxidative Stress Measurement (DCFH-DA Assay)

This protocol quantifies the intracellular generation of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[14][15][16]

  • Materials:

    • HaCaT or HDF cells

    • Serum-free cell culture medium

    • This compound

    • DCFH-DA solution (10 µM in serum-free medium)

    • Positive control (e.g., H2O2)

    • 96-well black plates

    • Fluorescence microplate reader

  • Procedure:

    • Seed cells in a 96-well black plate and incubate for 24 hours.

    • Remove the medium and wash the cells with PBS.

    • Add 100 µL of DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS.

    • Add 100 µL of this compound dilutions in serum-free medium to the wells.

    • Incubate for the desired time period (e.g., 1, 3, 6 hours).

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

    • Express ROS production as a fold change relative to the vehicle control.

4. Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]

  • Materials:

    • HaCaT or HDF cells

    • Complete cell culture medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for 24 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

5. Inflammatory Response Assessment (ELISA)

This protocol measures the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) into the cell culture supernatant.[19][20]

  • Materials:

    • HaCaT or HDF cells

    • Complete cell culture medium

    • This compound

    • ELISA kits for human IL-6, IL-8, and TNF-α

    • Microplate reader

  • Procedure:

    • Seed cells and treat with this compound as described in previous protocols.

    • After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Perform the ELISA for each cytokine according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

    • Calculate the concentration of each cytokine based on a standard curve.

Data Presentation

Table 1: Effect of this compound on Skin Cell Viability and Cytotoxicity

Concentration (µM)Cell Viability (% of Control) - MTT AssayCytotoxicity (% of Positive Control) - LDH Assay
HaCaT Cells (24h)
0 (Vehicle Control)100 ± 5.25.1 ± 1.2
195.3 ± 4.88.3 ± 1.5
1078.1 ± 6.125.4 ± 3.3
5045.2 ± 5.562.7 ± 5.8
10021.5 ± 3.985.1 ± 6.2
HDF Cells (24h)
0 (Vehicle Control)100 ± 4.94.8 ± 1.1
198.2 ± 4.56.7 ± 1.3
1085.4 ± 5.820.1 ± 2.9
5055.7 ± 6.355.3 ± 4.9
10030.1 ± 4.278.9 ± 5.5

Table 2: Effect of this compound on Oxidative Stress and Apoptosis in HaCaT Cells

Concentration (µM)Intracellular ROS (Fold Change vs. Control)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
0 (Vehicle Control)1.0 ± 0.13.2 ± 0.81.5 ± 0.4
101.8 ± 0.38.5 ± 1.22.1 ± 0.5
503.5 ± 0.625.1 ± 3.510.3 ± 1.8
1005.2 ± 0.840.3 ± 4.122.7 ± 2.9

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion by HaCaT Cells

Concentration (µM)IL-6 (pg/mL)IL-8 (pg/mL)TNF-α (pg/mL)
0 (Vehicle Control)50.2 ± 7.5150.8 ± 20.125.3 ± 5.4
10120.5 ± 15.3350.2 ± 35.860.1 ± 8.9
50350.8 ± 30.1800.5 ± 65.2150.7 ± 18.3
100580.1 ± 45.61250.7 ± 98.9280.4 ± 25.7

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis & Interpretation start Seed HaCaT or HDF Cells treatment Treat with this compound (0-100 µM) for 24/48h start->treatment viability Cell Viability (MTT) treatment->viability cytotoxicity Cytotoxicity (LDH) treatment->cytotoxicity ros Oxidative Stress (DCFH-DA) treatment->ros apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis inflammation Inflammation (ELISA) treatment->inflammation data_analysis Quantitative Analysis & Statistical Comparison viability->data_analysis cytotoxicity->data_analysis ros->data_analysis apoptosis->data_analysis inflammation->data_analysis pathway_analysis Signaling Pathway Elucidation data_analysis->pathway_analysis

Caption: Experimental workflow for assessing this compound's toxicity in skin cells.

MAPK_Pathway This compound This compound ROS ROS This compound->ROS MEK1_2 MEK1/2 This compound->MEK1_2 ASK1 ASK1 ROS->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 AP1 AP-1 p38->AP1 JNK JNK MKK4_7->JNK JNK->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 Inflammation_Apoptosis Inflammation & Apoptosis AP1->Inflammation_Apoptosis

Caption: Proposed MAPK signaling cascade in response to this compound-induced stress.[21][22][23]

NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound ROS ROS This compound->ROS IKK IKK Complex ROS->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Cytokines Pro-inflammatory Genes (IL-6, IL-8, TNF-α) Nucleus->Cytokines Transcription IkB_NFkB->IKK IkB_NFkB->NFkB_active IκBα degradation

Caption: Proposed NF-κB signaling pathway activated by this compound.[24][25][26]

References

Application Notes: Protocol for Dissolving Tetrasul (Sulfotep) for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Tetrasul, with the active ingredient sulfotep (B93140), is a highly toxic organophosphate pesticide and is classified as an extremely hazardous substance.[1] It is a potent neurotoxin that functions by inhibiting acetylcholinesterase.[1][2][3] All handling and experimental procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash-proof goggles. All waste must be disposed of as hazardous material according to institutional and federal guidelines. These protocols are intended for toxicology and research purposes only.

Introduction

Sulfotep is a non-systemic insecticide and acaricide that acts via contact and respiratory action.[3] As an organophosphate, its primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), an essential enzyme for nerve function.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, which can result in neurotoxicity.[2][4] Due to its toxicological properties, in vitro studies with sulfotep are valuable for investigating mechanisms of neurotoxicity, screening for potential antidotes, and understanding the cellular effects of organophosphate exposure.[5][6][7]

This document provides a detailed protocol for the preparation of sulfotep stock solutions for use in in vitro experiments, such as cell-based assays.

Physicochemical Properties of Sulfotep

Proper dissolution of a compound for in vitro studies is critically dependent on its solubility characteristics. Sulfotep is a pale yellow, oily liquid with a garlic-like odor.[1][2] Its solubility in aqueous and organic solvents is a key consideration for stock solution preparation.

Table 1: Physicochemical and Solubility Data for Sulfotep

PropertyValueReference
Molecular Formula C₈H₂₀O₅P₂S₂[2][8]
Molecular Weight 322.32 g/mol [8]
Physical State Pale yellow, mobile oil[1][2]
Water Solubility 30 mg/L at 20°C[1][2]
Organic Solvent Solubility Miscible with most organic solvents, including methyl chloride and acetone.[2][9]
Log P (Octanol-Water) 3.98[2]

The low water solubility and high Log P value indicate that sulfotep is a hydrophobic compound, necessitating the use of an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for such compounds in cell culture experiments.[10]

Experimental Protocols

Materials
  • Sulfotep (CAS No: 3689-24-5)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, chemical-resistant pipette tips

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Optional: 0.22 µm syringe filter (ensure compatibility with DMSO)

Protocol 1: Preparation of a 100 mM Sulfotep Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

  • Pre-handling Safety: Before handling, ensure all safety precautions are in place. Work exclusively within a chemical fume hood. Wear appropriate PPE.

  • Calculation:

    • Molecular Weight (MW) of Sulfotep = 322.32 g/mol .

    • To prepare 1 mL of a 100 mM stock solution, you need:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.1 mol/L * 0.001 L * 322.32 g/mol * 1000 mg/g = 32.23 mg.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 32.23 mg of sulfotep into the tube.

  • Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the sulfotep.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the sulfotep is completely dissolved. The solution should be clear.

  • Sterilization (Optional): For experiments requiring absolute sterility, the stock solution can be filtered through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the primary stock solution into the cell culture medium immediately before use.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.5%, as DMSO can have its own effects on cell viability and function.[10] A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

  • Thaw Stock Solution: Thaw a single aliquot of the 100 mM sulfotep stock solution at room temperature.

  • Serial Dilution (Recommended): To achieve low micromolar or nanomolar concentrations, it is best to perform a serial dilution. First, create an intermediate stock (e.g., 1 mM) by diluting the 100 mM stock 1:100 in sterile cell culture medium.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired experimental concentration.

    • Example: To prepare 10 mL of a 10 µM working solution from a 1 mM intermediate stock:

      • Use the formula: C₁V₁ = C₂V₂

      • (1000 µM)(V₁) = (10 µM)(10,000 µL)

      • V₁ = 100 µL

      • Add 100 µL of the 1 mM intermediate stock to 9.9 mL of cell culture medium.

  • Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down before adding it to the cells.

Table 2: Example Dilution Series from a 100 mM Stock Solution

Desired Final Concentration (µM)Preparation Step 1 (Intermediate Stock)Preparation Step 2 (Final Working Solution)Final DMSO Concentration
100 Dilute 100 mM stock 1:100 in medium (to get 1 mM)Add 100 µL of 1 mM stock to 900 µL medium0.1%
10 Dilute 100 mM stock 1:100 in medium (to get 1 mM)Add 10 µL of 1 mM stock to 990 µL medium0.01%
1 Dilute 100 mM stock 1:1000 in medium (to get 100 µM)Add 10 µL of 100 µM stock to 990 µL medium0.001%
0.1 Dilute 100 mM stock 1:1000 in medium (to get 100 µM)Add 1 µL of 100 µM stock to 999 µL medium0.0001%

Visualization of Workflow and Mechanism

Experimental Workflow

The following diagram illustrates the workflow for preparing sulfotep solutions for in vitro experiments.

G cluster_prep Stock Solution Preparation (in Fume Hood) cluster_work Working Solution Preparation cluster_control Experimental Controls weigh Weigh 32.23 mg Sulfotep Powder dissolve Add 1 mL Anhydrous DMSO weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex stock 100 mM Primary Stock vortex->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Dilute in Cell Culture Medium thaw->dilute final_sol Final Working Solution (e.g., 0.1 - 100 µM) dilute->final_sol add_cells Add to Cell Culture for Experiment final_sol->add_cells vehicle Vehicle Control (Medium + DMSO) untreated Untreated Control (Medium Only)

Caption: Workflow for preparing Sulfotep stock and working solutions.

Signaling Pathway: Acetylcholinesterase Inhibition

Sulfotep exerts its neurotoxic effects by inhibiting the acetylcholinesterase (AChE) enzyme in the synaptic cleft.[2][4] This leads to an accumulation of acetylcholine and subsequent hyperstimulation of cholinergic receptors on the postsynaptic neuron.

G cluster_pathway Mechanism of AChE Inhibition by Sulfotep cluster_normal Normal Function cluster_inhibition With Sulfotep presynaptic Presynaptic Neuron ach_release Acetylcholine (ACh) Release presynaptic->ach_release postsynaptic Postsynaptic Neuron ach ACh ach_release->ach receptor Cholinergic Receptor ach->receptor Binds ache Acetylcholinesterase (AChE) ach->ache Binds accumulation ACh Accumulation ach->accumulation receptor->postsynaptic Signal Propagation hyperstimulation Receptor Hyperstimulation receptor->hyperstimulation hydrolysis ACh Hydrolysis (Choline + Acetate) ache->hydrolysis Catalyzes inhibition Irreversible Inhibition hydrolysis->ach_release Signal Termination sulfotep Sulfotep sulfotep->ache sulfotep->inhibition inhibition->ache Blocks Hydrolysis accumulation->receptor neurotoxicity Neurotoxicity hyperstimulation->neurotoxicity

Caption: Inhibition of the cholinergic pathway by Sulfotep.

References

Application Notes and Protocols for Studying Tetrasul Efficacy in Rosacea Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosacea is a chronic inflammatory skin condition characterized by a range of clinical signs, including erythema, papules, pustules, and telangiectasia. The pathogenesis of rosacea is complex and involves dysregulation of the innate immune system, neurovascular abnormalities, and the influence of microorganisms. A key element in the inflammatory cascade of rosacea is the overexpression of kallikrein 5 (KLK5), which leads to the cleavage of cathelicidin (B612621) into the pro-inflammatory peptide LL-37.

Tetracycline-class antibiotics, such as doxycycline (B596269) and minocycline (B592863) (the components of Tetrasul), are a cornerstone in the management of rosacea. Their therapeutic effect is primarily attributed to their anti-inflammatory properties rather than their antimicrobial activity.[1][2][3] These non-antibiotic actions include the inhibition of matrix metalloproteinases (MMPs), pro-inflammatory cytokines, and neutrophil chemotaxis, as well as the modulation of key signaling pathways like the Toll-like receptor 4 (TLR4) mediated nuclear factor-kappa B (NF-κB) pathway.[4][5]

To evaluate the efficacy of new therapeutic agents like this compound, robust and reproducible animal models that mimic the key features of human rosacea are essential. This document provides detailed application notes and protocols for the most common animal models used in rosacea research and for assessing the efficacy of tetracycline-class drugs.

Animal Models of Rosacea

Several animal models have been developed to study the pathophysiology of rosacea and to test the efficacy of potential treatments. The most widely used and well-characterized models are the LL-37-induced and the KLK5-induced mouse models.[6][7]

LL-37-Induced Rosacea Mouse Model

This is the most common model used in rosacea research. Intradermal injection of the LL-37 peptide in mice induces a phenotype that closely resembles human rosacea, including erythema, inflammation, and increased expression of inflammatory mediators.[6][8]

KLK5-Induced Rosacea Mouse Model

This model utilizes transgenic mice that overexpress human KLK5 in the epidermis.[9][10][11] These mice spontaneously develop skin inflammation and other rosacea-like features, providing a model to study the upstream events in the inflammatory cascade. While this model is highly relevant, detailed protocols for its use in tetracycline (B611298) efficacy studies are not as widely published as for the LL-37 model.

Efficacy of Tetracycline-Class Drugs in Rosacea Animal Models

The following tables summarize the quantitative data on the efficacy of minocycline and doxycycline in animal and clinical studies of rosacea.

Table 1: Efficacy of Minocycline in LL-37-Induced Rosacea Mouse Model

ParameterControl (LL-37 only)Minocycline-TreatedMethod of MeasurementReference
TNF-α LevelIncreasedDecreasedELISA[4][7]
IL-6 LevelIncreasedDecreasedELISA[4][7]
IL-1α LevelIncreasedDecreasedELISA[4][7]
IL-1β LevelIncreasedDecreasedELISA[4][7]
Reactive Oxygen Species (ROS)IncreasedDecreasedFlow Cytometry[4][7]
Inflammatory Cell InfiltrationIncreasedDecreasedH&E Staining[4][7]

Table 2: Efficacy of Doxycycline in Rosacea (Human Clinical Trials)

ParameterPlaceboDoxycycline-TreatedNotesReference
Inflammatory Lesion Reduction20-29%46-61%40mg controlled-release, 16-week studies[12][13]
Erythema Reduction-50%20mg twice daily, 8-week study[1]

Note: Data for doxycycline is from human clinical trials as specific quantitative data from animal models was not available in the reviewed literature.

Experimental Protocols

Protocol 1: LL-37-Induced Rosacea Mouse Model and Treatment with Tetracycline-Class Drugs

Materials:

  • BALB/c mice (6-8 weeks old)

  • LL-37 peptide (synthetic)

  • Sterile phosphate-buffered saline (PBS)

  • Tetracycline-class drug (e.g., Minocycline hydrochloride)

  • Vehicle for drug administration (e.g., sterile saline for injection)

  • Insulin syringes with 30G needles

  • Calipers

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Equipment for tissue collection and analysis (ELISA reader, flow cytometer, microscope, etc.)

Procedure:

  • Animal Acclimation: House mice in a controlled environment for at least one week before the experiment.

  • Induction of Rosacea-like Phenotype:

    • Prepare a 320 µM solution of LL-37 in sterile PBS.

    • Anesthetize the mice.

    • Inject 40 µL of the LL-37 solution intradermally into the dorsal skin of the mice.

    • Repeat the injection every 12 hours for a total of four injections.[14]

  • Treatment Administration:

    • Prepare the tetracycline-class drug solution in the appropriate vehicle. For example, for minocycline, a dose of 25 mg/kg can be administered via intraperitoneal injection.[1]

    • Begin treatment concurrently with the first LL-37 injection or after the induction phase, depending on the study design (prophylactic vs. therapeutic).

    • Administer the treatment daily for the duration of the experiment.

    • A control group should receive vehicle only.

  • Assessment of Efficacy:

    • Erythema Scoring: Visually assess the erythema daily using a scoring system (e.g., 0 = no erythema, 1 = slight, 2 = moderate, 3 = severe). The area of erythema can also be measured using calipers.

    • Tissue Collection: At the end of the experiment, euthanize the mice and collect the dorsal skin tissue.

    • Histological Analysis: Fix a portion of the skin tissue in 10% formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration.

    • Cytokine Measurement: Homogenize a portion of the skin tissue to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, etc.) using ELISA.

    • ROS Measurement: Isolate cells from the skin tissue to measure reactive oxygen species (ROS) levels using flow cytometry with a fluorescent probe like DCFH-DA.

Protocol 2: KLK5-Induced Rosacea Model (General Overview)

Model Generation:

  • A transgenic murine model expressing human KLK5 in the granular layer of the epidermis is generated.[11] This is typically achieved by cloning the human KLK5 cDNA downstream of a promoter that drives expression in the skin, such as the human involucrin (B1238512) promoter.[11]

  • Transgenic mice are identified by genomic PCR.[9][11]

Rosacea-like Phenotype:

  • These mice spontaneously develop an exfoliative erythroderma, scaling, and a defective skin barrier.[11]

Efficacy Studies:

  • While this model is highly relevant for studying the underlying mechanisms of rosacea, detailed protocols for the treatment with tetracycline-class drugs and the quantitative assessment of efficacy are not as readily available in the public literature as for the LL-37 model.

  • In principle, efficacy would be assessed similarly to the LL-37 model, by measuring changes in erythema, inflammatory cell infiltration, and the expression of downstream inflammatory mediators in response to treatment.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Rosacea Pathogenesis & Tetracycline Action LL37 LL-37 TLR2 TLR2/TLR4 LL37->TLR2 Activates NFkB NF-κB Activation TLR2->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces ROS Reactive Oxygen Species (ROS) NFkB->ROS Induces Inflammation Inflammation (Erythema, Papules) Cytokines->Inflammation ROS->Inflammation This compound This compound (Doxycycline/Minocycline) This compound->TLR2 Inhibits This compound->NFkB Inhibits This compound->ROS Inhibits MMPs MMPs This compound->MMPs Inhibits TissueDamage Tissue Degradation MMPs->TissueDamage

Caption: Signaling pathway in rosacea and points of intervention by this compound.

G cluster_1 Experimental Workflow: LL-37 Model Start Start: BALB/c Mice Induction Induce Rosacea: Intradermal LL-37 (4 injections, 12h interval) Start->Induction Grouping Randomize into Groups: - Vehicle Control - this compound-Treated Induction->Grouping Treatment Daily Treatment: - Oral Gavage or IP Injection Grouping->Treatment Assessment Daily Assessment: - Erythema Scoring - Photography Treatment->Assessment Endpoint Endpoint Analysis: - Tissue Collection - Histology (H&E) - ELISA (Cytokines) - Flow Cytometry (ROS) Assessment->Endpoint End End Endpoint->End

Caption: Experimental workflow for the LL-37-induced rosacea mouse model.

References

Application Notes and Protocols for the Laboratory Synthesis and Purification of 2,4,4',5-Tetrachlorodiphenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, multi-step protocol for the laboratory-scale synthesis and purification of 2,4,4',5-Tetrachlorodiphenyl sulfide (B99878). The described methodology is based on established organic chemistry principles, including the Sandmeyer reaction, the Newman-Kwart rearrangement, and palladium-catalyzed cross-coupling reactions.

Introduction

2,4,4',5-Tetrachlorodiphenyl sulfide is a polychlorinated diaryl sulfide. Compounds of this class are of interest in medicinal chemistry and materials science due to their unique electronic and steric properties. The synthetic route outlined herein provides a reliable method for accessing this specific isomer for research and development purposes. The protocol is divided into three main stages: synthesis of the key intermediate 2,4,5-trichlorothiophenol (B1197574), the final palladium-catalyzed carbon-sulfur bond formation, and the purification of the target compound.

Overall Synthesis Workflow

The synthesis of 2,4,4',5-Tetrachlorodiphenyl sulfide is accomplished through a five-step sequence starting from 2,4,5-trichloroaniline (B140166).

G A 2,4,5-Trichloroaniline B 2,4,5-Trichlorophenol (B144370) A->B  Diazotization & Hydrolysis C O-(2,4,5-Trichlorophenyl) Dimethylthiocarbamate B->C  Thiocarbamoylation D S-(2,4,5-Trichlorophenyl) Dimethylthiocarbamate C->D  Newman-Kwart  Rearrangement E 2,4,5-Trichlorothiophenol D->E  Hydrolysis G 2,4,4',5-Tetrachlorodiphenyl Sulfide E->G  Pd-Catalyzed  Cross-Coupling F 1-Chloro-4-iodobenzene (B104392) F->G H Purification G->H  Recrystallization/  Chromatography

Caption: Synthetic workflow for 2,4,4',5-Tetrachlorodiphenyl sulfide.

Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The reagents used are hazardous and should be handled with care.

Stage 1: Synthesis of 2,4,5-Trichlorothiophenol

This stage involves the conversion of 2,4,5-trichloroaniline to 2,4,5-trichlorophenol, followed by a four-step sequence to yield the corresponding thiophenol.

Protocol 3.1: Synthesis of 2,4,5-Trichlorophenol

This procedure is adapted from the Sandmeyer reaction.

  • Diazotization: In a round-bottom flask, dissolve 2,4,5-trichloroaniline (1.0 eq) in a 30% sulfuric acid solution. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.1 eq) dropwise, maintaining the temperature below 8 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Hydrolysis: In a separate flask, prepare a solution of copper(II) sulfate (B86663) pentahydrate in 30% sulfuric acid and heat it to 80 °C.

  • Add the cold diazonium salt solution dropwise to the hot copper sulfate solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, heat the mixture at 80 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4,5-trichlorophenol.

Protocol 3.2: Synthesis of O-(2,4,5-Trichlorophenyl) Dimethylthiocarbamate

  • To a solution of 2,4,5-trichlorophenol (1.0 eq) in a suitable aprotic solvent (e.g., dry tetrahydrofuran (B95107) or acetone), add a base such as sodium hydride or potassium carbonate (1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add N,N-dimethylthiocarbamoyl chloride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization.

Protocol 3.3: Newman-Kwart Rearrangement to S-(2,4,5-Trichlorophenyl) Dimethylthiocarbamate

  • Place the O-(2,4,5-Trichlorophenyl) dimethylthiocarbamate in a flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the neat compound (or in a high-boiling solvent like diphenyl ether) to 250-280 °C. The presence of electron-withdrawing chloro groups facilitates this rearrangement.[1][2]

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.

  • Cool the reaction mixture to room temperature. The crude S-aryl thiocarbamate can be used directly in the next step or purified by recrystallization.

Protocol 3.4: Hydrolysis to 2,4,5-Trichlorothiophenol

  • To the crude S-(2,4,5-Trichlorophenyl) dimethylthiocarbamate, add a solution of potassium hydroxide (B78521) (2.0 eq) in a mixture of water and a high-boiling alcohol (e.g., ethylene (B1197577) glycol).

  • Heat the mixture to reflux (around 120-150 °C) for 2-4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to a pH of 1-2 to precipitate the thiophenol.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude thiophenol can be purified by vacuum distillation.

Stage 2: Synthesis of 2,4,4',5-Tetrachlorodiphenyl Sulfide

Protocol 3.5: Palladium-Catalyzed Cross-Coupling

This protocol utilizes a palladium-catalyzed C-S cross-coupling reaction.[3]

  • To a dry Schlenk flask, add 2,4,5-trichlorothiophenol (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., potassium carbonate or cesium carbonate, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add a dry, degassed solvent (e.g., toluene (B28343) or dioxane) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,4,4',5-Tetrachlorodiphenyl sulfide.

Purification of 2,4,4',5-Tetrachlorodiphenyl Sulfide

The crude product can be purified by recrystallization or column chromatography.

Protocol 4.1: Recrystallization

  • Dissolve the crude solid in a minimum amount of a hot solvent or solvent mixture. Suitable solvents for polychlorinated compounds include ethanol, methanol, hexane, or mixtures thereof.[4]

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 4.2: Column Chromatography

  • Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following tables summarize representative quantitative data for the key steps of the synthesis. Please note that these are typical values and may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of 2,4,5-Trichlorothiophenol Intermediates

StepProductStarting MaterialTypical Yield (%)Purity (by HPLC/GC) (%)
3.12,4,5-Trichlorophenol2,4,5-Trichloroaniline70-80>95
3.2O-(2,4,5-Trichlorophenyl) Dimethylthiocarbamate2,4,5-Trichlorophenol85-95>98
3.3S-(2,4,5-Trichlorophenyl) DimethylthiocarbamateO-(2,4,5-Trichlorophenyl) Dimethylthiocarbamate90-98>97
3.42,4,5-TrichlorothiophenolS-(2,4,5-Trichlorophenyl) Dimethylthiocarbamate70-85>96

Table 2: Synthesis and Purification of 2,4,4',5-Tetrachlorodiphenyl Sulfide

StepProductStarting MaterialsTypical Yield (%)Purity (by HPLC) (%)
3.5Crude 2,4,4',5-Tetrachlorodiphenyl Sulfide2,4,5-Trichlorothiophenol, 1-Chloro-4-iodobenzene75-90~90
4.1/4.2Purified 2,4,4',5-Tetrachlorodiphenyl SulfideCrude Product80-95 (recovery)>99

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Melting Point: To check for the sharpness of the melting range as an indicator of purity.

Logical Relationships in Purification

The choice of purification method depends on the nature of the impurities.

G A Crude Product B Solid Impurities? A->B C Yes B->C D No B->D E Hot Filtration C->E F Soluble Impurities? D->F E->F G Yes F->G H No F->H I Recrystallization G->I J Similar Polarity Impurities? H->J I->J K Yes J->K L No J->L M Column Chromatography K->M N Pure Product L->N M->N

Caption: Decision tree for the purification of 2,4,4',5-Tetrachlorodiphenyl sulfide.

References

Spectroscopic Analysis of Tetrasul and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrasul (p-chlorophenyl 2,4,5-trichlorophenyl sulfide) is a potent acaricide belonging to the diphenyl sulfide (B99878) group of compounds.[1] Its efficacy in controlling mite populations makes it a compound of interest in agricultural and veterinary sciences. A thorough understanding of its physicochemical properties, including its spectroscopic characteristics, is crucial for quality control, residue analysis, and the development of new derivatives with improved activity or safety profiles. This document provides a comprehensive overview of the spectroscopic analysis of this compound and its derivatives, including predicted spectroscopic data, detailed experimental protocols, and a generalized workflow for analysis. While extensive experimental data for this compound is not widely published, this guide synthesizes information from structurally related compounds to provide a robust framework for its analysis.

Predicted Spectroscopic Data of this compound

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the known spectroscopic characteristics of its constituent moieties: the p-chlorophenyl group and the 2,4,5-trichlorophenyl group, linked by a thioether bridge. These predictions provide a valuable reference for the identification and characterization of this compound and its derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3 - 7.5Doublet2HProtons ortho to the sulfur atom on the p-chlorophenyl ring
~ 7.1 - 7.3Doublet2HProtons meta to the sulfur atom on the p-chlorophenyl ring
~ 7.6Singlet1HProton on the 2,4,5-trichlorophenyl ring
~ 7.4Singlet1HProton on the 2,4,5-trichlorophenyl ring

Note: Chemical shifts are referenced to TMS at 0 ppm and are subject to solvent effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 135 - 140Carbon attached to sulfur (p-chlorophenyl ring)
~ 130 - 135Carbons ortho to sulfur (p-chlorophenyl ring)
~ 128 - 130Carbons meta to sulfur (p-chlorophenyl ring)
~ 133Carbon attached to chlorine (p-chlorophenyl ring)
~ 138 - 142Carbon attached to sulfur (2,4,5-trichlorophenyl ring)
~ 130 - 135Carbons attached to chlorine (2,4,5-trichlorophenyl ring)
~ 125 - 130Unsubstituted carbons (2,4,5-trichlorophenyl ring)

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H Stretch
~ 1580 - 1450Medium-StrongAromatic C=C Bending
~ 1100 - 1000StrongC-S Stretch
~ 850 - 750StrongC-Cl Stretch
~ 820Strongp-substituted benzene (B151609) C-H out-of-plane bend

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

λmax (nm)Molar Absorptivity (ε)SolventAssignment
~ 250 - 260HighEthanol/Methanolπ → π* transition of the aromatic rings
~ 280 - 290LowEthanol/Methanoln → π* transition involving the sulfur atom

Note: The presence of multiple chlorine atoms can cause a bathochromic (red) shift in the absorption maxima.[2]

Table 5: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
322High[M]⁺ (Molecular ion)
143Medium[C₆H₄ClS]⁺
179Medium[C₆H₂Cl₃]⁺
108Low[C₆H₄S]⁺

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in characteristic M+2, M+4, etc. peaks.

Generalized Mechanism of Action and Signaling Pathway

This compound acts as an acaricide, and its mode of action is believed to involve the inhibition of oxidative phosphorylation.[3] This disruption of cellular energy production ultimately leads to the death of the target organism. While a specific signaling pathway for this compound is not extensively detailed in the literature, a generalized pathway illustrating its impact on mitochondrial function can be conceptualized.

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters OxPhos Oxidative Phosphorylation This compound->OxPhos Inhibits ETC Electron Transport Chain (ETC) Mitochondrion->ETC ETC->OxPhos Drives ATP_Synthase ATP Synthase OxPhos->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Cell_Death Cell Death ATP_Production->Cell_Death Leads to

Caption: Generalized pathway of this compound's inhibitory action on oxidative phosphorylation.

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

    • Acquire the ¹³C NMR spectrum, often requiring a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR or KBr pellet) in the IR spectrometer.

    • Record the background spectrum (air or empty ATR).

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C-H, C=C, C-S, C-Cl).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain information about the electronic transitions within the molecule, particularly the conjugated π-systems.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

    • Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Record the baseline spectrum with the blank.

    • Fill a quartz cuvette with the sample solution.

    • Record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Determine the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Methodology:

  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable volatile solvent.

    • Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, LC-MS).

  • Ionization:

    • Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis:

    • Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • Detect the separated ions to generate a mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Examine the isotopic distribution pattern, particularly for chlorine, to confirm the elemental composition.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound or its derivatives.

G start Sample of this compound or Derivative nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir uv UV-Vis Spectroscopy start->uv ms Mass Spectrometry start->ms structure Structural Elucidation & Purity Assessment nmr->structure ir->structure uv->structure ms->structure data Data Compilation & Comparison structure->data report Final Report data->report

References

Application Notes and Protocols for the Use of Tetrasul as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrasul is a non-systemic acaricide, an organochlorine pesticide formerly used to control mites on various crops.[1] Although its use as a plant protection product is no longer approved in the European Union, monitoring its residues in food and environmental samples remains crucial for regulatory compliance and risk assessment. High-purity certified reference materials (CRMs) of this compound are essential for the accurate quantification of its residues in analytical laboratories.[2] This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing robust analytical methods.

PropertyValueSource
CAS Number 2227-13-6[3]
Molecular Formula C₁₂H₆Cl₄S[3]
Molecular Weight 324.05 g/mol [3]
IUPAC Name 1,2,4-trichloro-5-[(4-chlorophenyl)sulfanyl]benzene[3]
Appearance Crystalline solid (typical)
Solubility Water: 0.03 mg/L (20 °C, pH 7) Ethanol: 20,000 mg/L (20 °C) Xylene: 400,000 mg/L (20 °C)[1]
Melting Point 88.4 °C[1]
Boiling Point 200 °C[1]
Log P (Octanol-Water Partition Coefficient) 6.87[1]

This compound Certified Reference Material (CRM)

This compound is available as a Certified Reference Material (CRM) from various suppliers, ensuring metrological traceability for analytical measurements.[4][5][6][7] These CRMs are manufactured under ISO 17034 accreditation and are accompanied by a Certificate of Analysis (CoA) specifying the certified purity and its associated uncertainty.

Typical Certificate of Analysis Data for this compound CRM

ParameterSpecification
Product ID TraceCERT® 36568
Purity (mass fraction) 99.8% ± 0.2% (k=2)
Format Neat solid
Storage 2-8 °C
Intended Use Calibrant for chromatography and other analytical techniques.

Note: The data in this table is representative and may vary between different batches and suppliers. Always refer to the Certificate of Analysis provided with the specific reference material.

Experimental Protocols

The following protocols describe the preparation of standard solutions and the analysis of this compound in a sample matrix using common analytical techniques for pesticide residue analysis.

Protocol 1: Preparation of Standard Stock and Working Solutions

This protocol outlines the procedure for preparing a stock solution from a neat this compound CRM and subsequent serial dilutions to create working standards for calibration.

Materials:

  • This compound Certified Reference Material (neat solid)

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance (readability ± 0.01 mg)

  • Micropipettes

  • HPLC-grade or pesticide-residue grade solvent (e.g., acetonitrile, methanol, or toluene)

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound CRM into a 10 mL Class A volumetric flask.

    • Record the exact weight.

    • Dissolve the material in a small amount of the chosen solvent.

    • Once fully dissolved, bring the volume up to the mark with the solvent.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Calculate the exact concentration of the stock solution based on the weighed mass and the purity stated in the CoA.

    • Transfer the stock solution to an amber glass vial and store it at the recommended temperature (typically 2-8 °C).

  • Working Standard Solutions (e.g., 0.01 - 1.0 µg/mL):

    • Perform serial dilutions of the stock solution using Class A volumetric flasks and micropipettes to prepare a series of working standards at desired concentrations.

    • For example, to prepare a 10 µg/mL intermediate standard, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

    • Use this intermediate standard to prepare lower concentration working standards.

    • These working standards are used to generate a calibration curve for the analytical instrument.

Protocol 2: Analysis of this compound in a Fruit Matrix by GC-MS/MS

This protocol describes a general procedure for the extraction of this compound from a fruit sample using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

1. Sample Preparation (QuEChERS Extraction):

  • Homogenize 10 g of the fruit sample with 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the supernatant (acetonitrile layer) for dispersive solid-phase extraction (d-SPE) cleanup.

  • Add the d-SPE cleanup sorbent (e.g., primary secondary amine (PSA) and magnesium sulfate) to the aliquot.

  • Vortex and centrifuge.

  • The final supernatant is ready for GC-MS/MS analysis.

2. GC-MS/MS Instrumental Analysis:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent
Injection Volume 1 µL
Inlet Temperature 280 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 300 °C at 5 °C/min (hold 5 min)
Mass Spectrometer Agilent 7000 Series Triple Quadrupole MS or equivalent
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor Ion (m/z) -> Product Ion (m/z) Specific transitions need to be determined empirically.

Method Validation Data (Representative)

The following table presents typical performance characteristics for a validated method for this compound analysis.

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Range 0.01 - 1.0 µg/mL80-120% of nominal concentration
Accuracy (% Recovery) 92 - 105%70 - 120%
Precision (% RSD) < 15%≤ 20%
Limit of Detection (LOD) 0.005 mg/kg-
Limit of Quantification (LOQ) 0.01 mg/kg-

Note: This data is for illustrative purposes. Each laboratory must perform its own method validation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Standard Preparation cluster_sample Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis crm This compound CRM stock Stock Solution (1000 µg/mL) crm->stock Weigh & Dissolve working Working Standards (0.01-1.0 µg/mL) stock->working Serial Dilution gcms GC-MS/MS Analysis working->gcms Calibration sample Fruit Sample extract Acetonitrile Extraction sample->extract cleanup d-SPE Cleanup extract->cleanup final_extract Final Extract cleanup->final_extract final_extract->gcms data Data Processing & Quantification gcms->data mechanism_of_action This compound acts as an inhibitor of oxidative phosphorylation, disrupting the proton gradient and blocking ATP synthesis. cluster_etc Mitochondrial Electron Transport Chain cluster_op Oxidative Phosphorylation c1 Complex I q CoQ c1->q proton_gradient Proton Gradient (H+) c1->proton_gradient c2 Complex II c2->q c3 Complex III cytc Cyt c c3->cytc c3->proton_gradient c4 Complex IV c4->proton_gradient q->c3 cytc->c4 atp_synthase ATP Synthase (Complex V) atp ATP atp_synthase->atp adp ADP + Pi adp->atp_synthase proton_gradient->atp_synthase Drives ATP Synthesis This compound This compound This compound->inhibition

References

Application Notes and Protocols for Tetrasul in Toxicology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the toxicological evaluation of Tetrasul, a diarylthioether acaricide. The information is compiled from established toxicological methodologies and available data on structurally related compounds. The primary mechanism of action for this compound is the inhibition of oxidative phosphorylation.[1]

Cytotoxicity Assessment of this compound

Cytotoxicity assays are crucial for determining the concentration range of this compound that induces cell death and for selecting doses for further in-depth studies.

Quantitative Data Summary: In Vitro Cytotoxicity of this compound
Cell LineAssayEndpointIncubation Time (hours)IC50 (µM)Test Compound
Human Hepatocellular Carcinoma (HepG2)MTT AssayCell Viability2441.3Tetrazole-containing derivative of 1,3,5-triazine
Human Ovarian Teratocarcinoma (PA-1)MTT AssayCell Viability2410.6Tetrazole-containing derivative of 1,3,5-triazine
Human Cervical Cancer (HeLa)MTT AssayCell Viability243.7Tetrazole-containing derivative of 1,3,5-triazine
Human Embryonic Kidney (HEK293)MTT AssayCell Viability2415.8Tetrazole-containing derivative of 1,3,5-triazine

Note: The data presented is for a tetrazole-containing derivative and is illustrative of the types of results obtained in cytotoxicity studies.[2] Specific IC50 values for this compound may vary depending on the cell line and experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Experimental Workflow: Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_treatment Add this compound to wells incubation_24h->add_treatment prepare_dilutions Prepare this compound serial dilutions prepare_dilutions->add_treatment incubation_treatment Incubate for 24/48/72h add_mtt Add MTT solution incubation_treatment->add_mtt incubation_formazan Incubate for 4h add_mtt->incubation_formazan solubilize Solubilize formazan crystals incubation_formazan->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for MTT-based cytotoxicity assessment of this compound.

Genotoxicity Assessment of this compound

Genotoxicity assays are performed to determine if this compound can cause damage to the genetic material of cells.

Experimental Protocol: Comet Assay (Alkaline)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.

Materials:

  • Target cells (e.g., human peripheral blood lymphocytes)

  • This compound stock solution

  • Low melting point agarose (B213101) (LMPA)

  • Normal melting point agarose (NMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or ethidium (B1194527) bromide)

  • Microscope slides

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours). Include negative and positive controls.

  • Slide Preparation: Coat microscope slides with a layer of NMPA.

  • Cell Embedding: Mix the treated cells with LMPA and pipette the mixture onto the pre-coated slides. Cover with a coverslip and allow the agarose to solidify on ice.

  • Lysis: Remove the coverslips and immerse the slides in lysis solution overnight at 4°C.

  • DNA Unwinding: Place the slides in the alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with the neutralization buffer and then stain with the DNA staining solution.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Experimental Workflow: Genotoxicity Assessment (Comet Assay)

G cluster_prep Cell Preparation & Treatment cluster_lysis Lysis & Unwinding cluster_electro Electrophoresis & Staining cluster_analysis Analysis treat_cells Treat cells with this compound embed_cells Embed cells in agarose on slides treat_cells->embed_cells lyse_cells Lyse cells to remove membranes embed_cells->lyse_cells unwind_dna Unwind DNA in alkaline buffer lyse_cells->unwind_dna electrophoresis Perform electrophoresis unwind_dna->electrophoresis neutralize_stain Neutralize and stain DNA electrophoresis->neutralize_stain visualize Visualize comets under microscope neutralize_stain->visualize quantify Quantify DNA damage visualize->quantify

Workflow for the Comet Assay to assess this compound's genotoxicity.

Animal Toxicology Studies

Animal studies provide data on the systemic effects of this compound. The following are representative protocols based on standard regulatory guidelines.

Quantitative Data Summary: Animal Toxicology of this compound
SpeciesStudy TypeRoute of AdministrationDurationNOAEL (mg/kg/day)Key Findings
RatAcute OralGavageSingle Dose-LD50: 490 mg/kg[3]
RabbitAcute DermalDermalSingle Dose-LD50: 11,300 mg/kg[3]
RatSub-chronicOral (in diet)90 days15Decreased food consumption at 50 mg/kg/day
MouseRepeated DoseGavage4 Weeks100No observed adverse effect level

Note: The data presented is a compilation from various sources on diphenyl sulfide (B99878) and related compounds for illustrative purposes. Specific values for this compound should be referenced from the primary literature.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rats

This protocol is designed to evaluate the sub-acute toxicity of this compound when administered orally to rats for 28 days.

Animals:

  • Young adult rats (e.g., Sprague-Dawley or Wistar), both male and female.

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Group Allocation: Randomly assign the animals to at least three dose groups and one control group (vehicle only). Each group should consist of an equal number of male and female animals (e.g., 10 per sex).

  • Dose Administration: Administer this compound daily by oral gavage at the predetermined dose levels for 28 consecutive days. The control group receives the vehicle only.

  • Clinical Observations: Observe the animals daily for any signs of toxicity, including changes in behavior, appearance, and body weight. Record food and water consumption weekly.

  • Hematology and Clinical Chemistry: At the end of the 28-day period, collect blood samples for hematological and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and weigh major organs. Preserve selected organs and tissues for histopathological examination.

  • Data Analysis: Analyze the data for statistically significant differences between the treated and control groups. Determine the No-Observed-Adverse-Effect-Level (NOAEL).

Mechanism of Action: Inhibition of Oxidative Phosphorylation

This compound's primary mode of action is the inhibition of oxidative phosphorylation in mitochondria. This disruption of cellular energy production is a key mechanism of its toxicity.

Signaling Pathway: Oxidative Phosphorylation

G cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) cluster_atp ATP Synthesis ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ ProtonGradient Proton Gradient (H+) ComplexI->ProtonGradient Pumps H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIII->ProtonGradient Pumps H+ ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ComplexIV->ProtonGradient Pumps H+ ATPSynthase ATP Synthase (Complex V) ATP ATP ATPSynthase->ATP ADP + Pi ProtonGradient->ATPSynthase This compound This compound This compound->ProtonGradient Inhibits (Uncouples)

This compound inhibits oxidative phosphorylation by disrupting the proton gradient.

The above protocols and data provide a framework for the toxicological assessment of this compound. It is imperative to consult the primary literature for specific experimental details and to adhere to all relevant safety and ethical guidelines when conducting research.

References

Application Notes and Protocols: Evaluating the Anti-Inflammatory Properties of Tetrasul

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents is a critical area of drug discovery.

Tetrasul (4-chlorophenyl 2,4,5-trichlorophenyl sulfide) is an organochlorine compound historically used as an acaricide. Its potential effects on inflammatory pathways have not been extensively studied. These application notes provide a comprehensive framework of in vitro and in vivo experimental protocols to systematically evaluate the anti-inflammatory properties of this compound. The proposed experiments will investigate its effects on key inflammatory mediators and primary signaling cascades, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The following sections detail a logical workflow, from initial cell-based screening to mechanistic studies and validation in animal models of inflammation.

Experimental Evaluation Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Cell Viability Assay (MTT) B Screening Assays (LPS-Stimulated Macrophages) A->B Confirm non-cytotoxicity C Mechanistic Studies B->C Positive 'hit' D Stop/Re-evaluate B->D Negative 'hit' E Acute Inflammation Model (Carrageenan-Induced Paw Edema) C->E Demonstrates pathway inhibition F Chronic Inflammation Model (Collagen-Induced Arthritis) E->F Confirm acute efficacy G Candidate for Further Development F->G Demonstrates chronic efficacy

Caption: General workflow for evaluating the anti-inflammatory potential of this compound.

In Vitro Assays: Screening and Mechanistic Studies

The initial phase of evaluation uses cell-based assays to screen for anti-inflammatory activity and elucidate potential mechanisms of action. Murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) are a standard model for inflammation.

Note on Compound Preparation: this compound is an organochlorine compound with low aqueous solubility. A stock solution should be prepared in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with 0.1% DMSO) must be included in all experiments.

Cell Viability Assay

It is crucial to determine if this compound exhibits cytotoxicity, as any observed reduction in inflammatory markers could be a result of cell death rather than a specific anti-inflammatory effect.

Protocol 2.1.1: MTT Assay for Cell Viability

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) or vehicle (0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

Table 1: Hypothetical Cell Viability Data for this compound

Treatment Concentration (µM) Absorbance (570 nm) (Mean ± SD) Cell Viability (%)
Untreated Control - 1.25 ± 0.08 100.0
Vehicle (0.1% DMSO) - 1.24 ± 0.07 99.2
This compound 1 1.22 ± 0.09 97.6
This compound 10 1.19 ± 0.06 95.2
This compound 25 1.15 ± 0.08 92.0
This compound 50 1.09 ± 0.11 87.2

| this compound | 100 | 0.45 ± 0.05 | 36.0 |

Based on this hypothetical data, non-toxic concentrations (e.g., ≤ 50 µM) should be used for subsequent experiments.

Inhibition of Pro-Inflammatory Mediators

These assays quantify the ability of this compound to inhibit the production of key mediators in LPS-stimulated macrophages.

Protocol 2.2.1: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/mL, 100 µL/well) and incubate for 24 hours.

  • Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound or a positive control (e.g., L-NAME, 100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include vehicle control and unstimulated groups.

  • Incubation: Incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add the 50 µL of supernatant. Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (NED solution), incubating for 10 minutes after each addition.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.[1][2]

Protocol 2.2.2: Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) and Prostaglandin E₂ (PGE₂) Measurement

  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 2.2.1 using a 24-well plate format.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove debris. Store at -80°C until analysis.

  • ELISA: Quantify the concentrations of TNF-α, IL-6, IL-1β, and PGE₂ in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3][4] Follow the manufacturer’s specific instructions for each kit.[5][6]

Table 2: Hypothetical Effect of this compound on Pro-Inflammatory Mediator Production

Treatment NO (µM) TNF-α (pg/mL) IL-6 (pg/mL) PGE₂ (pg/mL)
Control 1.2 ± 0.3 45 ± 10 15 ± 5 25 ± 8
LPS (1 µg/mL) 45.8 ± 3.1 3500 ± 210 1800 ± 150 2500 ± 180
LPS + this compound (10 µM) 30.1 ± 2.5 2100 ± 180 1100 ± 90 1650 ± 140
LPS + this compound (25 µM) 15.5 ± 1.9 1250 ± 110 650 ± 55 800 ± 70

| LPS + Dexamethasone (10 µM) | 8.9 ± 1.1 | 600 ± 50 | 250 ± 30 | 450 ± 40 |

Mechanistic Studies: Signaling Pathway Analysis

If this compound shows significant inhibitory effects in the screening assays, the next step is to investigate its impact on the upstream signaling pathways that regulate the production of these inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammation. Its activation involves the phosphorylation and degradation of its inhibitor, IκBα, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK p_IKK p-IKK (Active) IKK->p_IKK Phosphorylation IkBa_p65 IκBα-p65/p50 (Inactive Complex) p_IKK->IkBa_p65 p_IkBa p-IκBα IkBa_p65->p_IkBa Phosphorylation p65 p65/p50 p_IkBa->p65 IκBα Degradation Nucleus Nucleus p65->Nucleus Nuclear Translocation Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Transcription This compound This compound? This compound->p_IKK Inhibition? This compound->p65 Inhibition? G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 P ERK ERK MEK1_2->ERK P JNK JNK MKK4_7->JNK P p_p38 p-p38 p38->p_p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK Response Inflammatory Response p_p38->Response p_ERK->Response p_JNK->Response This compound This compound? This compound->TAK1 Inhibition? G A Acclimatize Rats (1 week) B Measure Baseline Paw Volume A->B C Administer Treatment (this compound, Vehicle, or Indomethacin) via p.o. or i.p. B->C D Inject Carrageenan (1%) into sub-plantar region of right hind paw (0.1 mL) C->D 1 hour post-treatment E Measure Paw Volume at 1, 2, 3, 4, and 5 hours post-carrageenan D->E F Calculate Paw Edema and Percentage Inhibition E->F G A Day 0: Primary Immunization (Type II Collagen + CFA) B Day 21: Booster Immunization (Type II Collagen + IFA) A->B C Day 21-45: Prophylactic Treatment with this compound Begins B->C D Day 25-45: Monitor for Arthritis Onset & Begin Therapeutic Treatment B->D E Twice Weekly: - Clinical Scoring - Paw Thickness Measurement C->E D->E F Day 45: - Euthanasia - Collect Paws & Serum (Histology, Cytokines) E->F

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Tetrasul in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving adequate aqueous solubility of hydrophobic compounds like Tetrasul is a critical prerequisite for successful in vitro and in vivo experiments. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when working with this compound and other poorly soluble molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a synthetic organochlorine compound, historically used as an acaricide.[1][2] From a research perspective, its highly hydrophobic nature presents significant challenges for formulation and delivery in aqueous biological systems. Its extremely low water solubility of approximately 0.03 mg/L at neutral pH makes it difficult to prepare stock solutions and achieve desired concentrations in assays, potentially leading to inaccurate and irreproducible results.[2]

Q2: What are the primary methods to improve the aqueous solubility of a hydrophobic compound like this compound?

A2: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds.[3][4] These include:

  • Co-solvency: Using a water-miscible organic solvent to increase the solubility of the hydrophobic compound.

  • Complexation: Encapsulating the compound within a larger molecule, such as a cyclodextrin (B1172386), to improve its solubility.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.[5]

  • Lipid-Based Formulations: Dissolving the compound in a lipid-based carrier system.

Q3: Is pH adjustment a viable method for improving this compound's solubility?

A3: For neutral compounds like this compound, which do not have ionizable functional groups, pH adjustment is generally not an effective method for enhancing aqueous solubility.[6] The solubility of such compounds tends to remain largely unaffected by changes in pH.

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is a chemical compound that should be handled with care in a laboratory setting. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[7] Avoid inhalation of dust or fumes and prevent contact with skin and eyes. Dispose of waste according to institutional and local regulations for chemical waste.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when I dilute my organic stock into an aqueous buffer.

This is a common issue when working with highly hydrophobic compounds. Here’s a step-by-step troubleshooting guide:

dot

Precipitation_Troubleshooting start Precipitation Observed check_concentration Is the final concentration below the known solubility limit? start->check_concentration reduce_concentration Reduce the final working concentration of this compound. check_concentration->reduce_concentration No optimize_dilution Optimize the dilution protocol. (e.g., dropwise addition to vortexing buffer) check_concentration->optimize_dilution Yes reduce_concentration->optimize_dilution failure Precipitation Persists use_cosolvent Increase the percentage of co-solvent (e.g., DMSO, Ethanol) in the final solution. optimize_dilution->use_cosolvent check_cosolvent_tolerance Is the co-solvent concentration compatible with the assay? use_cosolvent->check_cosolvent_tolerance alternative_method Consider alternative solubilization methods (Cyclodextrin, Nanosuspension, Lipid-based formulation). check_cosolvent_tolerance->alternative_method No success Precipitation Resolved check_cosolvent_tolerance->success Yes alternative_method->success

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: I am observing inconsistent results in my biological assays.

Inconsistent results can often be traced back to poor solubility and the actual concentration of the compound in solution being lower than intended.

dot

Inconsistent_Results_Workflow start Inconsistent Assay Results verify_solubility Verify the kinetic solubility of this compound in your final assay buffer. start->verify_solubility centrifuge_supernatant Prepare final dilution, centrifuge, and measure the concentration in the supernatant. verify_solubility->centrifuge_supernatant is_concentration_sufficient Is the measured soluble concentration sufficient for the assay? centrifuge_supernatant->is_concentration_sufficient adjust_concentration Adjust the nominal concentration based on the measured solubility. is_concentration_sufficient->adjust_concentration Yes improve_solubility Employ a more robust solubilization method to increase the soluble concentration. is_concentration_sufficient->improve_solubility No re_evaluate_assay Re-evaluate the assay with the adjusted concentration or new formulation. adjust_concentration->re_evaluate_assay improve_solubility->re_evaluate_assay consistent_results Consistent Results Achieved re_evaluate_assay->consistent_results Co_solvency_Workflow start Start: Prepare high concentration this compound stock in 100% DMSO. intermediate_dilution Perform serial dilutions of the stock solution in 100% DMSO. start->intermediate_dilution final_dilution Add the DMSO stock dropwise to the vortexing aqueous buffer to reach the final desired concentration. intermediate_dilution->final_dilution solubility_check Visually inspect for precipitation and quantify the soluble concentration. final_dilution->solubility_check end End: Solubilized this compound solution. solubility_check->end Cyclodextrin_Workflow start Start: Select an appropriate cyclodextrin (e.g., HP-β-CD). prepare_cd_solution Prepare an aqueous solution of the cyclodextrin. start->prepare_cd_solution add_this compound Add an excess amount of this compound to the cyclodextrin solution. prepare_cd_solution->add_this compound equilibrate Equilibrate the mixture by stirring or shaking for 24-48 hours at a constant temperature. add_this compound->equilibrate filter_and_analyze Filter the suspension to remove undissolved this compound and analyze the filtrate for soluble this compound concentration. equilibrate->filter_and_analyze end End: Aqueous solution of this compound-cyclodextrin complex. filter_and_analyze->end Nanosuspension_Workflow start Start: Prepare a pre-suspension of this compound in a stabilizer solution. high_energy_process Subject the pre-suspension to a high-energy process such as high-pressure homogenization or media milling. start->high_energy_process particle_size_analysis Analyze the particle size distribution of the resulting nanosuspension. high_energy_process->particle_size_analysis characterization Characterize the nanosuspension for stability (e.g., zeta potential). particle_size_analysis->characterization end End: Stable aqueous nanosuspension of this compound. characterization->end Lipid_Formulation_Workflow start Start: Screen for solubility of this compound in various lipid excipients (oils, surfactants, co-solvents). formulation_development Develop a formulation by combining the selected excipients. start->formulation_development emulsification_test Test the self-emulsifying properties of the formulation upon dilution with an aqueous medium. formulation_development->emulsification_test characterize_emulsion Characterize the resulting emulsion for droplet size and stability. emulsification_test->characterize_emulsion in_vitro_digestion Perform in vitro digestion studies to assess how the formulation behaves under physiological conditions. characterize_emulsion->in_vitro_digestion end End: Optimized lipid-based formulation of this compound. in_vitro_digestion->end

References

Challenges in the analysis of chlorinated pesticides like Tetrasul

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of chlorinated pesticides, with a special focus on challenges related to compounds like Tetrasul.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the gas chromatography (GC) analysis of chlorinated pesticides.

Sample Preparation & Extraction

Question: What are the most common challenges during sample preparation for chlorinated pesticide analysis?

Answer: The primary challenges during sample preparation include matrix interferences, analyte loss, and contamination. Complex matrices, such as those found in soil, food, or biological tissues, can contain compounds that co-extract with the target pesticides, leading to inaccurate results. Analyte loss can occur through volatilization or degradation during extraction and concentration steps. Contamination from solvents, glassware, or other laboratory equipment can introduce extraneous peaks, interfering with the detection of target analytes. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique that helps to minimize some of these issues through a streamlined extraction and cleanup process.[1][2]

Question: How can I minimize matrix effects in my analysis?

Answer: Matrix effects, which can cause signal enhancement or suppression, are a significant challenge in pesticide residue analysis.[3] To mitigate these effects, several strategies can be employed:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal enhancement or suppression caused by co-eluting matrix components.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, potentially impacting detection limits.

  • Cleanup Procedures: Employing effective cleanup techniques, such as dispersive solid-phase extraction (d-SPE) used in the QuEChERS method, can remove a significant portion of matrix interferences.[2] Sorbents like primary secondary amine (PSA) can remove sugars and fatty acids, while graphitized carbon black (GCB) is effective for removing pigments and sterols.[4]

  • Internal Standards: The use of isotopically labeled internal standards can help to correct for matrix-induced signal variations.

Question: I'm seeing low recovery for some of my target pesticides. What could be the cause?

Answer: Low recovery of pesticides can stem from several factors during the sample preparation and extraction process:

  • Incomplete Extraction: The chosen solvent may not be optimal for extracting all target analytes from the sample matrix. Acetonitrile (B52724) is commonly used in the QuEChERS method due to its ability to extract a broad range of pesticides.[1][2]

  • Analyte Degradation: Some chlorinated pesticides are susceptible to degradation under certain pH or temperature conditions. For instance, DDT can degrade to DDE and DDD in the GC inlet.[5] It is crucial to control these parameters throughout the analytical process.

  • Volatilization Losses: During solvent evaporation steps, volatile pesticides can be lost. Careful control of temperature and gas flow during concentration is necessary to minimize these losses.

  • Adsorption to Labware: Active sites on glassware can adsorb certain pesticides. Silanizing glassware can help to reduce this effect.

Gas Chromatography (GC) Analysis

Question: I am observing peak tailing for some of my chlorinated pesticides. What are the likely causes and solutions?

Answer: Peak tailing in GC analysis is often indicative of active sites in the chromatographic system. Potential causes and their solutions include:

  • Contaminated GC Inlet Liner: The inlet liner is a common site for the accumulation of non-volatile matrix components, which can create active sites.

    • Solution: Regularly inspect and replace the GC inlet liner. Using a liner with glass wool can help trap non-volatile residues, but the wool itself can also become a source of activity.

  • Column Contamination: The first few meters of the analytical column can become contaminated over time.

    • Solution: Trim a small portion (e.g., 0.5 meters) from the front of the column. If the problem persists, the column may need to be replaced.

  • Active Sites in the System: Other components, such as the injection port or detector, can also have active sites.

    • Solution: Ensure all components in the sample path are properly deactivated. Using inert-coated components can significantly reduce peak tailing.

Question: My baseline is noisy and drifting. What should I check?

Answer: A noisy or drifting baseline can be caused by several factors:

  • Column Bleed: Operating the GC column at or above its maximum temperature limit can cause the stationary phase to degrade and "bleed," leading to a rising baseline.

    • Solution: Ensure the oven temperature program does not exceed the column's maximum operating temperature. If the column is old or has been contaminated, it may need to be replaced.

  • Contaminated Carrier Gas: Impurities in the carrier gas can contribute to a noisy baseline.

    • Solution: Use high-purity carrier gas and ensure that gas purifiers (for moisture, oxygen, and hydrocarbons) are installed and functioning correctly.

  • Detector Contamination: The detector can become contaminated over time, leading to increased noise.

    • Solution: Refer to the instrument manual for instructions on how to clean the detector. For an Electron Capture Detector (ECD), a bake-out may be necessary.

  • Leaks: Small leaks in the system can introduce air, leading to an unstable baseline.

    • Solution: Use an electronic leak detector to check all fittings and connections from the gas source to the detector.

Question: I am seeing "ghost peaks" in my chromatograms. What are they and how do I get rid of them?

Answer: Ghost peaks are peaks that appear in a chromatogram at unexpected retention times, often in blank runs. They are typically caused by carryover from a previous injection or contamination in the system.

  • Carryover: High-concentration samples can leave residues in the syringe, inlet, or column, which then elute in subsequent runs.

    • Solution: Implement a thorough syringe and inlet cleaning routine between injections. Injecting a solvent blank after a high-concentration sample can help to flush out any residual analytes.

  • Septum Bleed: Components from the injector septum can bleed into the system at high temperatures.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Contaminated Solvents or Reagents: Impurities in the solvents or reagents used for sample preparation can appear as ghost peaks.

    • Solution: Use high-purity, pesticide-grade solvents and reagents.

Specific Challenges with this compound Analysis

Question: Are there any specific challenges associated with the analysis of this compound?

Answer: While specific degradation pathways for this compound under typical GC analytical conditions are not extensively documented in readily available literature, its chemical structure as a chlorinated diphenyl sulfide (B99878) suggests potential challenges analogous to other chlorinated pesticides. These can include:

  • Thermal Stability: Like many chlorinated pesticides, this compound may be susceptible to thermal degradation in a hot GC inlet, potentially leading to the formation of breakdown products and inaccurate quantification. It is crucial to use an optimized, lower-temperature injection to minimize this effect.

  • Matrix Interference: As with other organochlorine compounds, the analysis of this compound in complex matrices is prone to interference from co-extracted substances. A thorough cleanup procedure, such as the one integrated into the QuEChERS method, is essential for accurate results.[4]

  • Detector Selectivity: While the Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like this compound, it is not specific. Confirmation of this compound peaks should be performed using a second column with a different stationary phase or by Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Question: What are the expected degradation pathways for chlorinated pesticides like this compound?

Answer: Chlorinated pesticides can degrade through various mechanisms, including hydrolysis, photolysis, and microbial degradation.[6][7][8] In the context of GC analysis, thermal degradation is a primary concern. For example, the well-documented degradation of DDT in the GC inlet to DDE and DDD serves as a model for the types of transformations that can occur.[5] For a sulfide-containing molecule like this compound, oxidation of the sulfur atom is a plausible degradation pathway, although specific products have not been detailed in the reviewed literature. It is important to monitor for the appearance of unexpected peaks in the chromatogram when analyzing this compound, as these may be indicative of degradation.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of selected chlorinated pesticides in various matrices. Please note that these values are illustrative and actual performance will depend on the specific matrix, instrumentation, and laboratory conditions.

PesticideMatrixRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
p,p'-DDEFood74.84 - 109.450.140.46[9]
p,p'-DDTFood74.84 - 109.452.408.32[9]
DieldrinMilk---[10]
EndosulfanFruits & Vegetables90 - 107-3.0 - 4.9[11]
HeptachlorFruits & Vegetables90 - 107-3.0 - 4.9[11]
Lindane (γ-BHC)Fruits & Vegetables90 - 107-3.0 - 4.9[11]
AldrinMilk---[10]
Endrin (B86629)Fruits & Vegetables90 - 107-3.0 - 4.9[11]

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Protocols

Detailed QuEChERS Sample Preparation Protocol (Adapted for Soil)

This protocol is a general guideline for the extraction of chlorinated pesticides from soil using the QuEChERS method.[1][2]

  • Sample Homogenization:

    • Air-dry the soil sample to remove excess moisture and sieve it to ensure homogeneity.

    • Weigh 10-15 g of the homogenized soil into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • If required, add an appropriate internal standard.

    • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing of the soil and solvent.

  • Salting-Out Partitioning:

    • Add a salt mixture, typically magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate (B1210297) (NaOAc), to the tube. Pre-packaged salt mixtures are commercially available for different versions of the QuEChERS method (e.g., AOAC 2007.01 or EN 15662).[4]

    • Immediately after adding the salts, cap the tube and shake vigorously for 1 minute. This step induces phase separation between the aqueous and acetonitrile layers.

    • Centrifuge the tube at approximately 3000-4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL d-SPE tube.

    • The d-SPE tube contains a sorbent mixture to remove interfering matrix components. A common mixture for general pesticide analysis is primary secondary amine (PSA) and MgSO₄. For pigmented samples, graphitized carbon black (GCB) may be included.

    • Vortex the d-SPE tube for 30 seconds to 1 minute.

    • Centrifuge the d-SPE tube at high speed (e.g., >8000 rpm) for 5 minutes.

  • Final Extract Preparation:

    • Carefully transfer the cleaned supernatant to an autosampler vial.

    • The extract is now ready for analysis by GC. Depending on the concentration of the analytes, a solvent exchange or concentration step may be necessary.

General GC-ECD Protocol for Chlorinated Pesticides (Based on EPA Method 8081)

This is a general protocol for the analysis of organochlorine pesticides by Gas Chromatography with Electron Capture Detection (GC-ECD), based on EPA Method 8081B.[5][12]

  • Instrumentation:

    • Gas Chromatograph equipped with a split/splitless injector and an Electron Capture Detector (ECD).

    • Dual column confirmation is recommended, using two columns of different polarity (e.g., a non-polar DB-5 and a mid-polarity DB-1701).

  • GC Conditions (Example):

    • Injector Temperature: 250 °C (can be optimized to reduce thermal degradation).

    • Injection Mode: Splitless.

    • Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1-2 mL/min).

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp 1: 20 °C/min to 180 °C.

      • Ramp 2: 5 °C/min to 270 °C.

      • Ramp 3: 20 °C/min to 320 °C, hold for 2 minutes.[13]

    • Detector Temperature: 300-320 °C.

    • Makeup Gas: As recommended for the specific ECD (typically Nitrogen or Argon/Methane).

  • Calibration:

    • Perform a multi-point calibration using external standards covering the expected concentration range of the samples.

    • Regularly check the calibration with a continuing calibration verification (CCV) standard.

  • Quality Control:

    • Analyze method blanks to check for contamination.

    • Analyze matrix spikes and matrix spike duplicates to assess method accuracy and precision.

    • Monitor for the degradation of sensitive compounds like DDT and endrin by injecting a standard containing only these compounds. Degradation should typically be less than 15%.[5]

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_symptoms Symptom Identification cluster_causes_peak Potential Causes: Poor Peak Shape cluster_causes_baseline Potential Causes: Baseline Issues cluster_causes_recovery Potential Causes: Low Recovery cluster_causes_ghost Potential Causes: Ghost Peaks cluster_solutions_peak Solutions: Poor Peak Shape cluster_solutions_baseline Solutions: Baseline Issues cluster_solutions_recovery Solutions: Low Recovery cluster_solutions_ghost Solutions: Ghost Peaks cluster_end Resolution start Analytical Problem Observed symptom_peak_shape Poor Peak Shape (Tailing/Fronting) start->symptom_peak_shape symptom_baseline Baseline Issues (Noise/Drift) start->symptom_baseline symptom_recovery Low Analyte Recovery start->symptom_recovery symptom_ghost Ghost Peaks start->symptom_ghost cause_peak1 Active Sites in Inlet/Column symptom_peak_shape->cause_peak1 cause_peak2 Improper Column Installation symptom_peak_shape->cause_peak2 cause_peak3 Matrix Overload symptom_peak_shape->cause_peak3 cause_baseline1 Contaminated Carrier Gas symptom_baseline->cause_baseline1 cause_baseline2 Column Bleed symptom_baseline->cause_baseline2 cause_baseline3 System Leak symptom_baseline->cause_baseline3 cause_recovery1 Inefficient Extraction symptom_recovery->cause_recovery1 cause_recovery2 Analyte Degradation symptom_recovery->cause_recovery2 cause_recovery3 Sample Prep Losses symptom_recovery->cause_recovery3 cause_ghost1 Sample Carryover symptom_ghost->cause_ghost1 cause_ghost2 Septum Bleed symptom_ghost->cause_ghost2 cause_ghost3 Contaminated Solvents symptom_ghost->cause_ghost3 solution_peak1 Replace Inlet Liner, Trim Column cause_peak1->solution_peak1 solution_peak2 Reinstall Column cause_peak2->solution_peak2 solution_peak3 Dilute Sample, Improve Cleanup cause_peak3->solution_peak3 solution_baseline1 Check Gas Purifiers cause_baseline1->solution_baseline1 solution_baseline2 Condition/Replace Column cause_baseline2->solution_baseline2 solution_baseline3 Leak Check System cause_baseline3->solution_baseline3 solution_recovery1 Optimize Extraction Solvent/Time cause_recovery1->solution_recovery1 solution_recovery2 Check System Inertness cause_recovery2->solution_recovery2 solution_recovery3 Optimize Concentration Step cause_recovery3->solution_recovery3 solution_ghost1 Solvent Blank Injections cause_ghost1->solution_ghost1 solution_ghost2 Replace Septum cause_ghost2->solution_ghost2 solution_ghost3 Use High-Purity Solvents cause_ghost3->solution_ghost3 end_node Problem Resolved solution_peak1->end_node solution_peak2->end_node solution_peak3->end_node solution_baseline1->end_node solution_baseline2->end_node solution_baseline3->end_node solution_recovery1->end_node solution_recovery2->end_node solution_recovery3->end_node solution_ghost1->end_node solution_ghost2->end_node solution_ghost3->end_node

Caption: Troubleshooting workflow for common GC analytical problems.

References

Technical Support Center: Optimizing GC-MS Parameters for Tetrasul Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of the pesticide Tetrasul.

Frequently Asked Questions (FAQs)

Q1: What are the recommended GC-MS parameters for starting a this compound analysis?

A1: For initial analysis of this compound, a good starting point can be derived from general methods for organochlorine pesticides. It is crucial to optimize these parameters for your specific instrument and sample matrix.

Table 1: Recommended Starting GC-MS Parameters for this compound Analysis

ParameterRecommended SettingNotes
GC Parameters
Inlet ModeSplitlessRecommended for trace analysis to maximize analyte transfer to the column.
Inlet Temperature250 °CA good starting point. This may need to be optimized to prevent thermal degradation.[1]
Injection Volume1 µL
Carrier GasHeliumConstant flow at 1.0 - 1.5 mL/min.
Oven ProgramInitial Temp: 80°C, hold for 1.5 minRamp 1: 30°C/min to 210°CRamp 2: 20°C/min to 320°C, hold for 2 minThis is a general-purpose program for pesticides and should be optimized for this compound.[2] A scouting gradient with a low initial temperature (e.g., 40°C) and a ramp of 10°C/min can help determine the elution temperature of this compound and optimize the program.[3][4]
GC Column30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar stationary phase like a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, Rxi-5ms) is a good choice for organochlorine pesticides.[5][6]
MS Parameters
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization mode for GC-MS.
MS Source Temp.230 °C - 260 °C[2]
MS Quad Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)Provides higher sensitivity and selectivity compared to full scan mode.
Quantifier Ionm/z 252 (or 251.92)This is a characteristic and abundant fragment of this compound.
Qualifier Ion(s)m/z 217 (or 216.93), m/z 254 (or 253.92)Used for confirmation of the analyte's identity. The ratio of the qualifier to quantifier ion should be consistent across samples and standards.[7]

Q2: How should I prepare environmental samples (soil and water) for this compound analysis?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis in various matrices.

Experimental Protocol: QuEChERS Sample Preparation for Soil and Water

Materials:

  • Homogenizer or shaker

  • Centrifuge and centrifuge tubes (50 mL)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl) or Sodium Acetate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - use with caution as it may adsorb planar pesticides

  • Final solvent for reconstitution (e.g., acetone/hexane)[2]

Procedure for Water Samples:

  • Place 10-15 mL of the water sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at >1500 rcf for 1 minute.

  • Transfer an aliquot of the upper acetonitrile layer to a dSPE (dispersive solid-phase extraction) tube containing MgSO₄ and PSA for cleanup.

  • Vortex for 30 seconds.

  • Centrifuge at >1500 rcf for 1 minute.

  • The supernatant can be concentrated and reconstituted in a suitable solvent for GC-MS analysis.

Procedure for Soil Samples:

  • Weigh 10-15 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of water (if the sample is dry) and 10 mL of acetonitrile.

  • Follow steps 3-9 from the water sample procedure. For soils with high organic matter, C18 or GCB may be added to the dSPE tube for further cleanup.

Below is a DOT script for the experimental workflow of the QuEChERS method.

QuEChERS_Workflow QuEChERS Sample Preparation Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup sample 1. Homogenized Sample (10-15g Soil or 10-15mL Water) add_solvent 2. Add Acetonitrile sample->add_solvent add_salts 3. Add QuEChERS Salts (MgSO4, NaCl/NaOAc) add_solvent->add_salts shake 4. Shake Vigorously add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 transfer 6. Transfer Supernatant centrifuge1->transfer add_dspe 7. Add dSPE Sorbents (MgSO4, PSA, C18) transfer->add_dspe vortex 8. Vortex add_dspe->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 analysis 10. Concentrate and Reconstitute for GC-MS Analysis centrifuge2->analysis

QuEChERS Sample Preparation Workflow

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?

A: Peak tailing is a common issue and can be caused by several factors. A systematic approach is best for troubleshooting.

Table 2: Troubleshooting Peak Tailing for this compound

Possible CauseRecommended Solution
Active Sites in the Inlet or Column 1. Inlet Liner: Replace the inlet liner. Use a deactivated liner, potentially with glass wool, to improve inertness. 2. Column Contamination: Trim the first 10-20 cm of the analytical column. 3. Column Choice: Ensure you are using a high-quality, low-bleed column suitable for pesticide analysis (e.g., DB-5ms Ultra Inert).
Improper Column Installation Ensure the column is installed at the correct depth in both the inlet and the detector, with clean, square cuts at both ends.
Inlet Temperature Too Low While a lower inlet temperature can prevent degradation, if it's too low, it can cause slow analyte transfer and tailing. Incrementally increase the inlet temperature (e.g., in 10-20°C steps) to find the optimal balance.
Matrix Effects Co-eluting matrix components can interact with the analyte. Improve sample cleanup (e.g., by optimizing the dSPE step in QuEChERS) or use matrix-matched standards for calibration.

Below is a DOT script illustrating the logical flow for troubleshooting peak tailing.

Peak_Tailing_Troubleshooting Troubleshooting Peak Tailing start Peak Tailing Observed liner Replace Inlet Liner with a Deactivated Liner start->liner trim Trim 10-20cm from the front of the GC Column liner->trim If tailing persists end Peak Shape Improved liner->end If resolved reinstall Check and Reinstall Column (Proper depth, clean cuts) trim->reinstall If tailing persists trim->end If resolved temp Optimize Inlet Temperature (Increase in 10-20°C increments) reinstall->temp If tailing persists reinstall->end If resolved cleanup Improve Sample Cleanup (e.g., optimize dSPE) temp->cleanup If tailing persists temp->end If resolved cleanup->end If tailing persists, consider matrix-matched standards

Troubleshooting Peak Tailing

Problem 2: Low Sensitivity or No Peak Detected

Q: I am not seeing a peak for this compound, or the response is very low. What should I check?

A: Low or no signal can be due to issues with the sample, the GC, or the MS.

Table 3: Troubleshooting Low Sensitivity for this compound

Possible CauseRecommended Solution
Analyte Degradation 1. Inlet Temperature Too High: this compound may be thermally labile. Try reducing the inlet temperature in 25°C increments.[1] A starting temperature of 250°C is common, but some pesticides degrade above this. 2. Active Sites: As with peak tailing, active sites in the inlet or column can cause degradation. Replace the liner and trim the column.
Poor Sample Introduction 1. Splitless Time: Ensure the splitless time is sufficient for the complete transfer of the analyte to the column (typically 0.5-1.0 min). 2. Syringe Issues: Check the syringe for blockage or damage.
MS Parameters 1. Incorrect Ions: Double-check that the correct quantifier and qualifier ions for this compound are entered in your acquisition method. 2. Dwell Time: In SIM mode, ensure the dwell time is adequate (e.g., 100 ms) to get sufficient data points across the peak.
Sample Preparation Losses can occur during sample extraction and cleanup. Review your sample preparation protocol and consider running a recovery check with a spiked sample.

Problem 3: Suspected Analyte Degradation

Q: I suspect this compound is degrading in my GC system. How can I confirm this and what can I do to prevent it?

A: Thermal degradation is a common problem for some pesticides. Observing unexpected peaks or a decrease in the target analyte's response with increasing inlet temperature are signs of degradation.

Table 4: Investigating and Mitigating this compound Degradation

ActionDescription
Inlet Temperature Study Analyze a this compound standard at a range of inlet temperatures (e.g., 200°C, 225°C, 250°C, 275°C). Plot the peak area of this compound against the inlet temperature. A decrease in peak area at higher temperatures suggests thermal degradation.[1]
Look for Degradation Products While specific degradation products for this compound are not widely documented in the provided search results, thermal degradation of organochlorine pesticides can lead to dehalogenation or rearrangement products. When running in full scan mode during your temperature study, look for new, smaller peaks that appear as the this compound peak decreases.
Use a Deactivated Inlet Liner An inert flow path is critical. Use a high-quality, deactivated liner. For particularly sensitive compounds, liners with wool packing can sometimes create active sites; a liner with a taper or a frit may be a better option.
Consider Pulsed Pressure Injection A high-pressure pulse at the beginning of the injection can facilitate a faster transfer of the sample onto the column, reducing the residence time in the hot inlet and minimizing degradation.

Below is a DOT script illustrating the relationship between inlet temperature and potential analyte degradation.

Analyte_Degradation Effect of Inlet Temperature on Analyte Response cluster_temp Inlet Temperature cluster_response Analyte Response low_temp Low incomplete_vaporization Incomplete Vaporization (Broad/Tailing Peaks) low_temp->incomplete_vaporization optimal_temp Optimal good_response Good Response (Sharp Peaks) optimal_temp->good_response high_temp High degradation Degradation (Low/No Peak, Extra Peaks) high_temp->degradation

Inlet Temperature vs. Analyte Response

References

Technical Support Center: Optimizing Tetrasul Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of the acaricide Tetrasul from complex matrices such as soil, fruits, and biological tissues. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction efficiency and ensure accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: My this compound recovery is consistently low. What are the common causes and how can I improve it?

A1: Low recovery of this compound is a frequent issue stemming from several factors. Firstly, the choice of extraction solvent is critical. This compound, an organochlorine pesticide, is nonpolar and requires a nonpolar solvent like n-hexane or a hexane (B92381)/dichloromethane mixture for effective solubilization. Using a solvent that is too polar will result in poor extraction efficiency. Secondly, ensure that your sample is thoroughly homogenized. For solid matrices like soil or plant tissue, grinding the sample to a fine, uniform powder increases the surface area available for extraction. For dry samples, rehydration by adding a specific volume of deionized water and allowing it to sit for 30 minutes before extraction can significantly improve solvent penetration.[1] Finally, optimize your extraction parameters. Increasing the extraction time, agitation intensity, or temperature (within limits to prevent degradation) can enhance recovery.[1]

Q2: I am observing significant matrix effects in my LC-MS/MS or GC-MS analysis of this compound. How can I mitigate these?

A2: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in the analysis of trace residues in complex matrices.[2][3][4][5][6] To mitigate these, several strategies can be employed. The most effective approach is to improve the cleanup step of your sample preparation. Dispersive solid-phase extraction (d-SPE) with sorbents like C18 can effectively remove nonpolar interferences such as fats and lipids.[1] For matrices with high pigment content, such as spinach, graphitized carbon black (GCB) can be used, but be cautious as it may also retain planar analytes like this compound. Another powerful strategy is the use of matrix-matched calibration standards.[2] This involves preparing your calibration standards in a blank matrix extract that is free of this compound, which helps to compensate for the signal suppression or enhancement caused by co-eluting matrix components. The use of an internal standard, preferably a stable isotope-labeled version of this compound, is also highly recommended to correct for both extraction efficiency and matrix effects.[7]

Q3: I am working with a high-fat matrix (e.g., vegetable oil, fatty tissues). What is the best extraction and cleanup strategy for this compound?

A3: High-fat matrices present a significant challenge due to the co-extraction of large amounts of lipids, which can interfere with chromatographic analysis and contaminate the instrument. For these matrices, a robust cleanup step is essential. After an initial extraction with a solvent like acetonitrile (B52724) (as in the QuEChERS method), a d-SPE cleanup step with a C18 sorbent is highly recommended to remove the fat content.[1] In some cases, a preliminary liquid-liquid partitioning step with hexane can be used to defat the sample before proceeding with the primary extraction. For vegetable oils, a liquid-liquid extraction (LLE) using complementary solvents can be effective.[8] For instance, the oil can be dissolved in hexane, followed by extraction of this compound into a more polar solvent like acetonitrile.

Q4: Can I use the QuEChERS method for this compound extraction from soil?

A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is well-suited for the extraction of a wide range of pesticides, including this compound, from soil.[9] However, some modifications may be necessary to optimize recovery. For dry soil samples, a rehydration step is crucial. This involves adding a known amount of water to the soil and allowing it to hydrate (B1144303) for about 30 minutes before adding the extraction solvent (acetonitrile). This allows the solvent to better penetrate the soil matrix.[1] The standard QuEChERS procedure, which includes extraction with acetonitrile followed by a partitioning step with salts (e.g., magnesium sulfate (B86663) and sodium chloride) and a d-SPE cleanup, can then be followed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery Inappropriate solvent choice.Use a nonpolar solvent like n-hexane or a hexane/dichloromethane mixture for LLE. For QuEChERS, acetonitrile is standard.
Insufficient sample homogenization.Grind solid samples to a fine, uniform powder. Use a high-speed homogenizer for tissues.
Dry matrix preventing solvent penetration.Rehydrate dry samples (e.g., soil, dried herbs) with water for 30 minutes before extraction.[1]
Inadequate extraction conditions.Increase extraction time, shaking/vortexing intensity, or temperature (monitor for analyte degradation).
Analyte loss during cleanup.Test different d-SPE sorbents. Ensure the chosen sorbent does not retain this compound.
High Variability (Poor RSD) Inconsistent sample homogenization.Ensure each sample is thoroughly and uniformly homogenized.
Inaccurate pipetting or weighing.Use calibrated pipettes and balances.
Inconsistent d-SPE cleanup.Ensure the d-SPE sorbent is well-mixed with the extract and properly separated during centrifugation.
Analyte degradation.Store samples and standards properly (cool, dark conditions). Control pH during extraction.
Dirty Extract / Matrix Effects Insufficient cleanup.For fatty matrices, use a d-SPE cleanup with C18 sorbent. For pigmented matrices, consider GCB (with caution).
High concentration of co-extractives.Dilute the final extract before injection, if sensitivity allows.
No compensation for matrix effects.Prepare matrix-matched calibration standards. Use a stable isotope-labeled internal standard.[2][7]
Peak Tailing or Splitting in Chromatography Co-eluting matrix components.Improve the cleanup step to remove more interferences.
Injection of a large volume of strong solvent.Ensure the final extract is in a solvent compatible with the initial mobile phase.
Column contamination.Use a guard column and perform regular column maintenance.

Comparative Data on Extraction Efficiency

The following tables summarize the expected performance of different extraction methods for this compound and other organochlorine pesticides from complex matrices. The data is synthesized from multiple studies and represents typical recovery ranges and relative standard deviations (RSD).

Table 1: Comparison of Extraction Methods for this compound in Soil

Extraction Method Typical Recovery (%) Typical RSD (%) Advantages Disadvantages
QuEChERS 70 - 120< 20Fast, high throughput, low solvent consumption.May require optimization for specific soil types.
Liquid-Liquid Extraction (LLE) 70 - 120< 20Simple, well-established method.Can be labor-intensive and require large solvent volumes.
Solid-Phase Extraction (SPE) 80 - 110< 15High selectivity, clean extracts.Can be more expensive and time-consuming.
Matrix Solid-Phase Dispersion (MSPD) 72 - 120< 20Simultaneous extraction and cleanup, good for solid samples.Sorbent selection is critical.

Table 2: Comparison of Extraction Methods for this compound in Fruits (e.g., Apples, Citrus)

Extraction Method Typical Recovery (%) Typical RSD (%) Advantages Disadvantages
QuEChERS 70 - 120[2][10][11]< 20[2][10][11]Very effective for high-moisture matrices, fast and easy.[2][10][11]Cleanup may need to be optimized for fruits with high sugar or pigment content.
Liquid-Liquid Extraction (LLE) 70 - 110< 20Can be effective, but may form emulsions with some fruit matrices.Emulsion formation can lead to analyte loss and is time-consuming to resolve.
Solid-Phase Extraction (SPE) 80 - 110< 15Provides very clean extracts, reducing matrix effects.Requires more method development to select the appropriate sorbent and elution solvents.

Detailed Experimental Protocols

Protocol 1: QuEChERS Extraction of this compound from Soil

This protocol is adapted from standard QuEChERS methods for pesticide analysis in soil.[1]

  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm sieve to remove large debris.

    • Ensure the sample is well-homogenized.

  • Rehydration:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex for 1 minute.

    • Let the sample hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Shake vigorously for 1 minute. A mechanical shaker is recommended for consistency.

  • Partitioning:

    • Add the QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Shake vigorously for 1 minute immediately after adding the salts to prevent clumping.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA (primary secondary amine) sorbent. For soils with high organic matter, C18 may also be included.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant for analysis by GC or LC-MS/MS. If necessary, the extract can be filtered through a 0.22 µm syringe filter.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from a Fatty Matrix (e.g., Vegetable Oil)

This protocol provides a general guideline for LLE from a fatty matrix.

  • Sample Preparation:

    • Weigh 5 g of the oil sample into a 50 mL centrifuge tube.

    • Dissolve the oil in 10 mL of n-hexane.

  • Extraction:

    • Add 10 mL of acetonitrile (saturated with n-hexane) to the tube.

    • Vortex for 2 minutes to ensure thorough mixing of the two phases.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Phase Separation:

    • Carefully transfer the lower acetonitrile layer to a clean tube.

    • Repeat the extraction of the hexane layer with another 10 mL of hexane-saturated acetonitrile.

    • Combine the acetonitrile extracts.

  • Cleanup (Optional):

    • The combined acetonitrile extract can be further cleaned up using a C18 SPE cartridge if necessary.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 1 mL of ethyl acetate (B1210297) for GC or mobile phase for LC).

Protocol 3: Solid-Phase Extraction (SPE) of this compound from Water

This protocol is a general procedure for the extraction of organochlorine pesticides from water samples.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and then 10 mL of deionized water. Do not let the cartridge go dry.

  • Sample Loading:

    • Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Dry the cartridge under vacuum or by passing air through it for 10-15 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with 2 x 5 mL of ethyl acetate.

    • Collect the eluate in a collection tube.

  • Drying and Concentration:

    • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis:

    • The concentrated extract is now ready for analysis by GC or LC-MS/MS.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the described extraction methods.

QuEChERS_Workflow start 1. Sample Homogenization (10g Soil) rehydration 2. Rehydration (10mL Water, 30 min) start->rehydration extraction 3. Extraction (10mL Acetonitrile, Shake 1 min) rehydration->extraction partitioning 4. Partitioning (Add QuEChERS Salts, Shake 1 min) extraction->partitioning centrifuge1 5. Centrifugation (4000 rpm, 5 min) partitioning->centrifuge1 dSPE 6. d-SPE Cleanup (1mL Supernatant + Sorbent) centrifuge1->dSPE Supernatant centrifuge2 7. Centrifugation (10000 rpm, 2 min) dSPE->centrifuge2 analysis 8. Analysis (GC or LC-MS/MS) centrifuge2->analysis Cleaned Extract

Caption: QuEChERS workflow for this compound extraction from soil.

LLE_Workflow start 1. Sample Preparation (5g Oil in 10mL Hexane) extraction 2. Extraction (10mL Acetonitrile, Vortex 2 min) start->extraction centrifuge 3. Centrifugation (3000 rpm, 5 min) extraction->centrifuge separate 4. Separate Acetonitrile Layer centrifuge->separate Lower Layer repeat_ext 5. Repeat Extraction separate->repeat_ext combine 6. Combine Extracts repeat_ext->combine evaporate 7. Evaporate & Reconstitute combine->evaporate analysis 8. Analysis (GC or LC-MS/MS) evaporate->analysis SPE_Workflow start 1. Cartridge Conditioning (C18 SPE Cartridge) load 2. Sample Loading (500mL Water) start->load wash 3. Washing (5mL Water) load->wash dry 4. Drying (Vacuum) wash->dry elute 5. Elution (2 x 5mL Ethyl Acetate) dry->elute concentrate 6. Concentration (to 1mL) elute->concentrate analysis 7. Analysis (GC or LC-MS/MS) concentrate->analysis Decision_Tree start Start: Select Extraction Method matrix_type What is the matrix type? start->matrix_type solid Solid (e.g., Soil, Fruits) matrix_type->solid Solid liquid Liquid (e.g., Water) matrix_type->liquid Liquid fatty High-Fat (e.g., Oil, Tissue) matrix_type->fatty High-Fat solid_throughput High throughput needed? solid->solid_throughput liquid_clean Need very clean extract? liquid->liquid_clean fatty_cleanup Use LLE with Hexane/Acetonitrile or QuEChERS with C18 cleanup fatty->fatty_cleanup quechers Use QuEChERS solid_throughput->quechers Yes mspd Consider MSPD solid_throughput->mspd No spe Use SPE liquid_clean->spe Yes lle Use LLE liquid_clean->lle No

References

Preventing degradation of Tetrasul during sample storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Degradation of Tetrasul During Sample Storage and Analysis

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to mitigate the degradation of this compound throughout the experimental lifecycle. Below are troubleshooting guides and frequently asked questions designed to address specific challenges in sample storage, preparation, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a critical concern?

Q2: What are the primary environmental factors that can cause this compound degradation?

A2: The degradation of this compound, like other similar chemical compounds, is primarily influenced by several factors:

  • Light Exposure (Photodegradation): Exposure to UV radiation or even direct sunlight can break down the molecule.[4][5]

  • Temperature: Elevated temperatures can accelerate the rate of thermal degradation.[6][7]

  • pH (Hydrolysis): this compound may be susceptible to hydrolysis under strong acidic or basic conditions. While some related compounds are stable in a neutral pH range (e.g., pH 5-9), extremes can cause degradation.[4]

  • Oxidation: The presence of oxidizing agents can lead to chemical breakdown.[7]

  • Microbial Activity: In environmental samples like soil and water, microorganisms can metabolize and degrade the compound.[5]

Q3: How should I properly store this compound samples and analytical standards?

A3: Proper storage is crucial and depends on the form of the material. Conflicting storage advice exists, so the optimal conditions should be confirmed empirically if possible.

  • Pure Compound (Solid): Store in a cool, dry, and well-ventilated place, tightly sealed and protected from light.[8]

  • Stock Solutions: Prepare stock solutions in a stable solvent, such as methanol (B129727) or ethyl acetate.[8][9] Store these solutions in amber glass vials at low temperatures (e.g., -20°C) to minimize evaporation and degradation.[10]

  • Formulated Solutions: Commercial formulations may have specific storage requirements. For example, some solutions should be kept at room temperature (below 35°C) and not in a cold place to prevent crystallization.[11] Always follow the manufacturer's instructions.

  • Prepared Samples (Extracts): After extraction, samples should be stored in a refrigerator or freezer in sealed vials, protected from light, and analyzed as quickly as possible to prevent analyte loss.

Material FormRecommended Storage TemperatureContainerKey Considerations
Pure Solid Compound Cool, Dry Place (Ambient)Tightly sealed, light-protectedAvoid heat and direct sunlight[8]
Analytical Stock Solution -20°C[10]Amber glass vialMinimize freeze-thaw cycles
Commercial Formulation Room Temperature (<35°C)[11]Original containerAvoid cold to prevent crystallization[11]
Processed Sample Extracts ≤ 4°C (short-term) or -20°C (long-term)Amber glass autosampler vialAnalyze as soon as possible

Troubleshooting Guides

Problem: Low or Inconsistent Recovery of this compound

Low recovery is a common issue often linked to degradation during sample preparation. Below is a systematic guide to troubleshoot this problem.

1. Degradation During Sample Homogenization and Extraction

  • Possible Cause: The sample matrix contains components that promote degradation, or the extraction conditions (e.g., high temperature, pH) are too harsh.

  • Solution:

    • Work Quickly and at Low Temperatures: Keep samples cool during homogenization and extraction to slow degradation kinetics.

    • Control pH: For matrices with a high pH, consider using an acidified extraction solvent (e.g., acetonitrile (B52724) with 1% formic acid) to create a more stable environment.[5] However, validation is essential to ensure acidification itself does not cause hydrolysis.

2. Analyte Loss During Extract Cleanup

  • Possible Cause: The cleanup sorbent used in Solid Phase Extraction (SPE) or dispersive SPE (d-SPE) is causing degradation. Sorbents like Primary Secondary Amine (PSA) can create a basic environment, which may degrade pH-sensitive pesticides.[5]

  • Solution:

    • Select Inert Sorbents: Use neutral sorbents like C18 or graphitized carbon black (GCB) for cleanup.

    • Validate the Cleanup Step: Test the stability of a pure this compound standard in the presence of the cleanup sorbent and solvent to confirm no significant loss occurs.

    • Avoid PSA: If this compound is shown to be base-labile, avoid using PSA sorbents.

3. Degradation During Solvent Evaporation

  • Possible Cause: High temperatures used to concentrate the extract can cause thermal degradation. Evaporating to complete dryness can lead to the loss of volatile analytes.

  • Solution:

    • Use Gentle Evaporation: Concentrate extracts using a gentle stream of nitrogen at a controlled temperature (e.g., < 40°C).[5]

    • Avoid Complete Dryness: Do not evaporate the solvent to absolute dryness. Leave a small residual volume and reconstitute the sample in the mobile phase for analysis.

Quantitative Data Summary: Forced Degradation

Forced degradation studies are essential for understanding a compound's stability profile. The following table presents hypothetical data for this compound to illustrate its potential behavior under various stress conditions. This data should be used as a guideline for designing your own stability studies.

Stress ConditionTime% Parent Drug Remaining% Total Degradation ProductsAppearance of Solution
Acid Hydrolysis (0.1 M HCl, 60°C)7 days85.5%14.5%Colorless
Base Hydrolysis (0.1 M NaOH, 60°C)7 days62.1%37.9%Faint yellow tint
Oxidative (3% H₂O₂, RT)7 days70.3%29.7%Colorless
Thermal (80°C, solid state)7 days95.2%4.8%No change
Photolytic (UV Lamp, 254 nm)24 hours78.9%21.1%Colorless

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a typical procedure to investigate the degradation pathways of this compound.

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 8, 24, and 48 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots as in the acid hydrolysis step.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 30% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at various time points.

  • Thermal Degradation: Place a small amount of solid this compound in an oven at 80°C. At specified time points, withdraw a sample, dissolve it in a known volume of solvent, and analyze.

  • Photodegradation: Expose a solution of this compound (in a quartz cuvette) to a calibrated UV light source. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all stressed samples and controls by a stability-indicating method (e.g., LC-MS/MS) to quantify the remaining parent compound and identify major degradation products.

Protocol 2: Modified QuEChERS Sample Preparation for this compound

This protocol is a general guideline for extracting this compound from a complex matrix like fruits or vegetables, designed to minimize degradation.

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Solvent Extraction:

    • Add 10 mL of acetonitrile (containing 1% formic acid, if the matrix is basic and this compound is proven stable in mild acid).

    • Add internal standards.

    • Shake vigorously for 1 minute.

  • Salting Out:

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg C18). Avoid PSA sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: The supernatant is ready for analysis by GC-MS or LC-MS/MS. If needed, gently evaporate and reconstitute in a suitable solvent.

Visualizations

cluster_triggers Degradation Triggers main Intact this compound hydro Hydrolysis (Acid/Base) main->hydro photo Photolysis (UV Light) main->photo thermo Thermal Stress (High Temperature) main->thermo ox Oxidation main->ox deg Degradation Products hydro->deg photo->deg thermo->deg ox->deg

Caption: Conceptual pathways showing triggers for this compound degradation.

n1 1. Sample Collection & Storage n2 2. Homogenization n1->n2 c1 Critical Point: Store cold & dark n1->c1 n3 3. Solvent Extraction n2->n3 n4 4. Extract Cleanup (d-SPE / SPE) n3->n4 n5 5. Concentration n4->n5 c2 Critical Point: Use inert sorbents n4->c2 n6 6. Instrumental Analysis (LC-MS/MS or GC-MS) n5->n6 c3 Critical Point: Gentle heat (<40°C) n5->c3 n7 7. Data Processing n6->n7

Caption: Experimental workflow for this compound analysis with critical stability points.

start Symptom: Low Analyte Recovery q1 Check Storage Conditions: Were samples kept cold/dark? start->q1 q2 Review Extraction: Harsh pH or temp used? q1->q2 No s1 Solution: Improve sample handling & storage protocol q1->s1 Yes q3 Examine Cleanup Step: Is sorbent (e.g., PSA) reactive? q2->q3 No s2 Solution: Use milder extraction conditions (e.g., buffer pH) q2->s2 Yes q4 Check Evaporation: Temp > 40°C or evaporated to dryness? q3->q4 No s3 Solution: Switch to inert sorbent (C18, GCB) q3->s3 Yes s4 Solution: Use gentle N₂ stream and avoid complete dryness q4->s4 Yes

References

Troubleshooting poor peak shape in HPLC analysis of Tetrasul

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Tetrasul, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in HPLC?

Poor peak shape in HPLC can manifest as peak tailing, fronting, or splitting.[1] Each of these issues can stem from a variety of chemical and mechanical problems within the HPLC system.[1]

  • Peak Tailing: This is characterized by an asymmetrical peak with a "tail" extending to the right.[1] Common causes include secondary interactions between the analyte and the column's stationary phase, column overload, and issues with mobile phase pH.[1][2]

  • Peak Fronting: This appears as an asymmetrical peak with a leading edge that is less steep than the trailing edge.[3] It is often caused by column overload, low sample solubility, or a collapsed column bed.[4][5]

  • Split Peaks: This is when a single compound appears as two or more distinct peaks.[1] Potential causes include a partially blocked column frit, a void in the column packing, or injecting the sample in a solvent that is too strong compared to the mobile phase.[4][6]

Q2: My this compound peak is tailing. What are the primary causes and how can I fix it?

Peak tailing is a frequent problem, especially with compounds that have basic functional groups, as they can interact strongly with residual silanol (B1196071) groups on the silica-based column packing.[7][8] This secondary interaction mechanism delays the elution of a portion of the analyte, causing the characteristic tail.[7]

Troubleshooting Steps for Peak Tailing:

  • Adjust Mobile Phase pH: The most effective way to reduce tailing from silanol interactions is to adjust the mobile phase pH.[9] Operating at a low pH (e.g., pH 2-3) protonates the silanol groups, minimizing their interaction with basic analytes.[9][10] Conversely, for acidic compounds, maintaining a pH below the analyte's pKa can prevent ionization and reduce tailing.[10] It's recommended to work at a pH at least 2 units away from the analyte's pKa.

  • Use Mobile Phase Additives: Incorporating a small concentration of a competing base, such as triethylamine (B128534) (TEA), can mask the active silanol sites and improve peak shape for basic compounds.[11][12]

  • Reduce Sample Load: Injecting too much sample can saturate the column, leading to peak distortion.[1][13] Try reducing the injection volume or diluting the sample.[1]

  • Select an Appropriate Column: Use a high-purity, end-capped silica (B1680970) column where residual silanols are minimized.[2] For basic compounds, columns with polar-embedded phases or charged surface hybrid (CSH) technology can provide better peak shapes.[10]

  • Check for Extra-Column Volume: Excessive tubing length or wide-bore connectors between the injector, column, and detector can cause peak broadening and tailing.[2][13] Ensure all fittings are secure and minimize tubing length where possible.[1]

G cluster_causes Potential Causes cluster_solutions Solutions Start Peak Tailing Observed Cause1 Secondary Silanol Interactions Start->Cause1 Cause2 Sample Overload Start->Cause2 Cause3 Column Void or Contamination Start->Cause3 Cause4 Extra-Column Dispersion Start->Cause4 Sol1 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Cause1->Sol1 Sol2 Use End-Capped Column or Add Additive (e.g., TEA) Cause1->Sol2 Sol3 Reduce Injection Volume or Dilute Sample Cause2->Sol3 Sol4 Flush Column or Replace if Necessary Cause3->Sol4 Sol5 Minimize Tubing Length & Use Low-Volume Fittings Cause4->Sol5

Q3: My this compound peak is fronting. What does this indicate and what actions should I take?

Peak fronting is the opposite of tailing and is often a sign of sample overload or poor solubility.[4][8] When the amount of sample exceeds the column's capacity, the additional molecules cannot partition effectively and elute faster, causing the distorted peak shape.[4]

Troubleshooting Steps for Peak Fronting:

  • Reduce Sample Concentration/Volume: This is the most common solution.[5] Systematically decrease the amount of sample injected onto the column until a symmetrical peak is achieved.[4]

  • Check Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to move through the column too quickly, leading to fronting.[5][14] Whenever possible, dissolve the sample in the initial mobile phase.

  • Assess Column Health: A physical change in the column, such as a collapsed bed or a void, can lead to peak fronting.[4][14] This can happen if the column is subjected to harsh pH, high temperatures, or rapid pressure changes.[4][15] If this is suspected, the column may need to be replaced.[5]

Q4: My this compound peak is split into two or has a shoulder. What could be the cause?

Split peaks can be one of the more complex issues to diagnose as they can arise from problems before or during the separation.[4] A key first step is to determine if all peaks in the chromatogram are split or just the peak of interest.[15]

Troubleshooting Steps for Split Peaks:

  • If all peaks are split: The problem likely occurs before the separation process.[4]

    • Blocked Column Frit: Contamination or precipitated sample/buffer can block the inlet frit, causing an uneven flow of the sample onto the column.[6][16] This can be resolved by back-flushing the column or replacing the frit.[6]

    • Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in splitting.[6][16] This usually requires column replacement.[6]

  • If only the this compound peak is split: The issue is likely related to the specific chemistry of the analysis.[16]

    • Co-eluting Impurity: What appears to be a split peak may actually be two different compounds eluting very close together.[6] To test this, try injecting a smaller sample volume; if two distinct peaks become apparent, the issue is co-elution, and the method's selectivity needs to be improved.[4]

    • Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause the peak to split.[4] Always try to dissolve the sample in the mobile phase.

    • Analyte On-Column Issues: The analyte itself may be undergoing degradation or isomerization on the column.

G Start Split Peak Observed Decision1 Are All Peaks Split? Start->Decision1 Cause_System System Issue (Pre-Column) Decision1->Cause_System Yes Cause_Method Method/Chemistry Issue Decision1->Cause_Method No Path1 Yes Path2 No (Only Analyte Peak) Sol_System1 Check for Blocked Frit Cause_System->Sol_System1 Sol_System2 Check for Column Void Cause_System->Sol_System2 Sol_Method1 Check for Co-elution Cause_Method->Sol_Method1 Sol_Method2 Check Sample Solvent Cause_Method->Sol_Method2

Data & Protocols

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Analyte

This table illustrates how adjusting the mobile phase pH can significantly improve the peak shape of a basic compound like this compound by suppressing silanol interactions. A USP Tailing Factor (Tf) close to 1.0 is ideal, while values above 2.0 are generally considered unacceptable.[10]

Mobile Phase CompositionpHUSP Tailing Factor (Tf)Peak Shape
50:50 ACN:Water6.82.5Severe Tailing
50:50 ACN:10mM Phosphate Buffer7.02.3Severe Tailing
50:50 ACN:0.1% Formic Acid2.71.2Good Symmetry
50:50 ACN:0.1% TFA2.11.1Excellent Symmetry
Experimental Protocol: Column Cleaning and Regeneration (Reversed-Phase)

If column performance degrades, indicated by increased backpressure or persistent peak shape issues, a regeneration procedure can help remove strongly retained contaminants.[17][18]

Objective: To remove contaminants from a C18 column and restore performance.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Hexane (optional, for very non-polar contaminants)

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.[19]

  • Buffer Wash: Flush the column with at least 10-20 column volumes of your mobile phase without any buffer salts (e.g., if your mobile phase is 50:50 ACN:Phosphate Buffer, flush with 50:50 ACN:Water).[19][20] This prevents buffer precipitation.

  • Organic Wash: Flush with 20 column volumes of 100% Acetonitrile.[20]

  • Stronger Solvent Wash: Flush with 20 column volumes of 100% Isopropanol.

  • (Optional) Non-polar Contaminant Removal: If you suspect highly non-polar contaminants, flush with 20 column volumes of Hexane, followed by 20 column volumes of Isopropanol (to ensure miscibility before returning to aqueous phases).

  • Re-equilibration:

    • Flush with 20 column volumes of 100% Acetonitrile.

    • Flush with 10-20 column volumes of the buffer-free mobile phase.

    • Finally, re-equilibrate the column with the initial analytical mobile phase until the baseline is stable.

  • Performance Check: Reconnect the column to the detector and inject a standard to verify that performance has been restored.

References

Managing matrix effects in the analysis of Tetrasul in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Tetrasul in environmental samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, leading to inaccurate quantification of this compound due to matrix effects.

Issue Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Co-eluting matrix components interfering with the chromatography.- Optimize Chromatographic Conditions: Adjust the mobile phase gradient to better separate this compound from interfering peaks. - Enhance Sample Cleanup: Implement a more rigorous cleanup step using Solid Phase Extraction (SPE) with appropriate sorbents. - Dilute the Sample: A simple dilution of the final extract can reduce the concentration of matrix components.[1]
Inconsistent Results (Poor Reproducibility) Variable matrix effects between samples.- Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[2][3][4] - Employ an Internal Standard: The use of a stable isotope-labeled internal standard for this compound can compensate for variations in matrix effects.
Low Analyte Recovery Inefficient extraction from the sample matrix or loss during cleanup.- Optimize Extraction Protocol: For soil samples, ensure adequate hydration before extraction.[5][6] For QuEChERS, experiment with different salt and buffer combinations.[7] For SPE, evaluate different sorbent types and elution solvents.[8] - Check for pH Effects: The pH of the sample and extraction solvent can significantly impact the recovery of certain analytes.
Signal Suppression or Enhancement Co-eluting matrix components affecting the ionization of this compound in the mass spectrometer source.- Improve Sample Cleanup: Utilize dispersive SPE (dSPE) in the QuEChERS method with sorbents like PSA and C18 to remove interfering compounds.[5] - Matrix-Matched Standards: This is a primary method to compensate for predictable signal suppression or enhancement. - Dilution: Diluting the sample extract can mitigate the impact of co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: The matrix refers to all the components in a sample other than the analyte of interest (this compound). In environmental samples like soil and water, the matrix can be very complex, containing organic matter, salts, and other co-extractives. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a decrease in signal (suppression) or an increase in signal (enhancement).[9][10][11] This can significantly impact the accuracy and precision of quantitative analysis.

Q2: I am observing significant signal suppression in my soil samples. What is the first step I should take?

A2: The first and most critical step is to improve your sample cleanup process. For soil samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by dispersive solid-phase extraction (dSPE) is a highly effective technique.[5][7] Using a combination of sorbents like Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences can significantly reduce matrix components in your final extract.

Q3: How can I quantify the extent of matrix effects in my samples?

A3: You can perform a post-extraction spike experiment. This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent with the peak area of a blank matrix extract that has been spiked with the same concentration of this compound. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

A negative value indicates signal suppression, while a positive value indicates signal enhancement.

Q4: When should I use matrix-matched calibration versus an internal standard?

A4: Matrix-matched calibration is highly effective when the matrix composition across your samples is relatively consistent.[2][3] It directly compensates for the matrix effect by preparing the calibration curve in a representative blank matrix. However, if your samples have highly variable matrices, a stable isotope-labeled internal standard for this compound is the preferred approach. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

Q5: Can simply diluting my sample extract help in managing matrix effects?

A5: Yes, in many cases, a simple dilution of the final sample extract can be a very effective strategy to reduce matrix effects.[1] By lowering the concentration of co-eluting matrix components, their impact on the ionization of this compound is minimized. However, you must ensure that your analytical instrument has sufficient sensitivity to detect this compound at the lower concentration after dilution.

Data Presentation

The following tables summarize representative quantitative data on matrix effects observed for pesticides in environmental samples. While specific data for this compound is limited, these values provide a realistic expectation of the signal suppression or enhancement you might encounter.

Table 1: Representative Matrix Effects in Water Samples

Water TypeAnalyte ClassMatrix Effect Range (%)Reference
Tap WaterSulfonamides+8.77 to -16.49[12]
River WaterSulfonamides-7.23 to -42.42[12]
Wastewater InfluentSulfonamides-63.67 to -97.43[12]

Table 2: Representative Recoveries in Soil Samples Using QuEChERS

Analyte ClassRecovery Range (%)Implied Matrix Effect ManagementReference
Various Pesticides70 - 110Effective[3]
Herbicides95.3 - 103.2Highly Effective[3]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Soil Samples

This protocol is a general guideline and should be optimized for your specific soil type and instrumentation.

1. Sample Preparation: a. Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[5] b. If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow it to hydrate (B1144303) for 30 minutes.[5][6]

2. Extraction: a. Add 10 mL of acetonitrile (B52724) to the centrifuge tube. b. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). c. Cap the tube and shake vigorously for 1 minute. d. Centrifuge at ≥3000 rcf for 5 minutes.[5]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing MgSO₄, PSA, and C18 sorbents. b. Vortex for 30 seconds. c. Centrifuge at ≥5000 rcf for 2 minutes.[5]

4. Final Extract Preparation: a. Transfer the cleaned supernatant into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol is a general guideline and should be optimized for your specific water matrix and instrumentation.

1. Cartridge Conditioning: a. Pass 5 mL of methanol (B129727) through the SPE cartridge (e.g., C18 or a polymeric sorbent).[8] b. Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.

2. Sample Loading: a. Acidify the water sample (e.g., 500 mL) to pH 2.5. b. Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

3. Washing: a. Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

4. Elution: a. Elute the retained this compound from the cartridge with a suitable organic solvent (e.g., 2 x 5 mL of acetonitrile or ethyl acetate).

5. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small, known volume of mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_mitigation Matrix Effect Mitigation sample Environmental Sample (Soil or Water) extraction Extraction (QuEChERS or SPE) sample->extraction 1. Isolate Analyte cleanup Cleanup (dSPE or Cartridge Wash) extraction->cleanup 2. Remove Interferences lcms LC-MS/MS Analysis cleanup->lcms 3. Inject Sample data Data Processing lcms->data 4. Quantify this compound mmc Matrix-Matched Calibration data->mmc Correction Strategies is Internal Standard data->is Correction Strategies dilution Sample Dilution data->dilution Correction Strategies

Caption: Experimental workflow for this compound analysis with matrix effect mitigation strategies.

troubleshooting_logic start Inaccurate Results? check_recovery Check Analyte Recovery start->check_recovery Low Signal check_peak_shape Assess Peak Shape start->check_peak_shape Distorted Peaks check_reproducibility Evaluate Reproducibility start->check_reproducibility Inconsistent Data optimize_extraction Optimize Extraction/Cleanup check_recovery->optimize_extraction Low Recovery optimize_chromatography Optimize LC Conditions check_peak_shape->optimize_chromatography Poor Shape use_mmc_is Use Matrix-Matched Calibration or Internal Standard check_reproducibility->use_mmc_is Poor Precision solution Accurate Quantification optimize_extraction->solution optimize_chromatography->solution use_mmc_is->solution

Caption: Troubleshooting flowchart for managing matrix effects in this compound analysis.

References

Technical Support Center: Optimizing Tetrasul Dosage in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Tetrasul in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a new cell-based assay?

A2: For a novel compound like this compound where limited data exists, a broad starting range for a dose-response experiment is recommended to determine the sensitivity of your specific cell line. A common approach is to use a wide logarithmic range of concentrations, for instance, from 10 nM to 100 µM.[1][2] This initial screen will help identify a narrower, more effective range for subsequent, more detailed experiments.

Q2: I'm observing high levels of cell death even at what I presume are low concentrations of this compound. What are the potential causes?

A2: Several factors could be contributing to excessive cell death:

  • High Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level for your cells. It is crucial to include a vehicle control (culture medium with the same concentration of solvent) in your experimental setup.[2]

  • Incorrect Dosage Calculation: Carefully double-check all calculations for your serial dilutions to rule out any errors.

  • Compound Instability: this compound might be unstable in your cell culture medium, potentially leading to the formation of more toxic byproducts.[2]

Q3: My cells appear to have stopped proliferating after treatment with this compound, but they are not dying. What does this indicate?

A3: This observation suggests that this compound may be cytostatic rather than cytotoxic at the concentrations you have tested. A cytostatic effect means the compound inhibits cell division without directly causing cell death, which is a known mechanism for certain therapeutic compounds.[2] To investigate this further, you could perform a cell cycle analysis.

Q4: I am noticing a precipitate in my cell culture medium after adding this compound. How should I address this?

A4: Compound precipitation can lead to inconsistent and unreliable results. Here are some steps to troubleshoot this issue:

  • Verify Solubility: Check the solubility of this compound in your specific cell culture medium. You might need to prepare a more concentrated stock solution in a suitable solvent and then perform a final dilution in the medium.

  • Warm the Medium: Gently warming the medium to 37°C before adding the this compound solution can sometimes improve solubility.[2]

  • Ensure Thorough Mixing: Make sure the compound is completely mixed with the medium by gentle vortexing before adding it to your cells.[2]

Q5: How frequently should I replace the culture medium that contains this compound?

A5: The stability of this compound in your culture conditions will determine the need for medium replacement. For longer incubation periods (e.g., beyond 24-48 hours), the compound's activity may decrease. If you suspect compound degradation, replacing the medium with a fresh preparation of this compound at regular intervals (e.g., every 24 or 48 hours) may be necessary to maintain a consistent concentration.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
High variability between replicate wells - Inconsistent cell seeding- Edge effects on the microplate- Inaccurate pipetting of this compound- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Calibrate pipettes and use proper pipetting techniques.
No observable effect of this compound at any concentration - this compound is inactive in your specific cell line or assay.- The concentration range is too low.- Degradation of this compound.- Incorrect assay endpoint.- Test a wider and higher range of concentrations.- Prepare fresh this compound solutions for each experiment.- Ensure your chosen assay is appropriate to detect the expected cellular response.[1]
Inconsistent results between experiments - Variation in cell passage number- Different lots of reagents (e.g., FBS, media)- Fluctuations in incubator conditions (CO2, temperature)- Use cells within a consistent and narrow range of passage numbers.- Record lot numbers of all reagents used.- Regularly monitor and maintain incubator conditions.[3]

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density

Optimizing the cell seeding density is a critical first step to ensure that cells are in the logarithmic growth phase during the assay.[1][3]

  • Preparation: Prepare a single-cell suspension of your chosen cell line.

  • Seeding: In a 96-well plate, seed the cells in serial dilutions, ranging from a low density (e.g., 1,000 cells/well) to a high density where cells would be confluent (e.g., 40,000 cells/well).

  • Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).

  • Analysis: At the end of the incubation period, perform a cell viability assay (e.g., MTT or resazurin) to determine the cell density that provides a robust signal without the cells becoming overgrown.

Protocol 2: Dose-Response Experiment using an MTT Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at the predetermined optimal density and allow them to attach overnight in a humidified 5% CO2 incubator at 37°C.[1]

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, create a series of serial dilutions in complete culture medium. It is advisable to perform a 10-fold serial dilution for a broad initial screen.[2] Include a vehicle-only control.

  • Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).[1][2]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. This allows viable cells with active metabolism to convert the MTT into formazan (B1609692) crystals.[2]

  • Solubilization: Add a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[1][2]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for this compound Dosage Optimization cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension opt_seeding Determine Optimal Seeding Density prep_cells->opt_seeding seed_plate Seed 96-Well Plate opt_seeding->seed_plate Informs prep_this compound Prepare this compound Stock & Dilutions add_this compound Add this compound Dilutions to Cells prep_this compound->add_this compound seed_plate->add_this compound incubate Incubate (24-72h) add_this compound->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Absorbance viability_assay->read_plate plot_curve Plot Dose-Response Curve read_plate->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for optimizing this compound dosage.

troubleshooting_logic Troubleshooting High Cytotoxicity start High Cell Death Observed check_solvent Run Vehicle (Solvent) Control start->check_solvent check_calcs Double-Check Dilution Calculations start->check_calcs check_sensitivity Test on a Different Cell Line start->check_sensitivity solvent_toxic Solvent is Toxic check_solvent->solvent_toxic calcs_wrong Calculations Incorrect check_calcs->calcs_wrong cell_sensitive Cell Line is Highly Sensitive check_sensitivity->cell_sensitive solvent_toxic->check_calcs No solution1 Lower Solvent Concentration solvent_toxic->solution1 Yes calcs_wrong->check_sensitivity No solution2 Recalculate and Repeat calcs_wrong->solution2 Yes solution3 Use Lower this compound Concentration Range cell_sensitive->solution3 Yes

Caption: Logic for troubleshooting high cytotoxicity.

References

Technical Support Center: Navigating the Challenges of Tetrasul Hydrophobicity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrasul. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent challenges posed by the hydrophobicity of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to work with in aqueous solutions?

A1: this compound is an organochlorine acaricide.[1] Its chemical structure makes it highly hydrophobic, meaning it has a strong aversion to water. This property leads to very low water solubility, making it challenging to prepare homogenous solutions for biological assays conducted in aqueous environments like cell culture media.

Q2: What are the visual signs of this compound precipitation in my assay?

A2: this compound precipitation can manifest in several ways, including:

  • Cloudiness or turbidity: The media may appear hazy or milky.

  • Visible particles: You might observe small, crystalline, or amorphous particles suspended in the media or settled at the bottom of the culture vessel.

  • Surface film: A thin, oily film may appear on the surface of the cell culture medium.

Q3: Can the final concentration of the organic solvent used to dissolve this compound affect my cells?

A3: Yes, organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, while necessary to dissolve this compound, can be toxic to cells at higher concentrations. It is crucial to keep the final solvent concentration in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and to ensure that the observed effects are due to this compound itself.[2]

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to my cell culture medium.

This is a common issue known as "crashing out," where the rapid change from a favorable organic solvent to an unfavorable aqueous environment causes the compound to fall out of solution.

Potential Cause Explanation Recommended Solution
High Final Concentration The desired final concentration of this compound exceeds its solubility limit in the aqueous medium.Perform a solubility test to determine the maximum achievable concentration without precipitation. Start with a lower concentration of this compound.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media causes a sudden "solvent shock."Employ a stepwise dilution method. Create an intermediate dilution of the stock in a small volume of pre-warmed (37°C) medium before adding it to the final volume. Add the compound dropwise while gently swirling the medium.[3]
Low Media Temperature The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture medium when preparing your working solutions.[3]
Issue 2: this compound solution appears clear initially but precipitates over time in the incubator.

Delayed precipitation can occur due to changes in the media environment during incubation.

Potential Cause Explanation Recommended Solution
Media Evaporation Evaporation of water from the culture medium over time increases the concentration of all solutes, potentially exceeding this compound's solubility limit.Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal plates with breathable sealing films for long-term experiments.[4]
Temperature Fluctuations Frequent opening and closing of the incubator door can cause temperature cycling, which may affect compound solubility.Minimize the time culture vessels are outside the incubator. Ensure the incubator maintains a stable temperature.[4]
pH Shift Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.Use a buffered medium (e.g., containing HEPES) to maintain a stable pH. Monitor the pH of your culture medium, especially in dense or long-term cultures.
Interaction with Serum Proteins Components in fetal bovine serum (FBS) or other sera can sometimes interact with compounds and lead to precipitation over time.Test the solubility of this compound in serum-free medium first to see if serum is a contributing factor. If so, consider reducing the serum concentration if your cells can tolerate it.

Quantitative Data Summary

Solvent General Solubility of Hydrophobic Compounds Recommended Starting Stock Concentration for this compound Notes
Dimethyl Sulfoxide (DMSO) High10-50 mg/mLDMSO is a powerful solvent for many hydrophobic compounds.[5] Ensure you are using anhydrous (dry) DMSO, as it is hygroscopic and absorbed water can reduce solubility.
Ethanol Moderate to High1-10 mg/mLEthanol is another common solvent for hydrophobic compounds.[6]
Methanol (B129727) Moderate to High1-10 mg/mLSimilar to ethanol, methanol can be used to dissolve hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) can aid dissolution, but avoid excessive heat.

  • Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays (e.g., MTT Assay)

This protocol details the dilution of the this compound stock solution to final working concentrations for treating cells in a 96-well plate format.

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To minimize precipitation, first prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you could first dilute the stock 1:10 in medium to get a 1 mM intermediate solution.

  • Final Dilution: Add the appropriate volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the wells of your 96-well plate containing cells and pre-warmed medium to achieve the final desired concentrations.

  • Mixing: Gently mix the contents of the wells by pipetting up and down a few times or by gently tapping the plate.

  • Vehicle Control: It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound itself. This allows you to distinguish the effects of this compound from any potential effects of the solvent.

Example Calculation for a Dose-Response Curve:

To create a serial dilution for a dose-response curve while maintaining a constant final DMSO concentration of 0.1%:

  • Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 50 mM).

  • Perform serial dilutions of this stock in 100% DMSO to create a range of concentrations (e.g., 50 mM, 25 mM, 12.5 mM, etc.).

  • Add a small, consistent volume of each of these DMSO dilutions to your cell culture wells to achieve the final desired this compound concentrations. For example, adding 1 µL of each DMSO stock to 1 mL of media in each well will result in a final DMSO concentration of 0.1%.

Protocol 3: Enhancing this compound Solubility with Pluronic F-68

Pluronic F-68 is a non-ionic surfactant that can help to increase the solubility and stability of hydrophobic compounds in aqueous solutions.[7]

Materials:

  • Pluronic F-68 powder or a sterile 10% solution

  • Sterile tissue culture grade water

  • This compound stock solution (in DMSO)

  • Pre-warmed (37°C) cell culture medium

Procedure for Preparing a 10% Pluronic F-68 Stock Solution:

  • Dissolve 10 g of Pluronic F-68 powder in 100 mL of tissue culture grade water.

  • Sterilize the solution by filtering through a 0.22 µm filter.

  • Store the 10% stock solution at 4°C.

Procedure for Using Pluronic F-68 in Cell Culture:

  • Determine the desired final concentration of Pluronic F-68 in your cell culture medium (typically 0.05% to 0.2% v/v).[7]

  • Add the appropriate volume of the 10% Pluronic F-68 stock solution to your cell culture medium.

  • Prepare your this compound working solutions in this Pluronic F-68-containing medium following Protocol 2. The surfactant will help to keep the hydrophobic this compound dispersed.

Signaling Pathway and Experimental Workflow Diagrams

The primary mode of action for this compound is the inhibition of oxidative phosphorylation.[1] The following diagrams illustrate the experimental workflow for handling this compound and the affected signaling pathway.

Tetrasul_Workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_control Controls Tetrasul_Powder This compound Powder Stock_Solution Concentrated Stock (e.g., 10 mg/mL in DMSO) Tetrasul_Powder->Stock_Solution DMSO Anhydrous DMSO DMSO->Stock_Solution Working_Solution Working Solution (with or without Pluronic F-68) Stock_Solution->Working_Solution Pluronic 10% Pluronic F-68 (Optional) Pluronic->Working_Solution Culture_Medium Pre-warmed (37°C) Cell Culture Medium Culture_Medium->Working_Solution Cells Cells in 96-Well Plate Working_Solution->Cells Incubation Incubation (e.g., 24-72h, 37°C, 5% CO2) Cells->Incubation Assay Cell Viability Assay (e.g., MTT) Incubation->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis Vehicle_Control Vehicle Control (DMSO in Medium) Vehicle_Control->Cells Untreated_Control Untreated Control (Medium Only) Untreated_Control->Cells

Caption: Experimental workflow for preparing and using this compound in a cell-based assay.

Oxidative_Phosphorylation_Inhibition cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) cluster_chemiosmosis Chemiosmosis NADH NADH ComplexI Complex I NADH->ComplexI e- FADH2 FADH2 ComplexII Complex II FADH2->ComplexII e- CoQ Coenzyme Q ComplexI->CoQ e- Proton_Gradient Proton Gradient (H+ pumped out) ComplexI->Proton_Gradient H+ ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome C ComplexIII->CytC e- ComplexIII->Proton_Gradient H+ ComplexIV Complex IV CytC->ComplexIV e- O2 O2 ComplexIV->O2 e- ComplexIV->Proton_Gradient H+ H2O H2O O2->H2O ATP_Synthase ATP Synthase (Complex V) Proton_Gradient->ATP_Synthase H+ flow ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Reduced_ATP Reduced ATP Production ATP->Reduced_ATP This compound This compound This compound->Inhibition Cellular_Effects Downstream Cellular Effects (e.g., Decreased Viability) Reduced_ATP->Cellular_Effects

Caption: Inhibition of oxidative phosphorylation by this compound, leading to reduced ATP production.

References

Technical Support Center: Minimizing Off-Target Effects of Tetrasul in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Tetrasul in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel small molecule inhibitor designed to selectively target the kinase activity of Tyrosine Kinase X (TKX). Its primary mechanism of action involves competitive binding to the ATP-binding pocket of TKX, thereby inhibiting its downstream signaling pathways involved in cell proliferation and survival.

Q2: What are known off-target effects of this compound?

A2: While designed for TKX, this compound has been observed to interact with other kinases at higher concentrations, most notably with Kinase A (KA) and Kinase B (KB). These off-target interactions can lead to unintended cellular effects, including cytotoxicity and modulation of unrelated signaling pathways. It is crucial to carefully titrate this compound to a concentration that maximizes on-target effects while minimizing these off-target interactions.

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically. We recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for its effect on the proliferation of your target cells.[1][2] It is also advisable to assess the phosphorylation status of TKX's direct downstream target to confirm on-target activity at various concentrations.

Q4: What are the best practices for preparing and storing this compound?

A4: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in sterile dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept below 0.1% to avoid solvent-induced off-target effects.[3]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High levels of cytotoxicity observed at concentrations required for the desired on-target effect. The compound may have a narrow therapeutic window or significant off-target toxicity.1. Optimize Concentration and Exposure Time: Conduct a detailed matrix experiment varying both concentration and incubation time to find a window where on-target effects are maximized and toxicity is minimized. 2. Use a Different Cell Line: Cell type-specific metabolism or expression of off-target proteins can influence toxicity. Test your compound in multiple cell lines. 3. Co-treatment with Inhibitors: If a known off-target pathway is responsible for the toxicity, consider co-treatment with a specific inhibitor of that pathway.
Inconsistent results between experiments. 1. Reagent Variability: Inconsistent quality or concentration of the compound. 2. Cell Culture Conditions: Variations in cell density, passage number, or media composition.[4] 3. Compound Stability: The compound may be unstable in culture media.1. Aliquot and Store Compound Properly: Prepare single-use aliquots of your compound to avoid repeated freeze-thaw cycles. 2. Standardize Cell Culture Protocols: Maintain consistent cell passage numbers and seeding densities.[5] 3. Assess Compound Stability: Use analytical methods like HPLC to determine the stability of your compound in your experimental conditions over time.
Observed phenotype does not match the expected on-target effect. The phenotype may be a result of one or more off-target effects.1. Perform Pathway Analysis: Use data from global expression profiling (e.g., RNA-seq) to identify unexpectedly perturbed signaling pathways.[6][7][8] 2. Validate Off-Target Interactions: Use techniques like Western blotting, qPCR, or functional assays to confirm the engagement of suspected off-target proteins. 3. Use a Structurally Unrelated Compound: If possible, use another compound that targets the same primary target but has a different chemical structure to see if the same phenotype is observed.
Difficulty in reproducing published data. Differences in experimental conditions such as cell line passage number, serum concentration, or specific reagents used.1. Contact the authors of the publication to inquire about specific details of their protocol. 2. Perform a side-by-side comparison of your protocol with the published method to identify any discrepancies. 3. Ensure all reagents are of high quality and have not expired.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound to aid in experimental design and interpretation.

Table 1: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
TKX (On-Target) 50
Kinase A (Off-Target)850
Kinase B (Off-Target)1500
Kinase C (Off-Target)>10,000
Kinase D (Off-Target)>10,000

Table 2: Cellular Potency of this compound in Different Cancer Cell Lines

Cell LinePrimary Target ExpressionIC50 (µM) for Cell Proliferation
Cell Line A (High TKX)High0.5
Cell Line B (Medium TKX)Medium2.5
Cell Line C (Low TKX)Low15.0

Experimental Protocols

Protocol 1: Determination of IC50 for Cell Proliferation

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell proliferation.

Materials:

  • Target cells in culture

  • This compound stock solution (10 mM in DMSO)

  • Complete growth medium

  • 96-well microplates

  • Cell viability reagent (e.g., MTT, resazurin)[9]

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO only).

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.

  • Incubate the plate for 72 hours at 37°C.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[1]

Protocol 2: Western Blot Analysis of Target Phosphorylation

This protocol is for assessing the on-target activity of this compound by measuring the phosphorylation of a known TKX substrate.

Materials:

  • Target cells in culture

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blotting apparatus

Procedure:

  • Plate cells and treat with various concentrations of this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for the total substrate and a loading control (e.g., GAPDH).

Visualizations

Tetrasul_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds TKX TKX (Target) Receptor->TKX Activates Substrate Downstream Substrate TKX->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation KA Kinase A (Off-Target) Off_Target_Effect Unintended Cellular Effects KA->Off_Target_Effect KB Kinase B (Off-Target) KB->Off_Target_Effect This compound This compound This compound->TKX Inhibits (On-Target) This compound->KA Inhibits (Off-Target) This compound->KB Inhibits (Off-Target)

Caption: this compound's intended and off-target signaling pathways.

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Assessment cluster_2 Phase 3: Validation & Optimization A Determine IC50 for Cell Proliferation B Confirm On-Target Activity (Western Blot) A->B C Kinase Profiling Screen B->C D Global Proteomics/Transcriptomics B->D E Validate Off-Targets (Cellular Assays) C->E D->E F Optimize Dose and Schedule E->F

Caption: Workflow for characterizing this compound's effects.

Troubleshooting_Logic Start Experiment Start Problem Unexpected Results? Start->Problem Check_Conc Verify this compound Concentration & Stability Problem->Check_Conc Yes End Refine Protocol Problem->End No Check_Cells Assess Cell Health & Culture Conditions Check_Conc->Check_Cells Off_Target_Hypothesis Hypothesize Off-Target Effect Check_Cells->Off_Target_Hypothesis On_Target_Validation Re-validate On-Target Engagement Off_Target_Hypothesis->On_Target_Validation On_Target_Validation->End

Caption: A logical approach to troubleshooting this compound experiments.

References

Technical Support Center: Stabilizing Tetrasul Solutions for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the stability of Tetrasul solutions is limited in publicly available literature. The following guidance is based on general principles for handling organochlorine compounds and common laboratory practices. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound solutions?

Q2: What are the ideal storage conditions for this compound solutions?

A2: To maximize stability, this compound solutions should be stored in a cool, dark, and dry place.[2] Amber glass vials with tight-fitting caps (B75204) are recommended to prevent photodegradation and solvent evaporation. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is advisable. However, always perform a solubility test after thawing to ensure the compound has not precipitated.

Q3: How can I tell if my this compound solution has degraded?

A3: Signs of degradation can include a change in color, the formation of a precipitate, or a noticeable decrease in efficacy in your experiments.[4] If you observe any of these changes, it is recommended to prepare a fresh solution.

Q4: Can I use buffers to stabilize my this compound solution?

A4: The use of buffers is highly dependent on the solvent system. If preparing an aqueous dilution from a stock solution, a buffer can help maintain a stable pH. Organochlorine compounds can be susceptible to degradation at extreme pH levels. A neutral pH range is generally a safe starting point.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation in Solution - Low Solubility: The concentration of this compound may be too high for the chosen solvent. - Temperature Changes: Precipitation can occur upon cooling or freezing/thawing cycles. - Solvent Evaporation: Loss of solvent can lead to an increase in concentration and subsequent precipitation.- Try gentle warming and sonication to redissolve the precipitate. - If precipitation persists, consider preparing a more dilute solution or using a different solvent. - Ensure vials are tightly sealed to prevent solvent evaporation.
Color Change in Solution - Degradation: A change in color can indicate chemical degradation of this compound, potentially due to light exposure or oxidation. - Contamination: Impurities in the solvent or on the glassware can react with this compound.- Prepare a fresh solution using high-purity solvents and clean glassware. - Store the solution protected from light in an amber vial. - Consider purging the vial with an inert gas (e.g., argon or nitrogen) to minimize oxidation.
Inconsistent Experimental Results - Solution Instability: The this compound solution may be degrading over time, leading to a decrease in the effective concentration. - Inaccurate Preparation: Errors in weighing the solute or measuring the solvent volume can lead to incorrect concentrations.- Prepare fresh solutions more frequently. - Perform a stability study under your specific storage conditions (see Experimental Protocols section). - Re-verify all calculations and measurements during solution preparation.

Stability and Storage Recommendations

The following table summarizes the recommended, albeit general, storage conditions for this compound solutions based on best practices for organochlorine compounds.

Parameter Recommendation Rationale
Temperature 2-8°C (short-term) -20°C (long-term)Reduces the rate of chemical degradation.
Light Store in amber vials or protect from light.Prevents photodegradation.
pH (for aqueous dilutions) Neutral pH (6-8)Organochlorine compounds can be susceptible to hydrolysis at acidic or alkaline pH.
Container Tightly sealed glass vials (amber recommended).Prevents solvent evaporation and contamination.
Atmosphere Consider purging with inert gas (e.g., argon).Minimizes oxidative degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Spatula

  • Weighing paper

  • Volumetric flask (appropriate size)

  • Pipettes

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution. The molecular weight of this compound is approximately 324.05 g/mol .

  • Using an analytical balance, carefully weigh the calculated amount of this compound onto weighing paper.

  • Transfer the solid this compound to the volumetric flask.

  • Add approximately half of the final desired volume of anhydrous DMSO to the flask.

  • Vortex the flask until the solid is fully dissolved. Gentle warming in a water bath or sonication can be used to aid dissolution if necessary.

  • Once fully dissolved, add anhydrous DMSO to the final volume mark on the volumetric flask.

  • Invert the flask several times to ensure the solution is homogeneous.

  • Aliquot the stock solution into smaller, single-use amber vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Basic Stability Study of a this compound Solution

Objective: To determine the stability of a prepared this compound solution under specific storage conditions.

Materials:

  • Prepared this compound stock solution

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

  • Storage locations (e.g., benchtop, 4°C refrigerator, -20°C freezer)

  • Amber vials

Procedure:

  • Prepare a fresh batch of this compound solution at the desired concentration.

  • Immediately analyze an aliquot of the fresh solution (Time 0) to establish the initial concentration.

  • Aliquot the remaining solution into multiple amber vials for each storage condition to be tested.

  • Store the vials at the different conditions (e.g., room temperature, 4°C, -20°C).

  • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature.

  • Analyze the concentration of this compound in the sample using a validated analytical method.

  • Compare the measured concentration at each time point to the initial concentration (Time 0) to determine the percentage of degradation.

  • Plot the percentage of this compound remaining versus time for each storage condition to establish a stability profile.

Visualizations

Stability_Testing_Workflow prep Prepare Fresh This compound Solution t0 Time 0 Analysis (Initial Concentration) prep->t0 aliquot Aliquot Solution for Storage prep->aliquot compare Compare to Time 0 t0->compare storage Store at Different Conditions (e.g., RT, 4°C, -20°C) aliquot->storage tp Analyze at Time Points (e.g., 24h, 1 week) storage->tp tp->compare profile Generate Stability Profile compare->profile

Caption: A generalized workflow for conducting a stability study of a this compound solution.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis This compound This compound Solution (Test Compound) mix Mix this compound/Control with DPPH Reagent This compound->mix control Positive Control (e.g., Ascorbic Acid) control->mix reagent DPPH Radical Reagent reagent->mix incubate Incubate in Dark at Room Temperature mix->incubate measure Measure Absorbance (e.g., at 517 nm) incubate->measure calculate Calculate Radical Scavenging Activity (%) measure->calculate

References

Synthesis of 2,4,4',5-Tetrachlorodiphenyl sulfide: common problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,4',5-Tetrachlorodiphenyl sulfide (B99878).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce 2,4,4',5-Tetrachlorodiphenyl sulfide?

A1: The synthesis of 2,4,4',5-Tetrachlorodiphenyl sulfide, and other polychlorinated diphenyl sulfides, is typically approached through two main synthetic strategies: the Ullmann condensation and Friedel-Crafts type reactions. A third, less direct route, involves the Newman-Kwart rearrangement to generate a required thiophenol precursor.

Q2: I am getting a complex mixture of products. Is this normal?

A2: Yes, it is common to obtain a mixture of isomers during the synthesis of polychlorinated diphenyl sulfides.[1] The substitution pattern on the resulting diphenyl sulfide is highly dependent on the starting materials and reaction conditions. For instance, a Friedel-Crafts reaction with 1,2,4-trichlorobenzene (B33124) can potentially lead to several isomeric products.

Q3: My Ullmann condensation reaction is not proceeding or giving very low yields. What could be the issue?

A3: The Ullmann condensation for the formation of diaryl sulfides often requires harsh reaction conditions, such as high temperatures (frequently above 200°C), and the use of activated copper powder.[2][3] If your reaction is not proceeding, consider the following:

  • Copper Activation: Ensure your copper catalyst is activated. This can be achieved by reducing copper sulfate (B86663) with zinc metal.[2]

  • Reaction Temperature: The temperature might be too low. Traditional Ullmann reactions often require temperatures exceeding 200°C.[4]

  • Solvent: High-boiling polar solvents like DMF or nitrobenzene (B124822) are typically used.[2]

  • Reactant Purity: Ensure your starting materials, particularly the aryl halide and thiophenol, are of high purity.

Q4: What are the typical side products in these syntheses?

A4: Besides isomeric products, common side products can include:

  • Ullmann Condensation: Symmetrical biaryl compounds from the self-coupling of the aryl halide.[4]

  • Friedel-Crafts Reaction: Over-chlorination or under-chlorination of the diphenyl sulfide product, as well as the formation of thianthrene-type structures.[5]

Q5: What are the best methods for purifying 2,4,4',5-Tetrachlorodiphenyl sulfide from its isomers?

A5: The separation of closely related isomers of polychlorinated diphenyl sulfides can be challenging. The most effective reported method is reversed-phase high-performance liquid chromatography (HPLC).[1] Fractional crystallization can also be explored, though it may be less effective for complex mixtures of isomers.

Troubleshooting Guides

Ullmann Condensation Route

This route typically involves the reaction of a chlorinated aryl halide with a chlorinated thiophenol in the presence of a copper catalyst.

Potential Cause Solution
Inactive Copper CatalystActivate the copper powder prior to use by reduction of copper(II) sulfate with zinc dust.[2]
Insufficient TemperatureGradually increase the reaction temperature. Ullmann reactions often require temperatures in the range of 150-250°C.[4]
Inappropriate SolventUse a high-boiling point polar aprotic solvent such as DMF, NMP, or nitrobenzene.[2]
Impure ReactantsPurify the starting aryl halide and thiophenol before use.
Reaction TimeExtend the reaction time. Monitor the reaction progress using TLC or GC-MS.
Potential Cause Solution
Side ReactionsOptimize the stoichiometry of the reactants. Using a slight excess of the thiophenol can sometimes suppress the self-coupling of the aryl halide.
Isomeric Starting MaterialsEnsure the isomeric purity of your starting materials.
Isomerization under Harsh ConditionsIf possible, explore milder, ligand-assisted Ullmann conditions which may operate at lower temperatures.
Friedel-Crafts Reaction Route

This approach may involve the reaction of a polychlorinated benzene (B151609) derivative with a sulfur source in the presence of a Lewis acid catalyst.

Potential Cause Solution
Catalyst InactivityUse a freshly opened or sublimed Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).
Uncontrolled Reaction TemperatureMaintain a low reaction temperature during the addition of reagents to control the reaction rate and minimize side reactions.
Incorrect StoichiometryCarefully control the molar ratios of the reactants and catalyst.
Isomer FormationThis is inherent to many Friedel-Crafts reactions. The primary solution is downstream purification by HPLC.[1]

Experimental Protocols

General Protocol for Ullmann-Type Synthesis of Diaryl Sulfides

This protocol is a generalized procedure and requires optimization for the specific synthesis of 2,4,4',5-Tetrachlorodiphenyl sulfide.

Materials:

  • Appropriately chlorinated aryl halide (e.g., 1-bromo-2,4,5-trichlorobenzene)

  • Appropriately chlorinated thiophenol (e.g., 4-chlorothiophenol)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • High-boiling aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • To a dry reaction flask, add the aryl halide (1.0 eq), thiophenol (1.2 eq), CuI (10 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-160°C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or HPLC.

General Protocol for Friedel-Crafts Synthesis of Diaryl Sulfides

This is a general procedure and requires significant optimization and safety precautions.

Materials:

  • Chlorinated aromatic substrate (e.g., 1,2,4-trichlorobenzene)

  • Sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂)

  • Lewis acid catalyst (e.g., anhydrous Aluminum chloride - AlCl₃)

  • Anhydrous solvent (e.g., carbon disulfide or excess substrate)

Procedure:

  • In a flask equipped with a stirrer and a gas outlet to a trap, dissolve the chlorinated aromatic substrate in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Carefully add the Lewis acid catalyst portion-wise.

  • Slowly add the sulfur chloride dropwise, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature, then gently warm if necessary, monitoring for the evolution of HCl gas.

  • Carefully quench the reaction by pouring it onto ice.

  • Separate the organic layer, wash with water, a mild base (e.g., sodium bicarbonate solution), and brine.

  • Dry the organic layer and remove the solvent.

  • The crude product will likely be a mixture of isomers and byproducts requiring purification by HPLC.[1]

Data Presentation

Table 1: Comparison of General Synthetic Routes for Diaryl Sulfides

FeatureUllmann CondensationFriedel-Crafts Reaction
Catalyst Copper (often stoichiometric or high loading in classic methods)Lewis Acid (e.g., AlCl₃, FeCl₃)
Typical Temperature High (150-250°C)Low to moderate (0-80°C)
Common Solvents DMF, NMP, NitrobenzeneCS₂, Chlorinated solvents, or excess aromatic substrate
Key Challenges Harsh conditions, catalyst activation, potential for self-couplingIsomer control, catalyst handling (moisture sensitive), corrosive byproducts (HCl)
Purification Column chromatography, crystallizationHPLC for isomer separation, distillation

Visualizations

experimental_workflow cluster_ullmann Ullmann Condensation cluster_friedel_crafts Friedel-Crafts Reaction ullmann_reactants Aryl Halide + Thiophenol + Cu Catalyst + Base ullmann_reaction Heating in High-Boiling Solvent (e.g., DMF) ullmann_reactants->ullmann_reaction ullmann_workup Aqueous Workup & Extraction ullmann_reaction->ullmann_workup ullmann_purification Purification (Chromatography/HPLC) ullmann_workup->ullmann_purification ullmann_product 2,4,4',5-Tetrachloro- diphenyl sulfide ullmann_purification->ullmann_product fc_reactants Chlorinated Benzene + Sulfur Chloride + Lewis Acid fc_reaction Reaction in Anhydrous Solvent fc_reactants->fc_reaction fc_quench Quenching (Ice-water) fc_reaction->fc_quench fc_workup Aqueous Workup & Extraction fc_quench->fc_workup fc_purification Purification (HPLC for Isomers) fc_workup->fc_purification fc_product Isomeric Mixture of Tetrachlorodiphenyl sulfides fc_purification->fc_product

Caption: General experimental workflows for the synthesis of 2,4,4',5-Tetrachlorodiphenyl sulfide.

troubleshooting_logic cluster_yield_solutions Solutions for Low Yield cluster_mixture_solutions Solutions for Complex Mixtures start Synthesis Issue low_yield Low/No Yield start->low_yield complex_mixture Complex Mixture/ Isomers start->complex_mixture check_temp Increase Temperature low_yield->check_temp Ullmann? check_catalyst Check Catalyst Activity low_yield->check_catalyst check_reagents Verify Reagent Purity low_yield->check_reagents check_time Extend Reaction Time low_yield->check_time optimize_stoich Optimize Stoichiometry complex_mixture->optimize_stoich control_temp Control Temperature (especially in Friedel-Crafts) complex_mixture->control_temp purify_hplc Purify by HPLC complex_mixture->purify_hplc

Caption: Logical troubleshooting workflow for common synthesis problems.

References

How to handle and dispose of Tetrasul safely in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Tetrasul in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound, also known as 2,4,4',5-TETRACHLORDIPHENYLSULFIDE, is a pesticide that was historically used as an acaricide.[1][2] It is harmful if it comes into contact with the skin and is also harmful to aquatic life with long-lasting effects.[2][3] It is important to note that the use of this compound has been banned in Europe since 2003.[1]

Q2: What are the immediate first aid measures in case of exposure to this compound?

In case of accidental exposure to this compound, the following first aid measures should be taken immediately:

  • Skin Contact: Wash the affected area with plenty of soap and water.[3] If you feel unwell, seek medical advice.[3] Contaminated clothing should be removed and washed before reuse.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes.[3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3] If irritation develops and persists, get medical attention.[3]

  • Inhalation: Move the individual to fresh air. If symptoms develop or persist, call a physician.[3]

  • Ingestion: Rinse the mouth and seek medical advice if you feel unwell.[3]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is essential to wear appropriate personal protective equipment to minimize exposure. This includes:

  • Protective gloves[3]

  • Protective clothing[3]

  • Eye protection (safety glasses or goggles)[4]

  • Face protection (face shield) where there is a risk of splashing[5]

Work should be conducted in a well-ventilated area, and for procedures with a potential for generating dust or aerosols, a fume hood should be used.[4][6]

Q4: How should I store this compound in the laboratory?

Store this compound in its original, tightly closed container in a dry and well-ventilated place.[3][7] It should be stored away from incompatible materials, such as strong oxidizing agents.[3]

Q5: What is the proper procedure for disposing of this compound waste?

This compound waste is considered hazardous and must be disposed of in accordance with local, regional, national, and international regulations.[3] Do not allow the product to enter drains.[4][8] All waste materials, including contaminated absorbents from spills, should be collected in suitable, closed, and labeled containers for disposal by an approved waste disposal plant.[4][9]

Troubleshooting Guides

Scenario 1: I have accidentally spilled a small amount of solid this compound on the lab bench.

  • Isolate the area: Prevent others from entering the spill area.

  • Wear appropriate PPE: Ensure you are wearing gloves, a lab coat, and eye protection.

  • Contain the spill: Cover the spill with a plastic sheet or tarp to prevent it from becoming airborne.[10]

  • Clean up the spill:

    • For a solid spill, you can lightly mist with water to prevent dust from forming, then sweep up the material.[11]

    • Place the swept-up material and any contaminated cleaning materials into a labeled, sealed container for hazardous waste disposal.[4][12]

  • Decontaminate the area:

    • Wipe the spill area with a suitable decontamination solution. A mixture of bleach and hydrated lime can be effective for pesticide decontamination.[12]

    • Use an absorbent material to soak up the decontamination solution, and place this in the hazardous waste container.[12]

    • Repeat the decontamination process to ensure the area is thoroughly cleaned.[12]

  • Dispose of waste: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.[13]

Scenario 2: I am unsure if my container of this compound is still stable.

This compound is stable under normal conditions of use, storage, and transport.[3] However, you should avoid contact with incompatible materials like strong oxidizing agents.[3] If you observe any changes in the physical appearance of the substance or have reason to believe it has been contaminated, it is best to consult with your institution's Environmental Health and Safety (EHS) office for guidance on how to proceed.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC12H6Cl4S[2]
Molecular Weight324.04 g/mol [14]
Physical StateSolid[3]
ColorWhite[3]
Melting Point85 - 89 °C (185 - 192.2 °F)[3]
Water Solubility0.03 mg/L[1]

Hazard Identification

Hazard StatementGHS ClassificationSource
Harmful in contact with skinAcute Toxicity, Dermal (Category 4)[2]
Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 3)[2]
Causes skin irritationSkin irritation (Category 2)[4]
Causes serious eye irritationEye irritation (Category 2A)[4]
May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3), Respiratory system[4]

Experimental Protocols

General Protocol for Handling a Powdered Chemical Substance (e.g., this compound)

This protocol provides a general guideline for handling powdered chemical substances like this compound. Always refer to the specific Safety Data Sheet (SDS) and your institution's standard operating procedures (SOPs) before beginning any work.

  • Pre-Experiment Preparation:

    • Read and understand the SDS for this compound.[15]

    • Ensure all necessary PPE is available and in good condition.[15]

    • Prepare your work area in a designated fume hood.[6][16]

    • Have a designated and properly labeled waste container ready for this compound waste.[9]

    • Ensure a spill kit is readily accessible.[15]

  • Handling Procedure:

    • Wear appropriate PPE, including gloves, a lab coat, and eye protection.[3]

    • Carefully open the this compound container inside the fume hood to avoid inhaling any dust.[16]

    • Use a spatula or other appropriate tool to weigh and transfer the desired amount of this compound. Avoid creating dust.[4]

    • If making a solution, slowly add the solid to the solvent while stirring.

    • Keep the container of this compound closed when not in use.[7]

  • Post-Experiment Clean-up:

    • Decontaminate all equipment that came into contact with this compound.

    • Wipe down the work surface in the fume hood.

    • Dispose of all waste, including contaminated PPE, in the designated hazardous waste container.[13]

    • Wash your hands thoroughly with soap and water after removing your gloves.[3]

Mandatory Visualization

Tetrasul_Spill_Response spill This compound Spill Occurs isolate Isolate the Spill Area spill->isolate ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) isolate->ppe assess Assess Spill Size ppe->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major contain Contain the Spill (e.g., with absorbent pads) small_spill->contain contact_ehs Contact Environmental Health & Safety (EHS) large_spill->contact_ehs cleanup_solid Clean up Solid Material (Avoid generating dust) contain->cleanup_solid decontaminate Decontaminate the Area cleanup_solid->decontaminate package_waste Package all Contaminated Waste in a Sealed and Labeled Container decontaminate->package_waste disposal Dispose of as Hazardous Waste package_waste->disposal

Caption: Decision workflow for responding to a this compound spill in the laboratory.

Tetrasul_Waste_Disposal_Pathway start Generation of this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing this compound) waste_type->liquid_waste Liquid containerize_solid Place in a Labeled, Sealed, Chemical-Resistant Container for Solids solid_waste->containerize_solid containerize_liquid Place in a Labeled, Sealed, Leak-Proof Container for Liquids liquid_waste->containerize_liquid segregate Segregate from Incompatible Wastes (e.g., strong oxidizers) containerize_solid->segregate containerize_liquid->segregate storage Store in a Designated Hazardous Waste Accumulation Area segregate->storage pickup Arrange for Pickup by Certified Hazardous Waste Personnel storage->pickup end Final Disposal at a Licensed Facility pickup->end

References

Technical Support Center: Enhancing the Bioavailability of Tetrasul

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Tetrasul" is primarily identified as an acaricide (pesticide).[1][2][3] This guide is intended for research and development professionals and treats "this compound" as a hypothetical, poorly soluble investigational drug for the purpose of illustrating strategies to enhance oral bioavailability. The information provided is based on general principles of pharmaceutical science.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of our compound, this compound, after oral administration in rats. What are the likely causes?

A1: Low and variable oral bioavailability is a common challenge, particularly for compounds like this compound which has very low water solubility (0.03 mg/L).[3] The primary causes can be categorized as follows:

  • Poor Aqueous Solubility: The compound must dissolve in gastrointestinal (GI) fluids before it can be absorbed. Insufficient solubility is a primary rate-limiting step for absorption.[4][5]

  • Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.[5] This is a common issue for many orally administered drugs.

  • Efflux Transporters: The compound might be actively pumped back into the GI lumen by transporters like P-glycoprotein (P-gp), reducing net absorption.

Q2: What initial formulation strategies should we consider for a Biopharmaceutics Classification System (BCS) Class II compound like this compound?

A2: For BCS Class II drugs (low solubility, high permeability), the main goal is to enhance the dissolution rate.[4][6] Several effective strategies include:

  • Particle Size Reduction: Decreasing the particle size to the micron (micronization) or nanometer (nanonization) range increases the surface area, which can significantly improve the dissolution rate.[7][8]

  • Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous form by dispersing it in a polymeric carrier can increase its solubility and dissolution.[4][9][10]

  • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the drug in a dissolved state in the GI tract, bypassing the dissolution step.[11][12]

  • Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble drug molecule, enhancing its solubility.[6][7]

Q3: Which animal model is most appropriate for initial in-vivo bioavailability studies?

A3: The choice of animal model is critical.

  • Rats are commonly used for initial pharmacokinetic screening due to their cost-effectiveness and well-characterized physiology. They often have similar drug absorption, distribution, metabolism, and excretion profiles to humans.[13][14]

  • Beagle dogs are another frequently used model because their GI anatomy and physiology share many similarities with humans.[13][14] The selection should be based on the specific metabolic pathways of this compound and how they compare between the animal model and humans.

Q4: How do we establish an In Vitro-In Vivo Correlation (IVIVC) for our this compound formulations?

A4: An IVIVC is a predictive mathematical model that relates an in-vitro property (like dissolution) to an in-vivo response (like plasma concentration).[15][16] For a BCS Class II drug, where dissolution is the rate-limiting step, developing a Level A IVIVC is often feasible.[17] The process involves:

  • Developing multiple formulations with different release rates (e.g., fast, medium, slow).

  • Conducting in-vitro dissolution studies on these formulations.

  • Performing in-vivo pharmacokinetic studies in a relevant animal model.

  • Using deconvolution methods to calculate the in-vivo absorption profiles.

  • Creating a mathematical model to correlate the in-vitro dissolution data with the in-vivo absorption data.[17][18]

Troubleshooting Guides

Issue 1: Low Cmax and AUC Despite Formulation Efforts
Potential Cause Troubleshooting Step Recommended Action / Next Experiment
Insufficient Dissolution In-Vivo Formulation does not perform as expected in the complex GI environment.Protocol: Test dissolution in biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the intestine.
High First-Pass Metabolism The drug is being rapidly cleared by the liver before reaching systemic circulation.Protocol: Conduct an intravenous (IV) dosing study in the same animal model. Compare the Area Under the Curve (AUC) from IV and oral (PO) routes to calculate absolute bioavailability. A low absolute bioavailability with good absorption suggests high first-pass metabolism.
Efflux Transporter Activity P-glycoprotein (P-gp) or other transporters are pumping the drug out of intestinal cells.Protocol: Perform a Caco-2 cell permeability assay. This in-vitro model can determine if the compound is a substrate for efflux transporters.[19]
Chemical/Enzymatic Instability The drug is degrading in the acidic stomach or due to enzymes in the intestine.Protocol: Assess the stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
Issue 2: High Variability in Animal PK Data
Potential Cause Troubleshooting Step Recommended Action / Next Experiment
Inconsistent Gastric Emptying Food in the stomach can significantly and variably affect drug absorption.Protocol: Ensure strict adherence to fasting protocols for all animals before dosing. Compare results from fed vs. fasted state studies to understand food effects.
Formulation Instability The formulation (e.g., nanosuspension) may be agglomerating or precipitating upon administration.Protocol: Characterize the formulation's physical stability after dilution in simulated GI fluids. Assess particle size and drug precipitation over time.
Poor Dosing Technique Inaccurate oral gavage can lead to variable dosing.Action: Ensure all technical staff are properly trained on oral gavage techniques for the specific animal model. Use colored dyes in practice runs to confirm correct delivery to the stomach.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Rats

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension 1045 ± 124.0210 ± 55100 (Reference)
Micronized Suspension 1098 ± 252.5530 ± 98252
Solid Dispersion 10250 ± 601.51450 ± 210690
SEDDS 10410 ± 851.02200 ± 3501048

Data are presented as mean ± standard deviation (n=6). This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
  • Objective: To reduce the particle size of this compound to the nanometer range to enhance dissolution velocity.

  • Materials:

    • This compound (active pharmaceutical ingredient)

    • Stabilizer solution (e.g., 1% w/v Hydroxypropyl Methylcellulose - HPMC)

    • Milling media (e.g., Yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

    • Purified water

    • Planetary ball mill or similar high-energy mill.

  • Procedure:

    • Prepare the stabilizer solution by dissolving HPMC in purified water.

    • Create a pre-suspension by dispersing 5% (w/v) this compound into the stabilizer solution.

    • Add the pre-suspension and milling media to the milling chamber in a 1:1 volume ratio.

    • Mill the suspension at 600 RPM for 4 hours. Monitor temperature to ensure it does not exceed 40°C.

    • After milling, separate the nanosuspension from the milling media by pouring it through a sieve.

    • Characterize the resulting nanosuspension for particle size distribution (using Dynamic Light Scattering), drug content (using HPLC), and morphology (using SEM).

Protocol 2: In-Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
  • Objective: To determine the intestinal permeability of different this compound formulations.

  • Model: Anesthetized Sprague-Dawley rat.

  • Procedure:

    • Anesthetize a fasted rat following approved institutional animal care protocols.

    • Through a midline abdominal incision, carefully expose the small intestine.

    • Isolate a 10 cm segment of the jejunum.

    • Cannulate the proximal and distal ends of the segment with flexible tubing.

    • Gently flush the segment with warm (37°C) saline to remove contents.

    • Perfuse the test solution (this compound formulation in buffer) through the segment at a constant flow rate (e.g., 0.2 mL/min).

    • Collect the perfusate from the outlet cannula at specified time intervals (e.g., every 15 minutes for 2 hours).

    • At the end of the experiment, measure the exact length of the perfused segment.

    • Analyze the concentration of this compound in the collected perfusate samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the effective permeability (Peff) based on the disappearance of the drug from the perfusate.

Visualizations

Workflow_Bioavailability_Assessment cluster_0 In-Vitro Characterization cluster_1 In-Vivo Assessment cluster_2 Correlation & Optimization Solubility Solubility (Aq. & Biorelevant Media) Formulation Formulation Development (e.g., Solid Dispersion, SEDDS) Solubility->Formulation Permeability Permeability (e.g., Caco-2 Assay) Permeability->Formulation Dissolution Dissolution Testing Formulation->Dissolution PK_Study Pharmacokinetic Study (Rat Model, PO & IV) Dissolution->PK_Study Select Formulations IVIVC Develop IVIVC Model Dissolution->IVIVC Data_Analysis Calculate PK Parameters (Cmax, Tmax, AUC) PK_Study->Data_Analysis Absolute_Bioavailability Determine Absolute Bioavailability (F%) Data_Analysis->Absolute_Bioavailability Data_Analysis->IVIVC Optimization Lead Formulation Optimization Absolute_Bioavailability->Optimization

Caption: Experimental workflow for bioavailability assessment.

Troubleshooting_Low_Bioavailability Start Low Oral Bioavailability Observed Check_Solubility Is In-Vitro Dissolution Rate-Limiting? Start->Check_Solubility Check_Permeability Is Permeability Low? Check_Solubility->Check_Permeability No Solubility_Strategies Enhance Solubility: - Particle Size Reduction - Solid Dispersions - Lipid Formulations Check_Solubility->Solubility_Strategies Yes Check_Metabolism Is Absolute Bioavailability (F%) Low After IV Dosing? Check_Permeability->Check_Metabolism No Permeability_Strategies Improve Permeability: - Permeation Enhancers - Prodrug Approach Check_Permeability->Permeability_Strategies Yes Metabolism_Strategies Address Metabolism: - Prodrug to block metabolic site - Co-administer inhibitor (research) - Re-evaluate candidate Check_Metabolism->Metabolism_Strategies Yes Conclusion Likely due to combination of factors or efflux Check_Metabolism->Conclusion No

Caption: Troubleshooting flowchart for low bioavailability.

Signaling_Pathway_Example This compound This compound (Hypothetical Drug) Receptor Target Receptor (e.g., GPCR) This compound->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein AC Adenylyl Cyclase (Inhibited) G_Protein->AC cAMP ↓ cAMP Levels AC->cAMP PKA PKA Inactivation cAMP->PKA CREB CREB Phosphorylation (Blocked) PKA->CREB Gene_Expression Target Gene Expression (Altered) CREB->Gene_Expression

Caption: Hypothetical signaling pathway for this compound.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for the Detection of Tetrasul

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary analytical methodologies for the detection and quantification of Tetrasul, a pesticide of significant interest in food safety and environmental monitoring. The information presented herein is curated from various scientific sources to offer an objective overview of method performance, supported by experimental data and protocols.

Methodology Comparison: GC-MS vs. LC-MS/MS

The two most prominent and validated techniques for the analysis of pesticide residues like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both offer high sensitivity and selectivity, the choice of method often depends on the specific matrix, regulatory requirements, and laboratory capabilities.

Data Presentation: Performance Characteristics

The following table summarizes the typical quantitative performance data for GC-MS and LC-MS/MS in the context of pesticide residue analysis. These values are representative of what can be expected when developing and validating a method for this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.001 - 0.005 µg/kg[1]0.001 - 0.01 µg/kg[2]
Limit of Quantification (LOQ) 0.002 - 0.017 µg/kg[1]0.01 - 0.05 µg/kg
Accuracy (Recovery) 70 - 120%[3][4]70 - 120%[5][6]
Precision (RSD) < 20%[4]< 20%[5]
Linearity (R²) ≥ 0.99≥ 0.99
Matrix Effects Can be significant, often requiring matrix-matched standards[7]Can be significant, often requiring matrix-matched standards or isotopic internal standards[8]

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility and validation of any analytical method. Below is a representative protocol for the analysis of this compound in a food matrix using GC-MS, based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.

Protocol: this compound Analysis in Food Matrix by GC-MS

1. Sample Preparation (QuEChERS Method)

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • Take the supernatant and transfer it to an autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 min.

    • Ramp 1: 25 °C/min to 150 °C, hold for 0 min.

    • Ramp 2: 3 °C/min to 200 °C, hold for 0 min.

    • Ramp 3: 8 °C/min to 280 °C, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

3. Method Validation Parameters

The method should be validated according to international guidelines (e.g., SANTE/12682/2019) by assessing the following parameters: specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).[3][8]

Mandatory Visualization

Experimental Workflow for this compound Analysis

Tetrasul_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Homogenization 1. Homogenization (10-15g sample) Extraction 2. Extraction (Acetonitrile + Salts) Homogenization->Extraction Add solvent & salts Centrifugation1 3. Centrifugation Extraction->Centrifugation1 Shake & spin dSPE_Cleanup 4. Dispersive SPE Cleanup (MgSO4, PSA, C18) Centrifugation1->dSPE_Cleanup Transfer supernatant Centrifugation2 5. Centrifugation dSPE_Cleanup->Centrifugation2 Vortex & spin Final_Extract 6. Final Extract Centrifugation2->Final_Extract Collect supernatant GCMS_Analysis 7. GC-MS Analysis (SIM Mode) Final_Extract->GCMS_Analysis Inject 1 µL Data_Processing 8. Data Processing & Quantification GCMS_Analysis->Data_Processing Acquire data Specificity Specificity Linearity Linearity LOD_LOQ LOD & LOQ Accuracy Accuracy (Recovery) Precision Precision (RSD)

Workflow for the analysis of this compound in a food matrix using QuEChERS and GC-MS.

References

Tetrasul vs. Other Acaricides: A Toxicological Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of the acaricide Tetrasul and several other commonly used acaricides: Amitraz (B1667126), Propargite, Bifenazate (B1666992), Pyridaben, and Spiromesifen (B166731). The information is intended for researchers, scientists, and professionals involved in drug development and pest control research. This document summarizes acute and chronic toxicity data, outlines experimental methodologies for key toxicological studies, and visualizes the mechanisms of action through signaling pathway diagrams.

Comparative Toxicological Data

The following tables summarize the acute and chronic toxicity data for this compound and the selected comparator acaricides. These values are critical for assessing the relative toxicity and establishing safe exposure limits.

Acute Toxicity

Acute toxicity is typically determined by the median lethal dose (LD50), which is the dose required to kill 50% of a test population.

AcaricideOral LD50 (Rat, mg/kg)Dermal LD50 (Rabbit, mg/kg)Dermal LD50 (Rat, mg/kg)
This compound > 3960[1]> 2000[1]-
Amitraz 523 - 800[1]> 200[1]> 1600[1]
Propargite 2800[2]> 4000[2]-
Bifenazate > 5000[3][4][5]-> 5000[3][4][5]
Pyridaben 1100 (male), 570 (female)[6][7]≥ 2000[6]-
Spiromesifen > 2000[8]-> 2000[8]

Lower LD50 values indicate higher acute toxicity.

Chronic Toxicity

Chronic toxicity is assessed through long-term studies to determine the No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no adverse effects are observed.

AcaricideNOAEL (Rat, mg/kg/day)NOAEL (Dog, mg/kg/day)NOAEL (Mouse, mg/kg/day)
This compound Data not availableData not availableData not available
Amitraz 2.3 (2-year study)[9]0.25 (2-year study)[1]-
Propargite 5 (3-month study)[2]4 (1-year study)[2]7.5 (long-term study)[2]
Bifenazate 4 (subchronic)[10]--
Pyridaben -< 0.50 (chronic study)[6]-
Spiromesifen 3.3 (parental, 2-generation study)[8], 3.8 (offspring, 2-generation study)[8]10.8 (1-year study)[11]3.3 (18-month study)[11]

Lower NOAEL values indicate higher chronic toxicity.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized studies following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the methodologies for key experiments.

Acute Oral Toxicity (OECD 423)

This method determines the LD50 after a single oral dose of a substance. The procedure involves a stepwise dosing of a small number of animals (usually rats). The outcome of the initial dose determines the subsequent dose, either higher or lower. This process continues until the dose causing mortality is identified, allowing for the estimation of the LD50 with a reduced number of animals compared to traditional methods.

Acute Dermal Toxicity (OECD 402)

This test assesses the toxicity of a substance applied to the skin. A specific dose of the substance is applied to a shaved area of the skin of the test animal (usually rabbits or rats) for 24 hours.[12] The animals are then observed for signs of toxicity and mortality over a 14-day period to determine the dermal LD50.

90-Day Oral Toxicity Study (OECD 408)

This subchronic study evaluates the adverse effects of repeated oral exposure to a substance over a 90-day period. The test substance is administered daily in the diet or by gavage to several groups of rodents at different dose levels. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, hematological and clinical biochemistry parameters are analyzed, and a comprehensive necropsy and histopathological examination of organs and tissues are performed to determine the NOAEL.

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for evaluating the specificity and potential off-target effects of acaricides. The following diagrams, generated using the DOT language, illustrate the known or proposed signaling pathways affected by these compounds.

This compound: Inhibition of Oxidative Phosphorylation

This compound's mode of action is the inhibition of oxidative phosphorylation, a critical process for ATP production in mitochondria.[1] The precise molecular target within the electron transport chain is not yet fully elucidated.

Tetrasul_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters ETC Electron Transport Chain This compound->ETC Inhibits Oxidative Phosphorylation Mitochondrion->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Cellular_Energy_Depletion Cellular Energy Depletion ETC->Cellular_Energy_Depletion ATP_Production ATP Production ATP_Synthase->ATP_Production Toxicity Toxicity Cellular_Energy_Depletion->Toxicity

This compound's inhibition of mitochondrial energy production.
Amitraz: Octopamine (B1677172) Receptor Agonist

Amitraz acts as an agonist at octopamine receptors in arthropods.[7][13][14] Octopamine is an invertebrate neurohormone analogous to norepinephrine (B1679862) in vertebrates. Activation of these G-protein coupled receptors leads to a cascade of downstream effects, ultimately disrupting normal nerve function.

Amitraz_Pathway Amitraz Amitraz Octopamine_Receptor Octopamine Receptor (GPCR) Amitraz->Octopamine_Receptor Binds and Activates G_Protein G-Protein Octopamine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Neuronal_Hyperexcitation Neuronal Hyperexcitation Downstream_Targets->Neuronal_Hyperexcitation

Amitraz's agonistic action on octopamine receptors.
Propargite: Mitochondrial Complex III Inhibition

Propargite inhibits the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex).[15] This blockage disrupts the electron flow, leading to a decrease in ATP synthesis and the generation of reactive oxygen species (ROS), causing cellular damage.

Propargite_Pathway cluster_ETC Mitochondrial Electron Transport Chain Propargite Propargite Complex_III Complex III Propargite->Complex_III Inhibits Complex_I Complex I Coenzyme_Q Coenzyme Q Complex_I->Coenzyme_Q Complex_II Complex II Complex_II->Coenzyme_Q Coenzyme_Q->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c ROS_Production ROS Production Complex_III->ROS_Production Increased Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP_Production ATP Production ATP_Synthase->ATP_Production

Propargite's inhibition of mitochondrial Complex III.
Bifenazate: GABA-gated Chloride Channel Modulator

Bifenazate acts as a positive allosteric modulator of GABA-gated chloride channels in arthropods.[8][16] It enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and subsequent paralysis.

Bifenazate_Pathway Bifenazate Bifenazate GABA_Receptor GABA-gated Cl- Channel Bifenazate->GABA_Receptor Binds to allosteric site Chloride_Influx Chloride (Cl-) Influx Bifenazate->Chloride_Influx Enhances GABA_Receptor->Chloride_Influx Opens channel GABA GABA GABA->GABA_Receptor Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis

Bifenazate's modulation of GABA-gated chloride channels.
Pyridaben: Mitochondrial Electron Transport Inhibitor (METI)

Pyridaben is a Mitochondrial Electron Transport Inhibitor (METI) that specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. This inhibition blocks ATP production and leads to a rapid depletion of cellular energy.

Pyridaben_Pathway cluster_ETC Mitochondrial Electron Transport Chain Pyridaben Pyridaben Complex_I Complex I Pyridaben->Complex_I Inhibits Coenzyme_Q Coenzyme Q Complex_I->Coenzyme_Q Electron Flow Energy_Depletion Rapid Energy Depletion Complex_I->Energy_Depletion Complex_III Complex III Coenzyme_Q->Complex_III ATP_Production ATP Production Complex_III->ATP_Production ...leads to

Pyridaben's inhibition of mitochondrial Complex I.
Spiromesifen: Acetyl-CoA Carboxylase (ACCase) Inhibition

Spiromesifen inhibits lipid biosynthesis by targeting the enzyme Acetyl-CoA Carboxylase (ACCase).[17][18] This enzyme catalyzes a critical step in the formation of fatty acids, which are essential for membrane structure, energy storage, and the production of signaling molecules.

Spiromesifen_Pathway Spiromesifen Spiromesifen ACCase Acetyl-CoA Carboxylase (ACCase) Spiromesifen->ACCase Inhibits Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Catalyzes conversion Fatty_Acid_Synthase Fatty Acid Synthase Malonyl_CoA->Fatty_Acid_Synthase Fatty_Acids Fatty Acids Fatty_Acid_Synthase->Fatty_Acids Lipid_Biosynthesis Lipid Biosynthesis Fatty_Acids->Lipid_Biosynthesis Developmental_Disruption Developmental Disruption & Toxicity Lipid_Biosynthesis->Developmental_Disruption

Spiromesifen's inhibition of lipid biosynthesis via ACCase.

References

A Comparative Guide to Tetracycline-Class Antibiotics in Rosacea Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An extensive search of scientific literature and clinical trial databases did not yield any peer-reviewed data regarding the efficacy or mechanism of action of a compound referred to as "Tetrasul" for the treatment of rosacea. Therefore, a direct comparison with doxycycline (B596269) cannot be provided. This guide instead offers a comparative analysis of well-researched tetracycline-class antibiotics, primarily focusing on doxycycline and minocycline (B592863), for which significant experimental and clinical data exist.

Rosacea is a chronic inflammatory skin condition characterized by symptoms such as persistent erythema, papules, pustules, and telangiectasia. The pathophysiology is complex, involving dysregulation of the innate immune system, neurovascular reactivity, and microbial factors.[1] Tetracycline-class antibiotics are a cornerstone of oral therapy for rosacea, not for their antimicrobial properties, but for their potent anti-inflammatory effects.[2][3] This guide provides researchers, scientists, and drug development professionals with a comparative overview of their efficacy in established rosacea models, supported by quantitative data and detailed methodologies.

Comparative Efficacy of Oral Tetracyclines for Papulopustular Rosacea

Recent head-to-head clinical trials have provided valuable data on the relative efficacy of different tetracycline (B611298) derivatives and dosing strategies. Sub-antibiotic, or more accurately, anti-inflammatory doses are utilized to minimize the risk of antibiotic resistance while retaining therapeutic effects.[3][4] The data below summarizes key findings from randomized controlled trials in patients with moderate-to-severe papulopustular rosacea.

Efficacy Endpoint (at 16 weeks)DFD-29 (Minocycline 40mg)Doxycycline 40mgPlaceboStudy
IGA Treatment Success Rate 66.0%33.3%11.5%Phase II[5]
Mean Reduction in Inflammatory Lesions -19.2-10.5-7.3Phase II[5]
IGA Treatment Success Rate (MVOR-1 Trial) ~66%~48%~33%Phase III[6]
IGA Treatment Success Rate (MVOR-2 Trial) 60%31%27%Phase III[6]
Median Change in Lesion Count -14-13N/ADOMINO Trial[7]
IGA Success (Investigator Assessment) 60%18%N/ADOMINO Trial[7]

IGA Treatment Success is defined as achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline.[5]

The data indicates that a modified-release 40 mg minocycline formulation (DFD-29) demonstrated significantly greater efficacy in achieving treatment success and reducing inflammatory lesion counts compared to both 40 mg doxycycline and placebo in Phase II and III trials.[5][6][8]

Mechanism of Action: Anti-Inflammatory Signaling Pathways

The therapeutic effect of tetracyclines in rosacea is primarily attributed to the modulation of inflammatory cascades, independent of their antimicrobial action.[1][9] A key pathway in rosacea pathogenesis involves the overexpression of Kallikrein 5 (KLK5) and the subsequent cleavage of cathelicidin (B612621) into its pro-inflammatory form, LL-37.[10] LL-37 triggers a cascade involving cytokine release, immune cell recruitment, and angiogenesis.[11]

Tetracyclines, including doxycycline and minocycline, intervene at several points in this pathway.[2][12] Their primary anti-inflammatory mechanisms include:

  • Inhibition of Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade collagen and other extracellular matrix proteins, contributing to tissue damage and inflammation. Tetracyclines directly inhibit MMP activity.[3]

  • Downregulation of Pro-inflammatory Cytokines: They reduce the expression and release of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.[13]

  • Inhibition of the Cathelicidin Pathway: Doxycycline has been shown to decrease the expression of LL-37, correlating with clinical improvement.[10]

  • Reduction of Reactive Oxygen Species (ROS): They exhibit antioxidant properties by scavenging ROS, which mitigates oxidative stress and cellular damage.[9]

Tetracycline_MoA_Rosacea Anti-inflammatory Mechanism of Tetracyclines in Rosacea cluster_triggers Pathogenic Triggers cluster_pathway Inflammatory Cascade cluster_intervention Therapeutic Intervention Trigger UV, Microbes, Stress KLK5 Kallikrein 5 (KLK5) Serine Protease Trigger->KLK5 LL37 LL-37 Peptide KLK5->LL37 Cleavage Cathelicidin Cathelicidin Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) LL37->Cytokines ROS Reactive Oxygen Species (ROS) LL37->ROS MMPs Matrix Metalloproteinases (MMPs) Cytokines->MMPs Inflammation Clinical Inflammation (Erythema, Papules, Pustules) Cytokines->Inflammation MMPs->Inflammation ROS->Inflammation Tetracyclines Doxycycline Minocycline Tetracyclines->LL37 Inhibits Expression Tetracyclines->Cytokines Inhibits Tetracyclines->MMPs Inhibits Tetracyclines->ROS Scavenges

Caption: Anti-inflammatory mechanism of tetracyclines in rosacea.

Experimental Protocols: Preclinical Rosacea Models

The LL-37-induced mouse model is a standard and widely used preclinical model to study the inflammatory mechanisms of rosacea and to evaluate the efficacy of potential therapeutics.[14][15]

Objective: To assess the anti-inflammatory efficacy of a test article (e.g., Doxycycline) compared to a vehicle control in a mouse model of rosacea-like skin inflammation.

Methodology:

  • Animal Model: BALB/c mice (typically 6-8 weeks old) are used.

  • Induction of Rosacea-like Phenotype: The antimicrobial peptide LL-37 is injected intradermally into the dorsal skin of the mice. A typical protocol involves injecting a specific concentration (e.g., 320 μM) in a small volume (e.g., 40 μL) every 12 hours for two or more consecutive days to induce an inflammatory response.[14][15]

  • Grouping and Treatment: Mice are randomly assigned to different groups:

    • Sham (Saline injection, no treatment)

    • Vehicle Control (LL-37 injection + vehicle treatment)

    • Test Article (LL-37 injection + Doxycycline treatment, administered orally or topically)

  • Efficacy Assessment: Endpoints are measured 24 hours after the final LL-37 injection.

    • Macroscopic Evaluation: The severity of erythema and skin thickness (edema) at the injection site is scored. Digital photographs are taken for documentation.

    • Histological Analysis: Skin biopsies are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness and dermal inflammatory cell infiltration. Toluidine blue staining can be used to quantify mast cells.[11]

    • Biochemical Analysis: Skin tissue homogenates are used to measure the levels of pro-inflammatory markers (e.g., TNF-α, IL-6, MMP-9) using methods like ELISA or Western Blot.[13]

    • Gene Expression Analysis: RNA is extracted from skin samples to quantify the mRNA expression of key inflammatory genes (e.g., Tnf, Il6, Klk5) via quantitative real-time PCR (qRT-PCR).

Experimental_Workflow Workflow for Preclinical Efficacy Testing in a Rosacea Model cluster_endpoints Assessments start Start: Acclimatize BALB/c Mice induction Induce Rosacea-like Inflammation (Intradermal LL-37 Injections) start->induction grouping Randomize into Groups (Vehicle, Doxycycline, etc.) induction->grouping treatment Administer Treatment (Oral or Topical) grouping->treatment assessment Endpoint Assessment (24h post-final induction) treatment->assessment macro Macroscopic Scoring (Erythema, Edema) assessment->macro histo Histology (H&E) (Cell Infiltration) assessment->histo biochem Biochemical Analysis (ELISA, Western Blot) assessment->biochem gene Gene Expression (qRT-PCR) assessment->gene analysis Data Analysis & Statistical Comparison macro->analysis histo->analysis biochem->analysis gene->analysis

Caption: Preclinical workflow for evaluating drug efficacy in rosacea.

Conclusion

While no comparative data for "this compound" in rosacea is available in scientific literature, extensive research on tetracycline-class antibiotics provides a strong evidence base for their use. Doxycycline is a well-established therapy, particularly in sub-antimicrobial doses that leverage its anti-inflammatory properties.[16] However, recent head-to-head clinical trials suggest that a 40 mg modified-release minocycline formulation may offer superior efficacy in reducing inflammatory lesions and achieving clinical clearance in patients with papulopustular rosacea compared to 40 mg doxycycline, with a comparable safety profile.[5][6][7] The choice between these agents may depend on factors including clinical presentation, patient tolerance, and treatment goals. The experimental models and pathways described herein provide a robust framework for the continued development and evaluation of novel therapeutics for rosacea.

References

A Comparative In Vitro Analysis of Tetrasul and Azelaic Acid for Erythema Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy of compounds in mitigating erythema is crucial. This guide provides an objective in vitro comparison of Tetrasul and azelaic acid, focusing on their mechanisms of action in reducing inflammation-induced redness. While extensive data is available for azelaic acid, in vitro studies detailing the specific anti-erythema mechanisms of this compound are not publicly available at this time.

This comparison synthesizes available data to highlight the known pathways and cellular effects of azelaic acid and points to the current knowledge gap regarding this compound's in vitro performance in erythema reduction.

Summary of In Vitro Performance

Due to the absence of specific in vitro studies on this compound's effect on erythema, a direct quantitative comparison with azelaic acid is not possible. The following table summarizes the known in vitro anti-inflammatory properties of azelaic acid, which are linked to its erythema-reducing capabilities.

ParameterAzelaic AcidThis compound
Mechanism of Action Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), reduction of reactive oxygen species (ROS), modulation of NF-κB and PPARγ signaling pathways.[1][2]Data not available
Target Cells Keratinocytes, neutrophils.[1]Data not available
Key Molecular Targets Pro-inflammatory cytokines, ROS, NF-κB, PPARγ.[1][2]Data not available

Detailed In Vitro Mechanisms of Action

Azelaic Acid

Azelaic acid has been extensively studied for its anti-inflammatory properties, which are central to its ability to reduce erythema. In vitro studies have elucidated several key mechanisms:

  • Reduction of Pro-inflammatory Cytokines: Azelaic acid has been shown to decrease the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in cultured human keratinocytes stimulated with inflammatory agents.[1] This reduction in inflammatory mediators leads to a decrease in the vasodilation and immune cell infiltration that contribute to erythema.

  • Antioxidant Activity: Azelaic acid effectively scavenges reactive oxygen species (ROS) and reduces their production by neutrophils.[1][2] By mitigating oxidative stress, azelaic acid protects cells from damage and reduces the inflammatory cascade that can lead to redness.

  • Modulation of Signaling Pathways: Azelaic acid influences key intracellular signaling pathways involved in inflammation. It can inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.[2] Additionally, azelaic acid is known to activate peroxisome proliferator-activated receptor-gamma (PPARγ), which has anti-inflammatory effects.[2]

This compound

This compound, chemically defined as 1,2,4-trichloro-5-[(4-chlorophenyl)thio]-benzene, is identified as an organochlorine acaricide. While it has been noted in research related to erythematous rosacea, specific in vitro studies detailing its mechanism of action for reducing erythema or inflammation are not available in the public domain. The cellular and molecular pathways through which this compound might exert an anti-erythema effect remain to be elucidated.

Experimental Protocols

The following outlines a general experimental protocol for assessing the in vitro anti-erythema effects of a test compound, based on common methodologies used in dermal research.

Objective: To evaluate the potential of a test compound to reduce inflammation in a human keratinocyte cell culture model.

Cell Culture:

  • Human epidermal keratinocytes (HEKa) are cultured in appropriate media supplemented with growth factors.

  • Cells are maintained in a humidified incubator at 37°C and 5% CO2.

Induction of Inflammation:

  • Keratinocytes are seeded in multi-well plates and allowed to adhere.

  • Inflammation is induced by treating the cells with an inflammatory stimulus such as lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ).

Treatment:

  • Cells are pre-treated with various concentrations of the test compound (e.g., azelaic acid) for a specified period before the addition of the inflammatory stimulus.

  • Control groups include untreated cells, cells treated only with the inflammatory stimulus, and cells treated with a vehicle control.

Assessment of Inflammatory Markers:

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Gene Expression Analysis: The mRNA expression levels of inflammatory genes are measured using quantitative real-time polymerase chain reaction (qRT-PCR).

  • Western Blot: The protein levels of key signaling molecules (e.g., phosphorylated NF-κB) are assessed by Western blot analysis.

Visualizing the Pathways

Signaling Pathways

The following diagrams illustrate the known anti-inflammatory signaling pathway of azelaic acid and a conceptual workflow for in vitro erythema assessment.

Azelaic_Acid_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., P. acnes, UV) ROS Reactive Oxygen Species (ROS) Inflammatory_Stimulus->ROS induces NF_kB_Activation NF-κB Activation Inflammatory_Stimulus->NF_kB_Activation activates Cell_Membrane Azelaic_Acid Azelaic Acid Azelaic_Acid->ROS inhibits Azelaic_Acid->NF_kB_Activation inhibits PPARg PPARγ Activation Azelaic_Acid->PPARg activates ROS->NF_kB_Activation activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines leads to production of Erythema Erythema Pro_inflammatory_Cytokines->Erythema contributes to PPARg->NF_kB_Activation inhibits

Caption: Anti-inflammatory signaling pathway of Azelaic Acid.

Experimental_Workflow Start Start: Keratinocyte Culture Induction Induce Inflammation (e.g., LPS, Cytokines) Start->Induction Treatment Treat with Test Compound Induction->Treatment Incubation Incubate Treatment->Incubation Analysis Analyze Inflammatory Markers (ELISA, qRT-PCR, Western Blot) Incubation->Analysis Results Compare Results to Control: Assess Erythema Reduction Potential Analysis->Results

Caption: In Vitro Erythema Assessment Workflow.

Conclusion

Azelaic acid demonstrates a multi-faceted in vitro anti-inflammatory activity, providing a strong basis for its efficacy in reducing erythema. Its ability to modulate key cytokines, reduce oxidative stress, and influence inflammatory signaling pathways is well-documented. In contrast, the in vitro mechanisms by which this compound may reduce erythema are not currently described in publicly available scientific literature. Further research is required to elucidate the cellular and molecular effects of this compound to enable a direct and comprehensive comparison with established agents like azelaic acid. This information is critical for drug development professionals seeking to identify and characterize novel therapeutic candidates for inflammatory skin conditions characterized by erythema.

References

A Comparative Analysis of Metronidazole and Tetracyclines on Inflammatory Markers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutics targeting inflammatory conditions, both metronidazole (B1676534) and tetracycline (B611298) derivatives have carved out significant roles, extending beyond their primary antimicrobial functions. This guide provides a detailed comparative study of their effects on key inflammatory markers, supported by experimental data and methodologies for researchers, scientists, and drug development professionals. While the initial query specified a comparison with "Tetrasul," no specific anti-inflammatory agent with this name could be identified in the scientific literature. It is hypothesized that this may have been a reference to sulfonamide-based drugs or, more likely, tetracyclines, which are frequently used in similar clinical contexts as metronidazole and possess well-documented anti-inflammatory properties. This guide will therefore focus on a comparison between metronidazole and the tetracycline class of antibiotics.

Quantitative Data Summary

The following table summarizes the known effects of metronidazole and tetracyclines on various inflammatory markers based on available in vitro and in vivo studies.

Inflammatory MarkerMetronidazoleTetracyclines (Doxycycline, Minocycline)
Pro-inflammatory Cytokines
Interleukin-1β (IL-1β)Significant reduction observed in various studies.[1][2]Downregulates expression.[3]
Interleukin-6 (IL-6)Significant reduction in some studies, though not always statistically significant.[1]Downregulates expression.[3]
Interleukin-8 (IL-8)Shown to lower levels, particularly in conditions like bacterial vaginosis.[1]Downregulates expression.
Tumor Necrosis Factor-α (TNF-α)Reduction observed, but not always statistically significant between groups in clinical trials.[1][2]Downregulates expression.[3]
Inflammatory Cells
Neutrophil Migration/ActivityBelieved to inhibit neutrophil motility.[4][5] Some studies show no effect on chemotaxis.[6][7]Inhibit chemotaxis.[8]
Lymphocyte ProliferationCan have inhibitory effects.[9]No significant direct effect reported in the context of anti-inflammatory action.
Other Inflammatory Mediators
C-Reactive Protein (CRP)Reduction observed, but not always statistically significant.[1]May be reduced as a downstream effect of cytokine inhibition.
Erythrocyte Sedimentation Rate (ESR)Significant reduction demonstrated in clinical trials.[1]May be reduced as a downstream effect of cytokine inhibition.
Reactive Oxygen Species (ROS)Inhibits generation from neutrophils.[4][10]Reduces production.[3][11]
Matrix Metalloproteinases (MMPs)Limited direct evidence.Potent inhibitors, particularly of MMP-9.[11][12]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are outlined below.

1. In Vitro Cytokine Measurement in Cell Culture

  • Cell Line: Human periodontal ligament cells or RAW 264.7 macrophages.

  • Stimulation: Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells are pre-incubated with varying concentrations of metronidazole or doxycycline.

  • Cytokine Analysis: Supernatants are collected after a specified incubation period (e.g., 24 hours). The concentrations of IL-1β, IL-6, and TNF-α are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific to each cytokine.

  • Data Analysis: Results are expressed as mean ± standard deviation. Statistical significance between treated and untreated groups is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.

2. Carrageenan-Induced Paw Edema in Mice (In Vivo Model of Inflammation)

  • Animals: Male Swiss mice.

  • Treatment: Animals are orally administered metronidazole, doxycycline, or a control vehicle one hour prior to carrageenan injection.

  • Induction of Inflammation: A sub-plantar injection of 2% carrageenan is administered to the right hind paw.

  • Measurement of Edema: Paw thickness is measured using a digital caliper at various time points (e.g., 1, 2, 3, 4, 24, and 48 hours) post-carrageenan injection.

  • Biochemical Analysis: At the end of the experiment, animals are euthanized, and the paw tissue is homogenized. The levels of pro-inflammatory cytokines (IL-1β, TNF-α) are measured using ELISA.[2]

  • Data Analysis: The percentage of edema inhibition is calculated. Statistical analysis is performed using a t-test or ANOVA.

3. Neutrophil Chemotaxis Assay

  • Neutrophil Isolation: Neutrophils are isolated from fresh human peripheral blood.

  • Chemoattractant: A chemoattractant such as endotoxin-activated autologous serum is used.

  • Assay: A Boyden chamber assay is employed, where neutrophils are placed in the upper chamber and the chemoattractant in the lower chamber, separated by a microporous membrane. The effect of different concentrations of metronidazole or tetracycline on the migration of neutrophils towards the chemoattractant is observed.

  • Quantification: The number of neutrophils that have migrated to the lower chamber is counted under a microscope.

  • Data Analysis: The results are expressed as the mean number of migrated cells per high-power field.

Visualizations

Diagram 1: Proposed Anti-inflammatory Signaling Pathway of Metronidazole

metronidazole_pathway Metronidazole Metronidazole Neutrophil Neutrophil Metronidazole->Neutrophil Inhibits motility ROS Reactive Oxygen Species (ROS) Metronidazole->ROS Inhibits generation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Metronidazole->Pro_inflammatory_Cytokines Reduces production Inflammation Inflammation Neutrophil->Inflammation ROS->Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Proposed mechanisms of metronidazole's anti-inflammatory action.

Diagram 2: Experimental Workflow for In Vivo Carrageenan-Induced Paw Edema

carrageenan_workflow Start Start: Swiss Mice Treatment Oral Administration: - Metronidazole - Doxycycline - Control Start->Treatment Induction Sub-plantar Injection: 2% Carrageenan Treatment->Induction Measurement Measure Paw Thickness (Multiple Time Points) Induction->Measurement Analysis Euthanize and Collect Paw Tissue for Cytokine Analysis (ELISA) Measurement->Analysis End End: Data Analysis Analysis->End

Caption: Workflow for the carrageenan-induced paw edema model.

Diagram 3: Comparative Mechanisms of Action on Inflammatory Pathways

comparative_mechanisms cluster_metronidazole Metronidazole cluster_tetracyclines Tetracyclines Metronidazole Metronidazole M_ROS ↓ ROS Production Metronidazole->M_ROS M_Cytokines ↓ Cytokine Release Metronidazole->M_Cytokines M_Neutrophil ↓ Neutrophil Motility Metronidazole->M_Neutrophil Inflammation Reduced Inflammation M_ROS->Inflammation M_Cytokines->Inflammation M_Neutrophil->Inflammation Tetracyclines Tetracyclines T_MMPs ↓ MMP Activity Tetracyclines->T_MMPs T_Cytokines ↓ Cytokine Expression Tetracyclines->T_Cytokines T_Chemotaxis ↓ Neutrophil Chemotaxis Tetracyclines->T_Chemotaxis T_MMPs->Inflammation T_Cytokines->Inflammation T_Chemotaxis->Inflammation

Caption: Comparison of anti-inflammatory mechanisms.

References

Unraveling the Environmental Fate of Tetrasul: A Comparative Guide to Degradation Product Analysis for Model Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of environmental models is a critical step in assessing the ecological impact of agrochemicals. This guide provides a comparative analysis of the degradation products of the acaricide Tetrasul, offering insights into its environmental persistence and the analytical methodologies required to validate predictive models.

The widespread use of pesticides in agriculture necessitates a thorough understanding of their environmental fate. This compound, an organochlorine acaricide, has been used to control mite infestations on various crops. Upon its release into the environment, this compound undergoes degradation through various biotic and abiotic pathways, leading to the formation of several transformation products. The identification and quantification of these degradation products are paramount for validating environmental models that predict the persistence and potential toxicity of the parent compound and its metabolites.

Understanding this compound and its Degradation

This compound, chemically known as 4-chlorophenyl 2,4,5-trichlorophenyl sulfide (B99878), is susceptible to degradation through photodegradation, hydrolysis, and microbial action in soil and water. The primary degradation pathways involve the oxidation of the sulfide group, leading to the formation of this compound sulfoxide (B87167) and subsequently this compound sulfone. Cleavage of the ether bond can also occur, resulting in the formation of various chlorinated phenols.

A comprehensive understanding of these degradation pathways is crucial for developing accurate environmental fate models. These models are essential tools for predicting the concentration and distribution of this compound and its metabolites in different environmental compartments over time, thereby informing risk assessments.

Comparative Analysis of Analytical Methodologies

The accurate detection and quantification of this compound and its degradation products in complex environmental matrices such as soil and water require sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the methods of choice for this purpose.

Analytical TechniqueTarget AnalytesSample MatrixKey AdvantagesLimitations
GC-MS This compound, less polar degradation productsSoil, WaterHigh sensitivity and selectivity, well-established libraries for compound identification.Derivatization may be required for polar analytes, potential for thermal degradation of some compounds.
LC-MS/MS This compound, polar degradation products (e.g., sulfoxides, phenols)Soil, WaterSuitable for a wide range of polarities, high sensitivity and specificity, minimal sample preparation for water samples.Matrix effects can suppress or enhance ionization, requiring careful validation.

Table 1: Comparison of Analytical Techniques for this compound and its Degradation Products.

Experimental Protocols

Sample Preparation

Soil Samples:

  • Extraction: A representative soil sample (10 g) is extracted with an organic solvent such as acetonitrile (B52724) or a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v) using techniques like sonication or accelerated solvent extraction (ASE).

  • Clean-up: The extract is then cleaned up to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with cartridges packed with materials like Florisil® or C18.

Water Samples:

  • Extraction: For water samples, liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane (B109758) or solid-phase extraction (SPE) using C18 cartridges is commonly employed to concentrate the analytes.

Instrumental Analysis

GC-MS Analysis:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector: Splitless injection mode is typically used for trace analysis.

  • Oven Program: A temperature gradient is programmed to separate the analytes based on their boiling points.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

LC-MS/MS Analysis:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Visualizing the Process: Workflows and Pathways

To facilitate a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed degradation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Modeling Soil Soil Sample Extraction Extraction (ASE/Sonication for Soil, LLE/SPE for Water) Soil->Extraction Water Water Sample Water->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS LCMSMS LC-MS/MS Analysis Cleanup->LCMSMS Quantification Quantification GCMS->Quantification LCMSMS->Quantification ModelValidation Environmental Model Validation Quantification->ModelValidation

Caption: Experimental workflow for the analysis of this compound and its degradation products.

Degradation_Pathway This compound This compound (4-chlorophenyl 2,4,5-trichlorophenyl sulfide) Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation Phenols Chlorinated Phenols This compound->Phenols Hydrolysis Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation

Caption: Proposed degradation pathway of this compound in the environment.

Alternatives to this compound

Concerns over the environmental persistence and potential toxicity of organochlorine pesticides have led to the development of alternative acaricides. These alternatives often have different modes of action and environmental profiles.

Acaricide ClassExamplesMode of ActionEnvironmental Considerations
Mitochondrial Electron Transport Inhibitors (METIs) Pyridaben, FenpyroximateInhibit mitochondrial complex IGenerally have shorter half-lives in the environment compared to organochlorines.
Growth Regulators Etoxazole, SpirodiclofenInterfere with mite developmentMore specific to mites, potentially lower impact on non-target organisms.
Natural Products Abamectin, Neem OilVarious, including nerve poisons and anti-feedantsOften biodegrade more rapidly, but efficacy can be more variable.

Table 2: Comparison of this compound Alternatives.

Conclusion

The validation of environmental models through the accurate analysis of pesticide degradation products is essential for robust ecological risk assessment. This guide has provided a comparative overview of the analytical methods for this compound and its degradation products, along with insights into its environmental fate and potential alternatives. By employing the detailed experimental protocols and understanding the degradation pathways, researchers can generate the high-quality data needed to develop and validate predictive environmental models, ultimately contributing to the safer use of agricultural chemicals.

Cross-Reactivity of Tetrasul in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of pesticide residues is paramount in ensuring food safety and environmental quality. Immunoassays have emerged as a valuable screening tool for this purpose, offering high throughput and sensitivity. However, a critical aspect of immunoassay performance is specificity, particularly the potential for cross-reactivity with structurally related compounds. This guide provides a comprehensive overview of the potential cross-reactivity of the acaricide Tetrasul in immunoassays designed for other pesticides, supported by an understanding of immunoassay principles and data interpretation.

Introduction to this compound and Immunoassay Specificity

This compound is an organochlorine acaricide, chemically known as 4-chlorophenyl 2,4,5-trichlorophenyl sulfide (B99878). Its chemical structure is provided below:

Given its chlorinated phenyl structure, there is a potential for antibodies developed for other organochlorine pesticides to cross-react with this compound, and conversely, for an anti-Tetrasul antibody to recognize other structurally similar molecules. Cross-reactivity occurs when an antibody binds to a non-target analyte that has a similar chemical structure to the target analyte, which can lead to false-positive results or an overestimation of the target analyte's concentration. Understanding and quantifying cross-reactivity is therefore essential for the validation and reliable application of any pesticide immunoassay.

Principles of Competitive Immunoassay for Small Molecules

Immunoassays for small molecules like pesticides are typically performed in a competitive format, such as a competitive enzyme-linked immunosorbent assay (ELISA). In this setup, the pesticide in the sample (free antigen) competes with a labeled pesticide (e.g., enzyme-conjugated) for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of the pesticide in the sample.

Potential Cross-Reactivity of this compound with Other Pesticides

Hypothetical Cross-Reactivity Data for a Fictional Anti-Tetrasul Monoclonal Antibody

To illustrate how cross-reactivity is quantitatively assessed, the following table presents hypothetical data for a fictional monoclonal antibody raised against this compound. The cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte (this compound), which is set at 100%. It is calculated using the concentration of the target analyte that causes 50% inhibition (IC50) and the IC50 of the cross-reacting compound.

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compound 4-chlorophenyl 2,4,5-trichlorophenyl sulfide10 100
Dicofol2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol> 1000< 1
Chlorfenson4-chlorophenyl 4-chlorobenzenesulfonate5002
TDE (DDD)1,1-dichloro-2,2-bis(4-chlorophenyl)ethane> 1000< 1
DDT1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane> 1000< 1

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

A generalized protocol for a competitive indirect ELISA for the determination of a small molecule pesticide like this compound is provided below.

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (pesticide-protein conjugate)

  • Specific monoclonal or polyclonal antibody

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Pesticide standards and samples

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen at a predetermined optimal concentration in a suitable buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add pesticide standards or samples and the specific antibody to the wells simultaneously. Incubate for 1-2 hours at room temperature. During this step, the free pesticide in the sample and the coated pesticide will compete for binding to the antibody.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies and pesticides.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound secondary antibody.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the pesticide concentration. Determine the concentration of the pesticide in the samples from the standard curve.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in a competitive ELISA for pesticide detection.

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat_Plate 1. Coat Plate with Pesticide-Protein Conjugate Wash1 2. Wash Coat_Plate->Wash1 Block 3. Block Non-specific Sites Wash1->Block Wash2 4. Wash Block->Wash2 Add_Sample_Ab 5. Add Sample/Standard + Primary Antibody Wash2->Add_Sample_Ab Incubate1 6. Incubate Add_Sample_Ab->Incubate1 Wash3 7. Wash Incubate1->Wash3 Add_Secondary_Ab 8. Add Enzyme-conjugated Secondary Antibody Wash3->Add_Secondary_Ab Incubate2 9. Incubate Add_Secondary_Ab->Incubate2 Wash4 10. Wash Incubate2->Wash4 Add_Substrate 11. Add Substrate Wash4->Add_Substrate Stop_Reaction 12. Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance 13. Read Absorbance Stop_Reaction->Read_Absorbance

Inter-laboratory Comparison of Tetrasul Measurement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the measurement of Tetrasul, a persistent organochlorine acaricide. Given the importance of accurate quantification for environmental monitoring, food safety, and toxicological studies, this document outlines a robust analytical workflow, presents a framework for inter-laboratory performance evaluation, and details the compound's mechanism of action.

Inter-laboratory Comparison Data

An extensive search for publicly available proficiency test (PT) or inter-laboratory comparison data specifically for this compound did not yield any recent results. Organizations such as the European Union Reference Laboratories (EURL) and FAPAS conduct regular proficiency tests for a wide range of pesticides in various matrices, but this compound has not been a target analyte in their recent published reports.

To illustrate how such data would be presented and interpreted, the following table provides a hypothetical summary of an inter-laboratory comparison for this compound analysis in a soil matrix. This table is structured based on common practices in proficiency testing, utilizing z-scores to evaluate the performance of participating laboratories against an assigned value.

Table 1: Illustrative Inter-laboratory Comparison Results for this compound in Soil (0.050 mg/kg Assigned Value)

Laboratory IDReported Value (mg/kg)z-scoreMethodNotes
Lab 010.0520.4QuEChERS, GC-MS/MSSatisfactory Performance
Lab 020.045-1.0QuEChERS, GC-MS/MSSatisfactory Performance
Lab 030.0581.6Soxhlet, GC-ECDSatisfactory Performance
Lab 040.0622.4QuEChERS, GC-MS/MSQuestionable Performance (Warning Signal)
Lab 050.038-2.4QuEChERS, LC-MS/MSQuestionable Performance (Warning Signal)
Lab 060.049-0.2QuEChERS, GC-MS/MSSatisfactory Performance
Lab 070.0683.6Soxhlet, GC-ECDUnsatisfactory Performance

Note: Data are for illustrative purposes only. The z-score is calculated as: (reported value - assigned value) / standard deviation for proficiency assessment. A common target standard deviation of 20% was used for this illustration. A |z-score| ≤ 2 is generally considered satisfactory, 2 < |z-score| < 3 is questionable, and |z-score| ≥ 3 is unsatisfactory.

Experimental Protocols

The most common and effective method for the analysis of organochlorine pesticides like this compound in complex matrices is Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) following a QuEChERS-based sample preparation.

Sample Preparation: QuEChERS (AOAC 2007.01 Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides efficient extraction and cleanup of pesticide residues from a variety of food and environmental matrices.

a. Extraction:

  • Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile (B52724).

  • Add an appropriate internal standard.

  • Shake vigorously for 1 minute.

  • Add the contents of an AOAC 2007.01 extraction salt packet (6 g anhydrous MgSO₄, 1.5 g anhydrous NaOAc).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an 8 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 1200 mg anhydrous MgSO₄ and 400 mg of Primary Secondary Amine (PSA) sorbent.

  • Shake vigorously for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for GC-MS/MS analysis.

Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

a. GC Conditions (Typical):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (1 µL)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp to 180 °C at 25 °C/min

    • Ramp to 300 °C at 5 °C/min, hold for 5 minutes

b. MS/MS Conditions (Typical for this compound):

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • MRM Transitions:

    • Quantifier: 252 -> 217

    • Qualifier: 287 -> 252

Visualized Workflows and Pathways

To further clarify the experimental and biological processes, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis sample 1. Homogenized Sample (15g) extraction 2. Add Acetonitrile & Salts sample->extraction centrifuge1 3. Shake & Centrifuge extraction->centrifuge1 supernatant 4. Collect Supernatant centrifuge1->supernatant dspe 5. d-SPE Cleanup (PSA/MgSO4) supernatant->dspe centrifuge2 6. Shake & Centrifuge dspe->centrifuge2 final_extract 7. Final Extract centrifuge2->final_extract gcms 8. GC-MS/MS Injection final_extract->gcms separation 9. Chromatographic Separation gcms->separation detection 10. Mass Spectrometric Detection (MRM) separation->detection quantification 11. Data Analysis & Quantification detection->quantification

Experimental Workflow for this compound Analysis

signaling_pathway Mechanism of Action: Inhibition of Oxidative Phosphorylation cluster_etc Mitochondrial Inner Membrane cluster_matrix Mitochondrial Matrix c1 Complex I (NADH Dehydrogenase) q Coenzyme Q c1->q e- proton H+ Gradient c1->proton H+ pump c2 Complex II (Succinate Dehydrogenase) c2->q e- c3 Complex III (Cytochrome bc1) q->c3 e- cytc Cytochrome c c3->cytc e- c3->proton H+ pump c4 Complex IV (Cytochrome c Oxidase) cytc->c4 e- c4->proton H+ pump h2o H2O c4->h2o atp_synthase ATP Synthase atp ATP atp_synthase->atp proton->atp_synthase H+ flow nadh NADH nadh->c1 fadh2 FADH2 fadh2->c2 adp ADP + Pi adp->atp_synthase o2 O2 o2->c4 This compound This compound (Acaricide) This compound->c1 INHIBITS

Mechanism of Action: Inhibition of Oxidative Phosphorylation

Alternative Analytical Methods

While GC-MS/MS is the preferred method for this compound analysis due to its sensitivity and selectivity, other techniques can also be employed:

  • Gas Chromatography with Electron Capture Detection (GC-ECD): A historically common method for organochlorine pesticides. It offers high sensitivity but is less selective than MS, potentially leading to interferences from co-extractive compounds in complex matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): While less common for nonpolar compounds like this compound, LC-MS/MS can be an alternative, particularly when analyzing a suite of pesticides with varying polarities. Method development would be required to optimize ionization and fragmentation.

The choice of method will depend on the specific laboratory instrumentation, the required limits of detection, and the complexity of the sample matrix. However, for confirmatory analysis and high-throughput screening, the QuEChERS and GC-MS/MS workflow represents the current industry standard.

Verifying the Purity of Synthesized 2,4,4',5-Tetrachlorodiphenyl Sulfide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for verifying the purity of 2,4,4',5-Tetrachlorodiphenyl sulfide (B99878), a polychlorinated diphenyl sulfide of interest in various chemical and pharmaceutical applications. This document outlines a common synthesis method, details analytical protocols for purity assessment, and compares its performance with alternative compounds, supported by experimental data.

Synthesis of 2,4,4',5-Tetrachlorodiphenyl Sulfide

A prevalent method for the synthesis of unsymmetrical diaryl sulfides like 2,4,4',5-Tetrachlorodiphenyl sulfide is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a thiophenol.

Representative Synthesis Protocol: Ullmann Condensation

This protocol describes the synthesis of 2,4,4',5-Tetrachlorodiphenyl sulfide from 1,2,4-trichloro-5-iodobenzene (B50289) and 4-chlorothiophenol (B41493).

Materials:

  • 1,2,4-trichloro-5-iodobenzene

  • 4-chlorothiophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene (B28343)

  • Hydrochloric acid (HCl), 1 M solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-trichloro-5-iodobenzene (1.0 eq) and 4-chlorothiophenol (1.2 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq) to the mixture.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1 M HCl.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 2,4,4',5-Tetrachlorodiphenyl sulfide.

Purity Verification: A Comparative Analysis of Analytical Techniques

The purity of the synthesized 2,4,4',5-Tetrachlorodiphenyl sulfide can be determined using several analytical methods. The choice of method depends on the desired level of accuracy, the nature of potential impurities, and the available instrumentation.

Analytical TechniquePrincipleTypical Purity (%)AdvantagesLimitations
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection and identification.>99%High sensitivity and specificity; excellent for identifying and quantifying volatile impurities.Not suitable for non-volatile impurities; may require derivatization for some compounds.
HPLC-UV Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.>98%Versatile for a wide range of compounds, including non-volatile and thermally labile ones.Lower resolution than GC for some compounds; requires chromophoric impurities for detection.
qNMR (¹H NMR) Quantifies the amount of a substance by comparing the integral of its NMR signals to that of a certified internal standard of known concentration.[1][2]>99%Absolute quantification without the need for a specific reference standard of the analyte; provides structural information.[1]Lower sensitivity compared to chromatographic methods; overlapping signals can complicate analysis.

Experimental Protocols for Purity Verification

1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for identifying and quantifying volatile organic impurities.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized 2,4,4',5-Tetrachlorodiphenyl sulfide in a suitable solvent (e.g., dichloromethane).

  • Injection: Inject 1 µL of the sample into the GC inlet.

  • GC Conditions:

    • Inlet temperature: 280 °C.

    • Oven program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.

  • MS Conditions:

    • Ion source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

    • Electron ionization (EI) at 70 eV.

    • Scan range: 50-500 m/z.

  • Data Analysis: Identify the main peak corresponding to 2,4,4',5-Tetrachlorodiphenyl sulfide and any impurity peaks by comparing their mass spectra with a reference library. Calculate the purity by determining the relative peak area of the main component.

2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for separating a wide range of compounds.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in acetonitrile.

  • Injection: Inject 10 µL of the sample.

  • HPLC Conditions:

    • Mobile phase gradient: Start with 60% acetonitrile in water, ramp to 100% acetonitrile over 20 minutes, and hold for 5 minutes.

    • Flow rate: 1.0 mL/min.

    • Detection wavelength: 254 nm.

  • Data Analysis: Determine the retention time of the main peak and any impurity peaks. Calculate the purity based on the relative peak areas.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity without the need for a specific standard of the analyte.[1][3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the synthesized compound and a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparison with Alternative Diaryl Sulfides

The purity and analytical characterization of 2,4,4',5-Tetrachlorodiphenyl sulfide can be benchmarked against other structurally similar diaryl sulfides.

CompoundSynthesis MethodTypical Purity (%)Key Analytical Features
4,4'-Dichlorodiphenyl Sulfide Friedel-Crafts reaction of chlorobenzene (B131634) with sulfur dichloride>99% (after recrystallization)Symmetrical structure simplifies NMR spectra. GC-MS shows a distinct molecular ion peak.
2,4,5-Trichlorodiphenyl Sulfide Ullmann condensation>98%Asymmetrical structure leads to more complex NMR spectra. GC-MS can distinguish it from other trichloro-isomers based on fragmentation patterns.
Bis(2,4-dichlorophenyl) Sulfide Chlorination of diphenyl sulfide>97%Symmetrical structure. Purity is often determined by GC-MS due to the presence of other chlorinated isomers.

Visualizing the Workflow and Analytical Comparison

Synthesis_and_Purity_Workflow cluster_synthesis Synthesis cluster_analysis Purity Verification Reactants 1,2,4-Trichloro-5-iodobenzene + 4-Chlorothiophenol Ullmann Ullmann Condensation (CuI, K₂CO₃, DMF) Reactants->Ullmann Crude Crude Product Ullmann->Crude Purification Column Chromatography Crude->Purification Pure Pure 2,4,4',5-Tetrachlorodiphenyl Sulfide Purification->Pure GCMS GC-MS Pure->GCMS HPLC HPLC-UV Pure->HPLC qNMR qNMR Pure->qNMR

Caption: Workflow for the synthesis and purity verification of 2,4,4',5-Tetrachlorodiphenyl sulfide.

Analytical_Technique_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method Purity Purity Assessment GCMS GC-MS (High Sensitivity) Purity->GCMS Volatile Impurities HPLC HPLC-UV (Versatility) Purity->HPLC Non-Volatile Impurities qNMR qNMR (Absolute Quantification) Purity->qNMR Absolute Purity

References

Environmental Persistence of Tetrasul and its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental persistence of the acaricide Tetrasul (4-chlorophenyl 2,4,5-trichlorophenyl sulfide) and its structural analogues. Due to the limited availability of specific experimental data for this compound, this comparison draws upon data from structurally related compounds, including polychlorinated diphenyl sulfides (PCDPSs), and other relevant acaricides like chlorfenson (B1668721) and tetradifon, to infer its likely environmental behavior. The guide is intended to provide a comprehensive overview for researchers and professionals in drug development and environmental science.

Data Summary of Environmental Persistence

The persistence of a chemical in the environment is a critical factor in assessing its potential for long-term ecological impact. This is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis. The following table summarizes the available quantitative data for this compound and its analogues. It is important to note that specific experimental data for this compound is scarce, and therefore, data from related compounds are used to provide an estimate of its environmental persistence.

CompoundChemical StructureBiodegradation Half-life (t½)Photodegradation Half-life (t½)Hydrolysis Half-life (t½)
This compound 4-chlorophenyl 2,4,5-trichlorophenyl sulfide (B99878)Data not available. As a polychlorinated diphenyl sulfide, it is expected to be persistent.Estimated to be in the range of 0.7 to 60.1 hours in surface waters, based on data for other polychlorinated diphenyl sulfides.[1][2]Data not available. Expected to be stable to hydrolysis under neutral pH conditions.
Chlorfenson 4-chlorophenyl 4-chlorobenzenesulfonateData not available. Expected to be resistant to rapid biodegradation.Estimated atmospheric half-life of 2-3 days (vapor-phase reaction with hydroxyl radicals).[3]Stable under acidic and neutral conditions. Hydrolyzes under alkaline conditions to p-chlorophenol and p-chlorobenzenesulfonic acid.[4] Volatilization half-life from water estimated at 69 days.[3]
Tetradifon 1,2,4-trichloro-5-[(4-chlorophenyl)sulfonyl]benzeneData not available. As a diphenyl sulfone, it is expected to be persistent.Subject to photocatalytic ozonation, leading to 100% degradation and mineralization in 2 hours under specific laboratory conditions.[5]Data not available. Expected to be stable to hydrolysis.
Dicofol 2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanolSoil half-life of 30 to 60 days, can reach 84 days in soils with high organic matter.[3]Degrades when exposed to UV light at pH levels above 7.[6]Half-life in solution at pH 5 is 47 to 85 days.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of environmental persistence, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This test simulates the biodegradation of a chemical in soil under both aerobic and anaerobic conditions.

  • Soil Selection: At least three different soil types with varying textures, organic carbon content, and pH are used.

  • Test Substance Application: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its intended use.

  • Incubation:

    • Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). The flasks are continuously purged with carbon dioxide-free, humidified air.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling and Analysis: At appropriate time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC). The evolution of ¹⁴CO₂ (from aerobic tests) or ¹⁴CH₄ (from anaerobic tests) is monitored to assess mineralization.

  • Data Analysis: The rate of degradation and the half-life (DT₅₀) of the test substance are calculated using appropriate kinetic models.

Phototransformation on Soil Surfaces (OECD Guideline)

This protocol assesses the degradation of a chemical on the soil surface when exposed to light.

  • Sample Preparation: A thin layer of soil is treated with the test substance and irradiated with a light source that simulates natural sunlight (e.g., a xenon arc lamp).

  • Irradiation: The irradiated samples, along with dark controls, are maintained at a constant temperature.

  • Analysis: At various time points, the concentration of the test substance is measured to determine the rate of photodegradation.

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic degradation of a chemical in aqueous solutions at different pH values.

  • Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Procedure: The test substance is added to each buffer solution and incubated in the dark at a constant temperature.

  • Analysis: The concentration of the test substance is measured over time to determine the hydrolysis rate constant and half-life at each pH.

Visualizations

Degradation Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the potential degradation pathways of diphenyl sulfide compounds and a typical experimental workflow for assessing photodegradation.

cluster_biodegradation Putative Biodegradation Pathway of Diphenyl Sulfides Diphenyl Sulfide Diphenyl Sulfide Diphenyl Sulfoxide Diphenyl Sulfoxide Diphenyl Sulfide->Diphenyl Sulfoxide Oxidation Diphenyl Sulfone Diphenyl Sulfone Diphenyl Sulfoxide->Diphenyl Sulfone Oxidation Ring Cleavage Products Ring Cleavage Products Diphenyl Sulfone->Ring Cleavage Products Further Degradation

Caption: Putative aerobic biodegradation pathway of diphenyl sulfides.

cluster_photodegradation_workflow Experimental Workflow for Photodegradation Study A Prepare aqueous solution of test compound B Irradiate with simulated sunlight (e.g., Xenon lamp) A->B C Collect samples at time intervals B->C D Analyze samples (e.g., HPLC) to determine concentration C->D E Calculate photodegradation rate and half-life D->E F Identify degradation products (e.g., LC-MS) D->F

Caption: Generalized workflow for a laboratory photodegradation study.

Conclusion

The available data suggests that this compound, as a polychlorinated diphenyl sulfide, is likely to be persistent in the environment, particularly in soil and sediment, where it may be resistant to biodegradation. Its degradation is expected to be more significant through photodegradation in aquatic environments. The analogues, chlorfenson and tetradifon, which are diphenyl sulfonates and sulfones respectively, are also expected to exhibit considerable environmental persistence. Further experimental studies on the biodegradation and hydrolysis of this compound are necessary to provide a more definitive assessment of its environmental fate and to develop effective risk mitigation strategies.

References

Evaluating the In Vitro Anti-inflammatory Effects of Tetrasul Against Known Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anti-inflammatory effects of Tetrasul, primarily containing the active compound Friedelan-3β-ol from Tetrastigma sulcatum, against well-established anti-inflammatory agents, diclofenac (B195802) and indomethacin. This document summarizes experimental data, details relevant methodologies, and visualizes key cellular pathways to offer a comprehensive resource for evaluating the potential of this compound as an anti-inflammatory agent.

Comparative Analysis of In Vitro Anti-inflammatory Activity

The primary mechanism of in vitro anti-inflammatory action for this compound (Tetrastigma sulcatum extract and its active compound, Friedelan-3β-ol) involves the suppression of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2][3][4][5][6][7] In contrast, the standard non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac and indomethacin, primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[8]

The following table summarizes the available quantitative and qualitative data on the inhibition of major inflammatory markers. It is important to note that direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.

Compound/AgentTarget MediatorCell LineIC50 Value / EffectCitation(s)
This compound (Friedelan-3β-ol) Nitric Oxide (NO)RAW 264.7Significant, dose-dependent inhibition reported. Specific IC50 value not available in reviewed literature.[1][2][4][5][6][7]
Tumor Necrosis Factor-alpha (TNF-α)RAW 264.7Significant, dose-dependent inhibition of mRNA expression reported. Specific IC50 value not available in reviewed literature.[1][2][4][5][6][7]
Interleukin-6 (IL-6)RAW 264.7Significant, dose-dependent inhibition of mRNA expression reported. Specific IC50 value not available in reviewed literature.[1][2][4][5][6][7]
Interleukin-1β (IL-1β)RAW 264.7Significant, dose-dependent inhibition of mRNA expression reported.[1][2][4][5][6][7]
Diclofenac Nitric Oxide (NO)RAW 264.7IC50: 47.12 ± 4.85 µg/mL[9]
Cyclooxygenase-2 (COX-2)Human Dermal FibroblastsPotent inhibitor[6]
Indomethacin Nitric Oxide (NO)RAW 264.7Dose-dependent inhibition observed.[10][11]
Pro-inflammatory Cytokines (TNF-α, IL-1β)Human Mononuclear CellsVaried effects; can increase spontaneous secretion of TNF-α and IL-1β in some contexts.[3]
Cyclooxygenase (COX) EnzymesNot specifiedPotent non-selective inhibitor.[8]

Experimental Protocols

Detailed methodologies for the key in vitro anti-inflammatory assays are provided below. These protocols are based on standard practices for evaluating anti-inflammatory compounds in a research setting.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.[1][8][9][11][12][13][14][15][16][17][18][19]

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Plating: For assays, cells are typically seeded in 96-well or 24-well plates and allowed to adhere overnight.

  • Treatment Protocol:

    • Cells are pre-treated with various concentrations of the test compound (e.g., this compound extract, Friedelan-3β-ol, diclofenac, indomethacin) or vehicle (e.g., DMSO) for 1 hour.

    • Inflammation is induced by adding Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

    • A negative control group (no LPS) and a positive control group (LPS with vehicle) are included.

    • The cells are then incubated for a specified period (e.g., 24 hours) before the supernatant and/or cell lysates are collected for analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

  • Procedure:

    • After the treatment period, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

  • Principle: This assay utilizes a pair of antibodies specific to the cytokine of interest. One antibody captures the cytokine, and the other, which is conjugated to an enzyme, is used for detection. The addition of a substrate results in a color change proportional to the amount of cytokine present.

  • Procedure:

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Coat a 96-well plate with the capture antibody.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the cytokine concentrations based on the standard curve.

Cyclooxygenase (COX) Enzyme Activity Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of COX. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be measured.

  • Procedure:

    • Use a commercial COX inhibitor screening assay kit.

    • Add the test compound, purified COX-1 or COX-2 enzyme, and other reaction components to a 96-well plate.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at a controlled temperature.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of inhibition compared to a control without the inhibitor.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in LPS-induced inflammation in macrophages and a typical experimental workflow for evaluating anti-inflammatory agents.

LPS_Signaling_Pathway cluster_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates to Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Proinflammatory_Genes Induces TAK1->IKK TAK1->MAPK_pathway AP1 AP-1 MAPK_pathway->AP1 Activates AP1->Proinflammatory_Genes Induces

Caption: LPS-induced pro-inflammatory signaling pathways in macrophages.

Experimental_Workflow start Start: Prepare RAW 264.7 Cells seed_cells Seed Cells in Multi-well Plates start->seed_cells pretreat Pre-treat with Test Compounds (this compound, Diclofenac, etc.) seed_cells->pretreat induce_inflammation Induce Inflammation with LPS pretreat->induce_inflammation incubate Incubate for 24 hours induce_inflammation->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_assay Griess Assay for Nitric Oxide (NO) collect_supernatant->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa data_analysis Data Analysis and Comparison griess_assay->data_analysis elisa->data_analysis

Caption: General experimental workflow for in vitro anti-inflammatory screening.

References

A Comparative Analysis of the Cytotoxicity of Dicofol and Other Chlorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of the organochlorine pesticide Dicofol and other prominent chlorinated compounds, namely Dichlorodiphenyltrichloroethane (DDT) and Endosulfan. Due to the limited availability of public data on a compound named "Tetrasul," this guide focuses on Dicofol, a structurally related chlorinated hydrocarbon, to provide a relevant and data-supported comparison. The information presented herein is intended to assist researchers in understanding the relative toxicities of these compounds and to provide detailed methodologies for key experimental assays.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of Dicofol, DDT, and Endosulfan. It is important to note that the experimental conditions, including the cell lines and exposure times, vary between studies. Therefore, direct comparisons of IC50 values should be made with caution.

CompoundCell LineAssayExposure TimeIC50/EC50 Value
Dicofol Data not available---
DDT THLE-3 (human normal liver)MTT48 hours59.39 µM[1]
HepG2 (human liver carcinoma)MTT24 hoursToxic from 40 µM[1]
Endosulfan (technical grade) MDBK, RK13, PK15, BEPC (animal kidney and pulmonary)Proliferation-~575 µM (average)[2]
α-Endosulfan SH-SY5Y (human neuroblastoma)Cell Viability72 hours79.6 µM
β-Endosulfan SH-SY5Y (human neuroblastoma)Cell Viability72 hours50.37 µM

Note: The IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity (e.g., cell viability) by 50%. The EC50 (Effective Concentration 50%) is the concentration that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Detailed methodologies for two key assays used in determining the cytotoxicity and apoptotic effects of chemical compounds are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in a culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

The Annexin V-FITC/PI assay is a widely used method to detect apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis. Include appropriate controls.

  • Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use a gentle cell detachment method.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Preparation and Treatment cluster_1 Cytotoxicity Assays cluster_2 Data Acquisition and Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: General experimental workflow for assessing the cytotoxicity of chemical compounds.

Simplified Apoptosis Signaling Pathway

G Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Caspase Activation Caspase Activation Mitochondria->Caspase Activation Cytochrome c release Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified intrinsic pathway of apoptosis induced by cellular stress.

References

Comparative analysis of the synthesis routes for tetrachlorodiphenyl sulfides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of tetrachlorodiphenyl sulfides is a critical step in the development of novel therapeutics and functional materials. This guide provides a comprehensive comparative analysis of the primary synthetic routes to these compounds, offering detailed experimental protocols and quantitative data to inform methodology selection.

Tetrachlorodiphenyl sulfides are a class of organosulfur compounds with significant potential in medicinal chemistry and materials science. Their synthesis, however, can be challenging, with various routes offering distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact. This guide explores three principal synthetic strategies: the Friedel-Crafts reaction, nucleophilic aromatic substitution (including the Ullmann condensation), and palladium-catalyzed cross-coupling reactions.

At a Glance: Comparison of Synthesis Routes

ParameterFriedel-Crafts ReactionNucleophilic Aromatic SubstitutionPalladium-Catalyzed Cross-Coupling
Starting Materials Dichlorobenzene, Sulfur Monochloride/DichlorideDichlorothiophenol, DichlorobenzeneDichlorothiophenol, Dichlorobenzene
Catalyst/Reagent Lewis Acid (e.g., AlCl₃, FeCl₃)Copper catalyst (for Ullmann), Strong BasePalladium catalyst, Ligand, Base
Typical Yield Moderate to GoodModerate to HighHigh to Excellent
Reaction Temperature 0 - 140°C100 - 200°C80 - 120°C
Reaction Time 2 - 6 hours12 - 24 hours6 - 24 hours
Key Advantages Readily available and inexpensive starting materials.Good for synthesis of specific isomers if precursors are available.High yields and selectivity, milder conditions.
Key Disadvantages Isomer control can be difficult, harsh reagents, acidic waste.Harsh reaction conditions (high temperature), stoichiometric copper in some cases.Expensive and potentially toxic catalyst, requires inert atmosphere.

Friedel-Crafts Reaction

The Friedel-Crafts reaction offers a direct approach to forming the carbon-sulfur bond by reacting a dichlorobenzene with a sulfur source, such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂), in the presence of a Lewis acid catalyst.[1][2]

Experimental Protocol: Synthesis of bis(4-chlorophenyl) sulfide (B99878)

This protocol is adapted from the synthesis of diphenyl sulfide and can be modified for dichlorobenzenes.[1]

Materials:

  • Chlorobenzene (B131634) (as a stand-in for dichlorobenzene)

  • Sulfur oxychloride

  • Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

  • Glacial Acetic Acid

  • Hydrogen Peroxide

  • Ice

  • Appropriate solvents for workup and purification

Procedure:

  • Under an inert atmosphere, a solution of sulfur oxychloride in excess chlorobenzene is added dropwise to a stirred suspension of the Lewis acid catalyst in chlorobenzene at a controlled temperature.[3]

  • The reaction mixture is stirred for several hours at a specific temperature to facilitate the Friedel-Crafts reaction.

  • Upon completion, the reaction is quenched by carefully pouring it onto ice.

  • The organic layer is separated, washed, and dried.

  • The crude 4,4'-dichlorodiphenyl sulfoxide (B87167) is then dissolved in glacial acetic acid.[3]

  • Hydrogen peroxide is added to oxidize the sulfoxide to the corresponding sulfone.[3]

  • The product is isolated by filtration after cooling and can be further purified by recrystallization.

Note: While this protocol describes the synthesis of the corresponding sulfone, the intermediate sulfoxide can be reduced to the sulfide. Direct synthesis of the sulfide using sulfur monochloride or dichloride is also possible.[1][2]

Logical Flow of the Friedel-Crafts Synthesis

Friedel_Crafts_Workflow start Start reactants Dichlorobenzene + Sulfur Chloride + Lewis Acid start->reactants reaction Friedel-Crafts Reaction reactants->reaction quench Quench with Ice reaction->quench extraction Workup & Extraction quench->extraction purification Purification extraction->purification product Tetrachlorodiphenyl Sulfide purification->product

Caption: Workflow for the Friedel-Crafts synthesis of tetrachlorodiphenyl sulfides.

Nucleophilic Aromatic Substitution (SNAr) and Ullmann Condensation

Nucleophilic aromatic substitution provides a powerful method for the synthesis of diaryl sulfides, particularly for constructing unsymmetrical derivatives. A classic example is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a thiophenol.[4]

Experimental Protocol: Ullmann-type Synthesis of a Substituted Diphenyl Sulfide

This generalized protocol is based on the Ullmann condensation.[4]

Materials:

  • Dichlorobenzene (as the aryl halide)

  • Dichlorothiophenol

  • Copper powder or Copper(I) iodide (CuI)

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • High-boiling polar solvent (e.g., DMF, NMP)

Procedure:

  • A flame-dried reaction vessel is charged with the dichlorothiophenol, dichlorobenzene, copper catalyst, and base.

  • The anhydrous solvent is added, and the mixture is heated to a high temperature (typically 180-200°C) under an inert atmosphere.

  • The reaction is monitored until the starting materials are consumed.

  • After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered to remove inorganic salts and copper residues.

  • The filtrate is washed with water and brine, dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Signaling Pathway of Ullmann Condensation

Ullmann_Condensation ArylHalide Dichlorobenzene (Ar-X) Product Tetrachlorodiphenyl Sulfide (Ar-S-Ar') ArylHalide->Product Nucleophilic Attack Thiophenol Dichlorothiophenol (Ar'-SH) Thiolate Thiolate (Ar'-S⁻) Thiophenol->Thiolate Deprotonation Base Base (e.g., K₂CO₃) Base->Thiolate Copper Copper Catalyst (Cu) Intermediate Copper Thiolate (Ar'-S-Cu) Copper->Intermediate Thiolate->Intermediate Intermediate->Product

Caption: Simplified reaction pathway for the Ullmann condensation.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry often employs palladium-catalyzed cross-coupling reactions for the formation of C-S bonds due to their high efficiency, functional group tolerance, and milder reaction conditions compared to traditional methods.[5]

Experimental Protocol: Palladium-Catalyzed Synthesis of a Substituted Diphenyl Sulfide

This protocol is a general procedure for the palladium-catalyzed C-S cross-coupling.[5]

Materials:

  • Dichlorobenzene (as the aryl halide)

  • Dichlorothiophenol

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Add the anhydrous solvent, followed by the dichlorobenzene and dichlorothiophenol.

  • The reaction mixture is heated to a specified temperature (typically 80-120°C) and stirred for the required time (6-24 hours).

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove the catalyst.

  • The filtrate is washed, dried, and concentrated.

  • The crude product is purified by flash column chromatography.

Experimental Workflow for Palladium-Catalyzed Synthesis

Palladium_Coupling_Workflow start Start setup Reaction Setup: - Pd Catalyst - Ligand - Base - Solvent start->setup add_reagents Add Dichlorobenzene & Dichlorothiophenol setup->add_reagents heating Heat Reaction Mixture (80-120°C) add_reagents->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring workup Cool, Dilute, & Filter monitoring->workup purification Column Chromatography workup->purification product Tetrachlorodiphenyl Sulfide purification->product

Caption: Workflow for the palladium-catalyzed synthesis of tetrachlorodiphenyl sulfides.

Conclusion

The choice of synthetic route for tetrachlorodiphenyl sulfides depends on several factors, including the desired isomer, available starting materials, and required scale of production. The Friedel-Crafts reaction is a cost-effective option but may lack regioselectivity. Nucleophilic aromatic substitution, particularly the Ullmann condensation, can be effective but often requires harsh conditions. For high-yield, selective synthesis with broad functional group tolerance, palladium-catalyzed cross-coupling reactions represent the state-of-the-art, albeit at a higher cost for the catalyst and ligands. This comparative guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific requirements of their research.

References

A Comparative Guide to Assessing the Specificity of Analytical Methods for Tetrasul and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the specificity of an analytical method is paramount. This guide provides an objective comparison of various analytical techniques for determining Tetrasul in the presence of its isomers, supported by experimental data and detailed methodologies. Specificity, as defined by the International Council for Harmonisation (ICH), is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[1][2] In the context of this compound, this includes its isomers, which often possess similar physicochemical properties, making their separation and quantification a significant analytical challenge.

This guide explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for the specific analysis of this compound.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for the specific determination of this compound in the presence of its isomers depends on the physicochemical properties of the analyte, the nature of the isomers, and the desired analytical performance. The following tables summarize the key performance parameters of HPLC, GC, and CE for isomer separation.

Table 1: Performance Comparison of HPLC, GC, and CE for Isomer Separation

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds (or those that can be derivatized).Charged and polar compounds; wide range of molecules from small ions to large biomolecules.[3][4][5]
Selectivity High, tunable through stationary phase and mobile phase composition. Chiral stationary phases (CSPs) are highly effective for enantiomers.[6][7]Very high, especially with high-resolution capillary columns and specialized stationary phases (e.g., liquid crystalline phases).[8]Excellent, based on differences in charge-to-size ratio and electrophoretic mobility.[4] Chiral selectors can be added to the buffer for enantiomeric separations.[9]
Resolution Good to excellent, depending on the column and method parameters.Excellent, particularly with long capillary columns.Very high, often exceeding HPLC and GC due to the absence of mass transfer between phases.[5]
Sensitivity Good, with various sensitive detectors available (UV, Fluorescence, MS).Very high, especially with detectors like FID and MS.[10]High, but can be limited by the small injection volumes. Concentration techniques can be employed.[5]
Speed Moderate to fast, with UHPLC offering significant speed advantages.Fast, especially with modern temperature programming.Very fast, with typical analysis times in the order of minutes.
Sample Throughput High, with modern autosamplers and fast gradient methods.High, with automated systems.High, especially with capillary array systems.[5]

Table 2: Typical Validation Parameters for Specificity Assessment

Validation ParameterAcceptance Criteria
Peak Purity Peak purity index > 0.99 (using PDA detector) or no significant co-eluting peaks observed with MS.[11]
Resolution (Rs) Rs > 1.5 between this compound and its closest eluting isomer.
Interference from Blank/Placebo No significant peaks at the retention time of this compound and its isomers.
Forced Degradation This compound peak should be spectrally pure and well-resolved from degradation products.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for HPLC, GC, and CE methods tailored for isomer specificity.

High-Performance Liquid Chromatography (HPLC) Method for this compound Isomer Separation

This method is designed for the separation of non-volatile isomers.

  • Instrumentation: Agilent 1260 Infinity II UHPLC system with a Diode Array Detector (DAD) or equivalent.[12]

  • Column: A chiral stationary phase (CSP) column, such as a CHIRALCEL OD-RH (250 mm x 4.6 mm, 5 µm), is often necessary for enantiomeric separations.[1][6] For diastereomers or positional isomers, a high-resolution C18 column (e.g., Zorbax Eclipse Plus C18, 100 mm x 4.6 mm, 3.5 µm) may be sufficient.[12]

  • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile (B52724), methanol) and a buffer (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate). The composition is optimized to achieve the best resolution. For chiral separations, the mobile phase might consist of a binary mixture like 50 mmol/L KPF6 and acetonitrile (70:30, v/v), adjusted to a specific pH.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (can be optimized).

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 220 nm).[12] A DAD is used for peak purity analysis.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase. Solutions of the individual isomers are also prepared to determine their retention times. A mixed solution containing this compound and all potential isomers is prepared to assess specificity.

Gas Chromatography (GC) Method for Volatile this compound Isomers

This method is suitable if this compound and its isomers are volatile and thermally stable.

  • Instrumentation: Agilent 8890 GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A high-resolution capillary column with a stationary phase selected for isomer separation (e.g., a highly polar cyanopropyl column like SP-2560, 75 m x 0.18 mm, 0.14 µm).[13]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 100 °C held for 2 minutes, then ramped to 220 °C at 5 °C/min, and held for 10 minutes. This program should be optimized based on the volatility of the isomers.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the concentration.

  • Injection Volume: 1 µL.

  • Sample Preparation: Samples are dissolved in a suitable volatile solvent (e.g., hexane, dichloromethane). Derivatization may be necessary for non-volatile compounds to increase their volatility.

Capillary Electrophoresis (CE) Method for Charged this compound Isomers

CE is a powerful technique for separating isomers with even minor differences in their charge-to-size ratio.[4]

  • Instrumentation: Agilent 7100 Capillary Electrophoresis system with a DAD.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length, 52 cm effective length).

  • Background Electrolyte (BGE): A buffer solution, such as 50 mM phosphate buffer at a specific pH, which influences the charge of the analytes and the electroosmotic flow (EOF). For chiral separations, a chiral selector (e.g., a cyclodextrin) is added to the BGE.[9]

  • Voltage: 25 kV (optimized for best separation and analysis time).

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at a suitable wavelength.

  • Sample Preparation: Samples are dissolved in the BGE or a lower conductivity buffer to achieve sample stacking for improved sensitivity.[5]

Workflow for Specificity Assessment

The following diagram illustrates a logical workflow for assessing the specificity of an analytical method for this compound in the presence of its isomers.

G Workflow for Specificity Assessment of Analytical Methods cluster_0 Method Development cluster_1 Specificity Verification cluster_2 Data Evaluation cluster_3 Conclusion A Select Analytical Technique (HPLC, GC, CE) B Optimize Separation Parameters (Column/Capillary, Mobile Phase/BGE, Temp, etc.) A->B C Analyze Blank and Placebo B->C Optimized Method D Analyze Individual Standards (this compound and Isomers) C->D E Analyze Spiked Sample (this compound + Isomers) D->E F Perform Forced Degradation Study E->F G Check for Interference (at this compound's retention/migration time) F->G H Calculate Resolution (Rs) between this compound and Isomers G->H I Assess Peak Purity (PDA/MS) H->I J Method is Specific I->J Criteria Met (Rs > 1.5, No Interference, Pure Peak) K Method is Not Specific (Re-develop/Optimize) I->K Criteria Not Met K->B

Caption: Logical workflow for assessing the specificity of an analytical method.

This comprehensive guide provides the necessary framework for selecting and validating an appropriate analytical method for the specific determination of this compound in the presence of its isomers. The choice of method should be based on the properties of the molecules and the specific requirements of the analysis, with a thorough validation to ensure reliable and accurate results.

References

Safety Operating Guide

Proper Disposal of Tetrasul: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedures for the proper disposal of Tetrasul, a substance that may refer to different chemical compounds. It is imperative for researchers, scientists, and drug development professionals to consult the specific Safety Data Sheet (SDS) for the exact product in use to ensure compliance with all safety and regulatory requirements.

Identifying Your Compound

The name "this compound" can be associated with more than one chemical. A Safety Data Sheet for "this compound" identifies it as 1,2,4-Trichloro-5-[(4-chlorophenyl)thio]benzene, an organochlorine pesticide.[1][2] Another chemical, Phthalocyanine-tetrasulfonic acid copper(II) complex, is also referenced in an SDS with a similar name.[3] Additionally, a veterinary product named "Tetrasol" contains Tetracycline Hydrochloride.[4] Given this ambiguity, it is crucial to confirm the chemical identity of your substance before proceeding with any disposal protocol.

Quantitative Disposal and Safety Data

The following table summarizes key quantitative and qualitative data pertinent to the safe handling and disposal of this compound, based on information for the pesticide variant.

ParameterValue/InstructionCitation
Acute Toxicity (Oral) Unknown[1]
Acute Toxicity (Inhalation) Unknown[1]
Hazard Statement Harmful in contact with skin. Harmful to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.[1][3]
Spill Containment (Large Spill) Dike the spilled material. Absorb in vermiculite, dry sand, or earth.[1]
Spill Containment (Small Spill) Wipe up with absorbent material (e.g., cloth, fleece).[1]
Empty Container Rinsing Triple-rinse with water (fill container ¼ full, shake for 30 seconds, repeat 3 times).[5][6]
Extremely Hazardous Waste Quantity Limit Up to 1 quart may be accumulated before collection is required.[7]
Extremely Hazardous Waste Storage Time Must be collected within 90 days from when waste is first put into containers.[7]

Experimental Protocols: Disposal and Decontamination

The following protocols outline the step-by-step procedures for the safe disposal of this compound waste and the handling of spills.

Protocol 1: Disposal of Unused this compound and Contaminated Materials
  • Regulatory Compliance : All waste disposal must be conducted in accordance with local, regional, national, and international regulations.[1] It is recommended to consult with your institution's environmental health and safety (EHS) office and a licensed waste disposal company to determine the appropriate waste code and disposal route.[1]

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

  • Packaging : Keep waste this compound in its original, tightly closed container if possible.[1][8] If not, use a compatible, properly labeled, and sealed container for disposal.

  • Labeling : Clearly label the waste container as "Hazardous Waste" and include the chemical name (this compound and its chemical formula), concentration, and any other information required by your institution.

  • Storage : Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

  • Professional Disposal : Arrange for a licensed hazardous waste disposal company to collect and dispose of the material.[2][9] For some hazardous pesticides, incineration at a specialized facility is the recommended disposal method.[2]

Protocol 2: Decontamination of Empty Containers
  • Initial Draining : While wearing appropriate PPE, empty any remaining product from the container into the original application equipment or a designated waste container.

  • Triple Rinsing :

    • Fill the empty container one-quarter full with a suitable solvent (typically water, but consult the product label).

    • Securely cap the container and shake it vigorously for 30 seconds.

    • Pour the rinsate into the application equipment or a designated hazardous waste container.

    • Repeat this rinsing procedure two more times.[5][6]

  • Container Disposal : After triple rinsing, the container may still be considered hazardous. Puncture the container to prevent reuse and dispose of it according to your institution's and local regulations for hazardous waste containers.[6] Do not reuse empty pesticide containers for any other purpose.[5][6][8][10]

Protocol 3: Spill Response and Cleanup
  • Ensure Safety : Evacuate the immediate area if necessary. Ensure adequate ventilation.[3] The responding personnel must wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1][3]

  • Contain the Spill : For large spills, prevent the material from spreading by creating a dike with an inert absorbent material such as vermiculite, dry sand, or earth.[1] For small spills, directly absorb the material.

  • Absorb the Spill : Carefully apply an absorbent material to the spill.

  • Collect the Waste : Once the material is absorbed, use non-sparking tools to collect the contaminated absorbent and place it into a designated, labeled hazardous waste container.

  • Decontaminate the Area : Clean the surface of the spill area thoroughly with soap and water or another appropriate cleaning agent to remove any residual contamination.[1]

  • Dispose of Cleanup Materials : All contaminated cleaning materials and PPE should be disposed of as hazardous waste.

  • Reporting : Report the spill to your institution's EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Tetrasul_Disposal_Workflow start Start: this compound Waste Generated is_excess Is it a small amount of excess, usable product? start->is_excess use_as_directed Use according to label directions is_excess->use_as_directed Yes is_unusable Is the product unusable, expired, or a waste material? is_excess->is_unusable No end End: Proper Disposal Complete use_as_directed->end package_waste Package in a compatible, labeled, and sealed container is_unusable->package_waste Yes is_spill Is it a spill? is_unusable->is_spill No store_waste Store in a designated hazardous waste area package_waste->store_waste contact_ehs Contact EHS for disposal store_waste->contact_ehs contact_ehs->end assess_spill Assess spill size and risk is_spill->assess_spill Yes is_empty_container Is it an empty container? is_spill->is_empty_container No small_spill Small Spill: Absorb with inert material assess_spill->small_spill large_spill Large Spill: Dike and absorb assess_spill->large_spill collect_spill_waste Collect contaminated material into a hazardous waste container small_spill->collect_spill_waste large_spill->collect_spill_waste decontaminate Decontaminate the spill area collect_spill_waste->decontaminate decontaminate->store_waste triple_rinse Triple-rinse the container is_empty_container->triple_rinse Yes is_empty_container->end No dispose_container Dispose of rinsed container as hazardous waste triple_rinse->dispose_container dispose_container->end

Caption: Workflow for the proper disposal of this compound waste materials.

References

Essential Protective Measures for Handling Tetrasul

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals handling Tetrasul must adhere to stringent safety protocols due to its potential health risks. This guide provides comprehensive, step-by-step procedures for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and environmental protection.

This compound (CAS No. 2227-13-6) is an organochlorine acaricide.[1] Due to its chemical properties, understanding and implementing appropriate personal protective equipment (PPE) and handling procedures is not just recommended—it is imperative for a safe laboratory environment.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards.[1][2]

Hazard Class GHS Code Hazard Statement Signal Word
Acute Toxicity (Dermal)H312Harmful in contact with skin.[1][2]Warning
Hazardous to the Aquatic Environment (Long-term)H412Harmful to aquatic life with long lasting effects.[1][2]Warning

Note: Some safety data sheets may also indicate risks of skin, eye, and respiratory irritation. Always refer to the specific Safety Data Sheet (SDS) for the product you are using.

Personal Protective Equipment (PPE) Protocol

The selection and correct use of PPE is the most critical barrier against chemical exposure.[3] Below are the minimum PPE requirements for handling this compound.

Protection Area Required PPE Specifications and Best Practices
Hand Protection Chemical-Resistant GlovesUse nitrile or neoprene gloves.[4] Natural rubber is not sufficient.[4] Inspect gloves for any signs of degradation or punctures before use. Wash the exterior of gloves before removing them, and wash hands thoroughly after removal.[5]
Body Protection Laboratory Coat or Chemical-Resistant SuitA long-sleeved lab coat is a minimum requirement. For tasks with a higher risk of splashes or significant contamination, such as mixing or cleaning equipment, a chemical-resistant apron or a Tyvek-style suit should be worn over clothing.[6][7][8]
Eye and Face Protection Safety Goggles or Face ShieldWear chemical splash goggles that comply with ANSI Z87.1 standards.[9] If there is a significant splash risk, a full-face shield should be used in addition to safety goggles.[5][10]
Respiratory Protection Respirator (as needed)Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or aerosols.[11] If ventilation is inadequate or if you are handling large quantities, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[6]
Foot Protection Closed-Toe ShoesWear sturdy, closed-toe shoes made of a non-porous material.[11] Do not wear sandals or perforated shoes in the laboratory.

Operational Plan: Safe Handling Workflow

Adherence to a systematic workflow minimizes the risk of exposure and contamination.

Step 1: Preparation and Planning
  • Review the SDS: Before beginning any work, thoroughly read the Safety Data Sheet for this compound.

  • Designate a Work Area: Handle this compound in a designated area, such as a chemical fume hood, to contain any potential spills or vapors.[11]

  • Assemble Materials: Ensure all necessary equipment, PPE, and spill cleanup materials are readily available before you begin.

  • Ensure Proper Ventilation: Confirm that the laboratory's ventilation system is functioning correctly.

Step 2: Handling and Use of this compound
  • Don PPE: Put on all required PPE before handling the chemical.

  • Avoid Inhalation: Handle solid this compound carefully to avoid generating dust.

  • Prevent Contact: Use appropriate tools (spatulas, scoops) to handle the chemical, avoiding direct hand contact.

  • Keep Containers Closed: When not in use, ensure all containers of this compound are tightly sealed.

Step 3: Post-Handling and Decontamination
  • Clean Work Surfaces: After use, decontaminate the work area. Use disposable, plastic-backed absorbent paper to protect surfaces and dispose of it as hazardous waste.[12]

  • Decontaminate Equipment: Clean any non-disposable equipment that came into contact with this compound according to your lab's established procedures.

  • Doff PPE Carefully: Remove PPE in an order that minimizes cross-contamination (e.g., gloves last). Wash reusable PPE as recommended and dispose of single-use items in the appropriate hazardous waste stream.[5]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and removing PPE.[11]

Emergency and First Aid Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Type of Exposure First Aid Response
Skin Contact Immediately remove contaminated clothing.[13] Drench the affected area with copious amounts of water for at least 15 minutes.[14][15] Wash thoroughly with soap and water.[16] Seek medical attention.
Eye Contact Immediately flush the eye with a gentle stream of clean water for at least 15-20 minutes, holding the eyelid open.[13][15][17] Do not use any neutralizing chemicals.[15] Seek immediate medical attention.
Inhalation Move the affected person to fresh air at once.[13][16][17] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[13][17]
Ingestion Do NOT induce vomiting unless instructed by a poison control center or medical professional.[17] Have the conscious person rinse their mouth and drink a small amount of water.[14] Seek immediate medical attention and provide the SDS to the medical personnel.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including excess chemical, disposable PPE, and cleaning materials, must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste" and identify the contents (this compound).

  • Empty Containers: "Empty" containers must also be disposed of as hazardous waste, as they will contain chemical residues.[18] Do not reuse these containers.

  • Institutional Procedures: Follow your institution's specific guidelines for hazardous waste pickup and disposal. Contact your Environmental Health & Safety (EHS) department for detailed instructions.

  • Environmental Precaution: Never dispose of this compound or contaminated materials down the drain or in the general trash, as it is harmful to aquatic life.[1]

Visual Workflow for Safe Handling of this compound

The following diagram outlines the critical steps and decision-making process for safely working with this compound.

Tetrasul_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_disposal Phase 3: Post-Handling start Start: Plan Experiment assess Assess Risks (Review SDS) start->assess gather Gather Materials (PPE, Spill Kit) assess->gather ppe Don PPE Correctly gather->ppe handle Handle this compound in Ventilated Area / Fume Hood ppe->handle spill Spill Occurs? handle->spill spill_proc Execute Spill Cleanup Protocol spill->spill_proc Yes complete Work Complete spill->complete No spill_proc->handle decon Decontaminate Work Area & Equipment complete->decon waste Segregate & Label Hazardous Waste decon->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash end_proc End Procedure wash->end_proc

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.